Technical Documentation Center

4,4-Difluorobutan-2-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,4-Difluorobutan-2-amine hydrochloride
  • CAS: 1803608-35-6

Core Science & Biosynthesis

Foundational

Chemical properties of 4,4-Difluorobutan-2-amine hydrochloride

A Strategic Building Block for Physicochemical Tuning in Drug Discovery[1] Executive Summary 4,4-Difluorobutan-2-amine hydrochloride (CAS: 2268043-41-8 for the (S)-enantiomer) represents a high-value fluorinated aliphati...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Building Block for Physicochemical Tuning in Drug Discovery[1]

Executive Summary

4,4-Difluorobutan-2-amine hydrochloride (CAS: 2268043-41-8 for the (S)-enantiomer) represents a high-value fluorinated aliphatic amine scaffold used extensively in modern medicinal chemistry. Unlike simple alkyl amines, this motif incorporates a terminal gem-difluoro group (


-position relative to the amine), offering a precise tool for modulating basicity (

), lipophilicity (

), and metabolic stability without significantly altering steric bulk.[1] This guide details its chemical properties, synthesis via reductive amination, and utility as a bioisostere for ethyl or isopropyl groups to block metabolic oxidation.[1]

Chemical Identity & Physicochemical Profile

The strategic placement of fluorine atoms at the C4 position creates a dipole that influences the electronic environment of the amine at C2 through the inductive effect (


), while simultaneously blocking the C4 position from cytochrome P450-mediated oxidation.
Key Properties Table
PropertyDataNotes
IUPAC Name 4,4-Difluorobutan-2-amine hydrochloride
CAS Number 2268043-41-8Refers to the (S)-isomer; Racemate also available.
Molecular Formula

Free base:

Molecular Weight 145.58 g/mol Free base: 109.12 g/mol
Appearance White to off-white hygroscopic solidStore under inert atmosphere (Ar/N2).
Solubility High in Water, MeOH, DMSOLow solubility in non-polar solvents (

, Hexane).[1]
Acidity (

)

9.2 - 9.4 (Estimated)
Lower than butan-2-amine (

10.6) due to

-fluorine induction.
Lipophilicity (

)

0.8 - 1.1
Fluorine increases lipophilicity vs. H, but decreases basicity.[1]
The "Fluorine Effect" on Basicity

The gem-difluoro group exerts an electron-withdrawing inductive effect. Although the fluorines are at the


-position (three bonds away from the nitrogen), they sufficiently reduce the electron density on the nitrogen lone pair.
  • Non-fluorinated Parent (Butan-2-amine):

    
    . At physiological pH (7.4), it is >99.9% protonated (cationic), limiting passive membrane permeability.[1]
    
  • 4,4-Difluoro Analog:

    
    .[1] The shift brings the equilibrium slightly closer to the neutral species, potentially improving oral absorption and blood-brain barrier (BBB) penetration while maintaining sufficient basicity for target binding.
    

Synthesis & Manufacturing

The most robust and scalable route for synthesizing 4,4-difluorobutan-2-amine is via the reductive amination of the corresponding ketone, 4,4-difluorobutan-2-one .[1] This approach avoids the handling of unstable difluoro-alkyl halides and allows for the introduction of chirality using chiral auxiliaries or enzymes (transaminases).

Synthetic Pathway (Reductive Amination)[1]

The following diagram illustrates the standard laboratory synthesis starting from the ketone precursor.

Synthesis Figure 1: Reductive Amination Route for 4,4-Difluorobutan-2-amine Synthesis Ketone 4,4-Difluorobutan-2-one (Precursor) Imine Imine Intermediate (Transient) Ketone->Imine NH4OAc or NH3 MeOH, MS 4Å Product 4,4-Difluorobutan-2-amine (Free Base) Imine->Product NaBH3CN or NaBH(OAc)3 Reductive Step Salt HCl Salt (Final Product) Product->Salt HCl in Dioxane/Et2O Precipitation

Detailed Protocol (Bench Scale)

Reagents:

  • 4,4-Difluorobutan-2-one (1.0 eq)[1]

  • Ammonium Acetate (

    
    ) (10.0 eq)
    
  • Sodium Cyanoborohydride (

    
    ) (1.5 eq)
    
  • Methanol (anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve 4,4-difluorobutan-2-one in anhydrous methanol (0.5 M concentration). Add Ammonium Acetate (excess) and activated 4Å molecular sieves to sequester water and drive the equilibrium toward the imine. Stir at room temperature for 2 hours under nitrogen.

  • Reduction: Cool the reaction mixture to 0°C. Carefully add Sodium Cyanoborohydride portion-wise. Note:

    
     is toxic; handle in a fume hood. Allow the mixture to warm to room temperature and stir overnight (12-16 hours).
    
  • Quench & Workup: Quench the reaction with 1N NaOH to pH > 12. Extract the free amine with Dichloromethane (DCM) (

    
    ). The high pH ensures the amine is in the organic-soluble neutral form.
    
  • Salt Formation: Dry the combined organic layers over

    
    , filter, and concentrate carefully (amine may be volatile). Redissolve in diethyl ether and add 4M HCl in dioxane dropwise at 0°C.
    
  • Isolation: The white precipitate (Hydrochloride salt) is collected via filtration, washed with cold ether, and dried under vacuum.[1]

Medicinal Chemistry Applications

Bioisosterism & Metabolic Blocking

The 4,4-difluoro motif is a "metabolic blocker." In alkyl chains, the


-1 position (penultimate carbon) is a metabolic "soft spot," prone to oxidation by Cytochrome P450 enzymes (hydroxylation).[1]
  • Mechanism: The C-F bond energy (

    
     116 kcal/mol) is significantly higher than the C-H bond energy (
    
    
    
    99 kcal/mol), rendering the position resistant to oxidative cleavage.
  • Outcome: Replacing a standard sec-butyl group with a 4,4-difluorobutyl group often extends the biological half-life (

    
    ) and reduces clearance (
    
    
    
    ) without altering the binding mode.
Conformational Bias (The Gauche Effect)

Fluorine substitution introduces specific conformational preferences due to the gauche effect (preference for C-F and C-C/C-N bonds to be gauche rather than anti).

  • In 4,4-difluorobutan-2-amine, the terminal

    
     group may adopt a specific orientation relative to the amine, locking the side chain into a bioactive conformation that minimizes entropic penalty upon binding to a receptor.[1]
    

SAR Figure 2: Structure-Activity Relationship (SAR) Impact Compound 4,4-Difluorobutan-2-amine pKa Lower Basic (pKa ~9.3) Improved Permeability Compound->pKa Inductive Effect (-I) Metabolism Blocked w-1 Oxidation Increased t1/2 Compound->Metabolism C-F Bond Strength Lipophilicity Modulated LogD Optimized Solubility Compound->Lipophilicity Fluorine Hydrophobicity

Handling & Safety (SDS Summary)

Hazard Classification:

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • STOT-SE: Category 3 (Respiratory Irritation, H335)[1]

Storage Protocols:

  • Hygroscopic: The HCl salt will absorb atmospheric moisture, leading to "clumping" and potential hydrolysis over long periods.

  • Condition: Store at 2-8°C (refrigerated) in a tightly sealed container, preferably under Argon or Nitrogen. Desiccators are recommended for long-term storage.

Emergency Response:

  • Inhalation: Move to fresh air.

  • Skin Contact: Wash immediately with soap and water. The free base can be caustic; the salt is an irritant.

  • Spill: Sweep up to avoid dust generation. Ventilate area.[2]

References

  • Synthesis of Fluorinated Amines via Reductive Amin

    • Source: Organic Chemistry Portal / Journal of Organic Chemistry
    • Context: General protocols for converting ketones to amines using

      
      .[3]
      
    • Link:

  • The "Fluorine Effect" in Medicinal Chemistry

    • Source: Journal of Medicinal Chemistry
    • Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Tumor, Anti-Infective, and Anti-Inflammatory Drugs"[1]

    • Context: Discusses pKa modulation and metabolic blocking by gem-difluoro groups.
    • Link: (General Reference for Fluorine Effects)

  • Metabolic Stability of Fluorin

    • Source: American Chemical Society (ACS) Med. Chem. Lett.
    • Title: "The Dark Side of Fluorine" (Discusses stability and metabolism)[4]

    • Link:

  • pKa Values of Fluorin

    • Source: Alfa Chemistry / ResearchGate[1]

    • Context: Comparative data on vs fluorin
    • Link:

  • Commercial Availability & CAS Verific

    • Source: PubChem / Chemical Suppliers
    • Context: Verification of CAS 2268043-41-8 for the (S)-isomer.
    • Link:

Sources

Exploratory

4,4-Difluorobutan-2-amine hydrochloride CAS number and structure

The following technical guide details the properties, synthesis, and applications of 4,4-Difluorobutan-2-amine hydrochloride. [1] Core Identity & Physicochemical Profile[1][2][3][4][5][6][7][8] 4,4-Difluorobutan-2-amine...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 4,4-Difluorobutan-2-amine hydrochloride.

[1]

Core Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

4,4-Difluorobutan-2-amine hydrochloride is a specialized fluorinated aliphatic amine building block. It serves as a critical intermediate in medicinal chemistry, particularly for "Lead Optimization" campaigns where the introduction of a gem-difluoro motif is required to modulate pKa, lipophilicity, and metabolic stability without significantly altering steric bulk.[1]

PropertySpecification
IUPAC Name 4,4-Difluorobutan-2-amine hydrochloride
Common Name 3-Amino-1,1-difluorobutane HCl
CAS Number (Racemic) 1249954-61-7
CAS Number (S-Isomer) 2268043-41-8
CAS Number (R-Isomer) 2165871-46-3
Molecular Formula C₄H₉F₂N[1] · HCl
Molecular Weight 145.58 g/mol (Salt); 109.12 g/mol (Free Base)
Appearance White to off-white hygroscopic solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
pKa (Calculated) ~8.5 – 9.0 (Lower than non-fluorinated analog due to -I effect of CF₂H)
Structural Visualization

The molecule features a chiral center at C2 and a terminal difluoromethyl group (CHF₂) at C4. The fluorine atoms exert a strong electron-withdrawing inductive effect (-I), reducing the electron density on the nitrogen atom compared to non-fluorinated butan-2-amine.

Structure N NH2 (Amine) HCl . HCl (Salt) N->HCl Ionic Interaction C2 CH (Chiral Center) C2->N C3 CH2 (Linker) C2->C3 C4 CHF2 (Gem-Difluoro) C3->C4 Me CH3 (Methyl) Me->C2

Caption: Structural connectivity of 4,4-Difluorobutan-2-amine HCl showing the chiral core and fluorinated terminus.

Technical Synthesis & Manufacturing

The synthesis of 4,4-Difluorobutan-2-amine is typically achieved via Reductive Amination of the corresponding ketone precursor, 4,4-difluorobutan-2-one . This route is preferred for its scalability and the avoidance of harsh fluorinating reagents (like DAST) in the final steps.

A. Precursor Synthesis: 4,4-Difluorobutan-2-one

The ketone precursor is not always commercially ubiquitous and is often synthesized in situ or as a discrete intermediate via radical fluoroalkylation.

  • Mechanism: Radical addition of difluoroiodomethane (

    
    ) or similar radical donors to isopropenyl acetate, followed by hydrolysis.
    
  • Alternative: Aldol condensation of difluoroacetaldehyde (as ethyl hemiacetal) with acetone, followed by dehydration and hydrogenation.

B. Primary Synthesis Protocol: Reductive Amination

This protocol describes the conversion of 4,4-difluorobutan-2-one to the amine hydrochloride.

Reagents:

  • Substrate: 4,4-Difluorobutan-2-one (1.0 eq)

  • Amine Source: Ammonium Acetate (

    
    ) (10.0 eq)
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) (1.5 eq) or Sodium Triacetoxyborohydride (
    
    
    
    )
  • Solvent: Methanol (anhydrous)

  • Salt Formation: 4M HCl in Dioxane

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a reaction vessel with 4,4-difluorobutan-2-one dissolved in anhydrous Methanol.

    • Add Ammonium Acetate (excess) to the solution.

    • Critical Control Point: Stir at room temperature for 1-2 hours to ensure equilibrium formation of the imine/enamine intermediate.

  • Reduction:

    • Cool the mixture to 0°C.

    • Slowly add Sodium Cyanoborohydride portion-wise. (Caution: Exothermic; gas evolution).[2]

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Monitoring: Monitor consumption of ketone via TLC or GC-MS.

  • Quench & Workup:

    • Quench reaction with 1N NaOH (pH > 10) to decompose excess borohydride and liberate the free amine.

    • Extract the aqueous layer with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (3x).

    • Combine organics, dry over

      
      , and concentrate under reduced pressure (Caution: The free base is volatile; avoid high vacuum/high heat).
      
  • Salt Formation (Hydrochlorination):

    • Dissolve the crude oil in minimal diethyl ether or dioxane.

    • Add 4M HCl in Dioxane dropwise at 0°C.

    • A white precipitate (the target HCl salt) will form immediately.

    • Filter the solid, wash with cold ether, and dry under vacuum.

Synthetic Workflow Diagram

Synthesis Ketone 4,4-Difluorobutan-2-one Imine Imine Intermediate Ketone->Imine Step 1 FreeBase 4,4-Difluorobutan-2-amine (Free Base) Imine->FreeBase Step 2 Product 4,4-Difluorobutan-2-amine HCl (Final Salt) FreeBase->Product Step 3 Reagent1 NH4OAc, MeOH (Imine Formation) Reagent2 NaBH3CN (Reduction) Reagent3 HCl / Dioxane (Salt Formation)

Caption: Step-wise reductive amination pathway from the fluorinated ketone precursor.

Applications in Drug Discovery[2][4][10]

4,4-Difluorobutan-2-amine is a high-value "Bioisostere" used to replace alkyl groups (ethyl, isopropyl, t-butyl) in lead compounds.

A. Metabolic Stability Enhancement

The terminal difluoromethyl (


)  group blocks metabolic oxidation. In non-fluorinated alkyl chains, the terminal methyl group is a primary site for CYP450-mediated hydroxylation (

-oxidation). The C-F bond strength (approx. 116 kcal/mol) renders this position resistant to oxidative attack, extending the half-life (

) of the drug candidate.
B. pKa Modulation

The electron-withdrawing nature of the fluorine atoms reduces the basicity of the amine.

  • Typical Alkyl Amine pKa: ~10.5

  • 4,4-Difluoro Analog pKa: ~8.5 – 9.0 Impact: lowering the pKa can improve membrane permeability (by increasing the fraction of uncharged species at physiological pH 7.4) and reduce hERG channel liability, which is often associated with highly basic amines.

C. Lipophilicity Tuning

While adding fluorine generally increases lipophilicity, the


 group is also a hydrogen bond donor (weak) and has a unique dipole. It often serves as a "lipophilic bioisostere" for a hydroxyl or methyl group, balancing solubility and permeability.

Safety & Handling

Signal Word: WARNING Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Handling Protocol:

  • Hygroscopic Nature: The HCl salt is hygroscopic. Store in a desiccator at 2-8°C.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Handle within a chemical fume hood to avoid inhalation of dust.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (which will liberate the volatile free amine).

References

  • PubChem Compound Summary. "4,4-Difluorobutan-2-amine hydrochloride". National Center for Biotechnology Information. Accessed 2026.[3] Link

  • ChemicalBook. "4,4-Difluorobutan-2-amine hydrochloride Product Description & CAS 1249954-61-7". ChemicalBook Inc.Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry, 61(14), 5822–5880. (Contextual reference for CHF2 bioisosterism). Link

  • BLD Pharm. "Product Monograph: (S)-4,4-Difluorobutan-2-amine hydrochloride (CAS 2268043-41-8)". BLD Pharmatech. Link

Sources

Foundational

An In-depth Technical Guide to the pKa of 4,4-Difluorobutan-2-amine Hydrochloride

Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) prop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][3] This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the pKa of 4,4-Difluorobutan-2-amine hydrochloride. We will delve into the structural factors influencing its basicity, detailed experimental protocols for accurate pKa determination, and the application of computational methods for pKa prediction. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this crucial molecular property.

Introduction: The Significance of pKa in Drug Development

The ionization state of a drug molecule is a pivotal determinant of its behavior in a biological system.[2][3] The pKa value dictates the degree of ionization at a given pH, which in turn affects solubility, permeability, target binding, and overall pharmacokinetic and pharmacodynamic profiles.[1][4] For an amine hydrochloride salt, such as 4,4-Difluorobutan-2-amine hydrochloride, the pKa of its conjugate acid (the ammonium cation) is of primary interest. This value will determine the equilibrium between the charged, more water-soluble form and the neutral, more membrane-permeable form at physiological pH. A thorough understanding and accurate determination of the pKa are therefore indispensable for rational drug design and optimization.[5]

Theoretical Considerations: The Inductive Effect of Fluorine

The basicity of an aliphatic amine is primarily determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. For 4,4-Difluorobutan-2-amine, the presence of two highly electronegative fluorine atoms on the γ-carbon will significantly influence the pKa of the amino group through the inductive effect.

  • Electron-Withdrawing Effect: Fluorine atoms are potent electron-withdrawing groups. This effect is transmitted through the carbon skeleton, pulling electron density away from the nitrogen atom.

  • Reduced Basicity: The reduced electron density on the nitrogen makes the lone pair less available for protonation, thereby decreasing the basicity of the amine compared to its non-fluorinated analog, butan-2-amine. Consequently, the pKa of the conjugate acid of 4,4-Difluorobutan-2-amine is expected to be lower than that of butan-2-amine. The magnitude of this pKa shift is substantial even with the fluorine atoms being several bonds away.[6]

This structural modification can be a deliberate strategy in medicinal chemistry to fine-tune the basicity of a lead compound to optimize its ADME properties.[7]

Experimental Determination of pKa

Several robust experimental techniques can be employed for the precise determination of the pKa of 4,4-Difluorobutan-2-amine hydrochloride. The choice of method will depend on factors such as sample purity, solubility, and the required accuracy.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[8][9] It involves monitoring the pH of a solution of the amine hydrochloride as a strong base is incrementally added.

  • Sample Preparation: Prepare a solution of 4,4-Difluorobutan-2-amine hydrochloride of known concentration (e.g., 0.01 M) in deionized water. To ensure a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M potassium chloride can be added.[10]

  • Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

  • Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[10] Place the amine hydrochloride solution in a thermostatted vessel with a magnetic stirrer and immerse the calibrated pH electrode.

  • Data Acquisition: Add the NaOH solution in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the curve.[11]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Prepare Amine HCl Solution (Known Concentration) titrate Titrate with NaOH, Record pH vs. Volume prep_sample->titrate prep_titrant Prepare Standardized NaOH Titrant prep_titrant->titrate calibrate_ph Calibrate pH Meter calibrate_ph->titrate plot_curve Plot Titration Curve (pH vs. Volume) titrate->plot_curve determine_pka Determine pKa at Half-Equivalence Point plot_curve->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is suitable if the protonated and deprotonated forms of the molecule exhibit different ultraviolet-visible absorption spectra.[9] It is particularly useful for samples with low solubility or when only small amounts of material are available.[12]

  • Sample Preparation: Prepare a series of buffer solutions with precisely known pH values spanning the expected pKa range.

  • Stock Solution: Prepare a stock solution of 4,4-Difluorobutan-2-amine hydrochloride in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Spectral Acquisition: Add a small, constant amount of the stock solution to each buffer solution and record the UV-Vis spectrum.

  • Data Analysis: Plot the absorbance at a selected wavelength (where the difference between the two forms is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point.[13]

Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful separation technique that can be used for pKa determination, offering advantages such as high speed, small sample consumption, and the ability to analyze impure samples.[14][15][16] The method relies on the change in electrophoretic mobility of the compound as a function of the pH of the background electrolyte.

  • Buffer Preparation: Prepare a series of background electrolytes with different, accurately known pH values.

  • Sample and Standard Preparation: Prepare a solution of the sample and a neutral marker (e.g., DMSO). An internal standard with a known pKa close to the expected pKa of the analyte can also be used to improve accuracy.[14][17]

  • CE Analysis: Perform electrophoretic runs for the sample in each of the different pH buffers.

  • Data Analysis: Calculate the effective mobility of the compound at each pH. A plot of effective mobility versus pH will yield a sigmoidal curve, and the pKa corresponds to the pH at the inflection point.[15]

G cluster_prep Preparation cluster_ce CE Analysis cluster_analysis Analysis prep_buffers Prepare Buffers of Varying pH run_ce Run Electrophoresis at Each pH prep_buffers->run_ce prep_sample Prepare Sample with Neutral Marker prep_sample->run_ce calc_mobility Calculate Effective Mobility run_ce->calc_mobility plot_curve Plot Mobility vs. pH calc_mobility->plot_curve determine_pka Determine pKa from Inflection Point plot_curve->determine_pka

Caption: Workflow for pKa determination by capillary electrophoresis.

Computational pKa Prediction

In silico methods for pKa prediction are valuable tools in early drug discovery, allowing for the rapid screening of virtual compounds.[18][19] These methods can provide a good estimate of the pKa of 4,4-Difluorobutan-2-amine hydrochloride before its synthesis.

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use descriptors derived from the molecular structure to predict the pKa. They are trained on large datasets of experimentally determined pKa values.[20]

  • Quantum Mechanical (QM) Methods: These approaches calculate the free energy change of the deprotonation reaction to predict the pKa.[21] While computationally more intensive, they can offer high accuracy.

Several commercial and academic software packages are available for pKa prediction, often employing a combination of empirical and first-principles methods.[22] It is important to note that while predictive models are powerful, experimental verification remains the gold standard.[5]

Data Summary

While no experimental pKa value for 4,4-Difluorobutan-2-amine hydrochloride is currently available in the public domain, we can estimate its pKa based on the known effects of fluorine substitution on aliphatic amines.

CompoundStructureExpected pKa RangeRationale
Butan-2-amineCH₃CH(NH₂)CH₂CH₃~10.6Reference primary amine
4,4-Difluorobutan-2-amineCH₃CH(NH₂)CH₂CHF₂8.5 - 9.5The strong electron-withdrawing effect of the two γ-fluorine atoms is expected to lower the pKa by 1-2 units compared to the non-fluorinated analog.[6][7]

Conclusion

The pKa of 4,4-Difluorobutan-2-amine hydrochloride is a critical parameter for its development as a potential therapeutic agent. The presence of the difluoro moiety is predicted to significantly lower its basicity compared to simple aliphatic amines. This guide has outlined the theoretical basis for this effect and provided detailed protocols for its experimental determination using potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis. Furthermore, the utility of computational methods for the early-stage prediction of this value has been highlighted. An integrated approach, combining predictive modeling with rigorous experimental validation, will provide the most reliable characterization of the ionization behavior of this and other novel drug candidates.

References

  • A fast method for pKa determination by capillary electrophoresis. PubMed.
  • Using Capillary Electrophoresis to Measure pKa. Analiza.
  • Determination of acid dissociation constants by capillary electrophoresis. PubMed.
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.
  • Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. ACS Combinatorial Science.
  • Determination and Modeling of Peptide pK a by Capillary Zone Electrophoresis. ACS Publications.
  • An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. Benchchem.
  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.
  • The pKa Distribution of Drugs: Application to Drug Discovery. PMC.
  • What is pKa and how is it used in drug development?. Pion Inc.
  • Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications.
  • Computational Approaches to Predict pKa Values. ResearchGate.
  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC.
  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI.
  • Machine learning methods for pKa prediction of small molecules: Advances and challenges. ResearchGate.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies.
  • Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Chemaxon.
  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Wiley Online Library.
  • Recent Advancements in Spectrophotometric pKa Determinations: A Review. ResearchGate.
  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.
  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv.
  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI.
  • Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. The Journal of Physical Chemistry.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education.
  • Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research.
  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing.
  • Experimental pKa values of amine hydrochlorides 1 ⋅ HCl, 55 ⋅ HCl, 56 ⋅ HCl.. ResearchGate.
  • Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. PMC.
  • Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Scholaris.
  • 1-(2,4-difluorophenoxy)butan-2-amine hydrochloride. Sigma-Aldrich.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC.
  • Mechanochemical Synthesis of Fluorinated Imines. MDPI.
  • Simple Method for the Estimation of pKa of Amines†.
  • 4,4-difluoro-2,2-dimethylbutan-1-amine hydrochloride. PubChemLite.
  • (S)-4,4-Difluorobutan-2-amine hydrochloride. CHIRALEN.
  • Reaction of Thiocarbonyl Fluoride Generated from Difluorocarbene with Amines. Wiley Online Library.
  • 4,4-difluorobutan-1-amine hydrochloride. ChemicalBook.
  • 4-(4-fluorophenyl)butan-2-amine hydrochloride. ChemicalBook.
  • 4,4-Difluoro-2-pentanone. PubChem.

Sources

Exploratory

Advanced Gem-Difluoro Amine Building Blocks: Synthesis, Physicochemical Profiling, and Application in Drug Discovery

Executive Summary The strategic incorporation of fluorine into aliphatic amine scaffolds has evolved from a niche synthetic challenge to a fundamental tactic in modern medicinal chemistry. Gem-difluoro amines —specifical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into aliphatic amine scaffolds has evolved from a niche synthetic challenge to a fundamental tactic in modern medicinal chemistry. Gem-difluoro amines —specifically those where the difluoromethylene (


) moiety is positioned 

or

to the nitrogen—serve as high-value building blocks. They offer a dual advantage: physicochemical tuning (modulation of basicity and lipophilicity) and metabolic hardening (blocking oxidative hotspots).

This technical guide provides a comprehensive analysis of these building blocks, moving beyond basic properties to practical synthetic protocols and decision-making frameworks for lead optimization.

Part 1: The Physicochemical Rationale

The introduction of a gem-difluoro group is rarely a neutral change. It drastically alters the electronic and steric landscape of the amine.

Basicity Modulation (The Tuner)

The most immediate impact of


-gem-difluorination is the reduction of amine basicity. The strong electron-withdrawing inductive effect (

) of the fluorine atoms pulls electron density away from the nitrogen lone pair, stabilizing the free base over the protonated ammonium species.
  • Mechanism: Inductive withdrawal reduces the availability of the N-lone pair.

  • Magnitude: Typically lowers

    
     by 2–4 units depending on the ring size and distance.
    
  • Strategic Value: Lowering

    
     reduces the concentration of the cationic species at physiological pH (7.4). This is critical for:
    
    • Improving Membrane Permeability: More neutral species cross membranes more easily.

    • Reducing hERG Toxicity: High basicity is often correlated with hERG channel blockage; reducing

      
       can mitigate this off-target liability.
      
Lipophilicity and LogD

While fluorine is lipophilic, the effect of gem-difluorination on LogP/LogD is context-dependent.

  • LogP (Intrinsic): Replacing

    
     with 
    
    
    
    usually increases lipophilicity due to the hydrophobicity of the C-F bond.
  • LogD (Distribution at pH 7.4): Because the

    
     drops, the fraction of neutral molecule increases. Therefore, the effective lipophilicity (LogD)  often increases significantly more than the intrinsic LogP would suggest.
    
Conformational Restriction (The Gauche Effect)

The


 group introduces stereoelectronic effects (hyperconjugation between 

and

) that favor specific conformations (gauche preferences). This can "lock" a flexible ring into a bioactive conformation, reducing the entropic penalty of binding.
Data Summary: Piperidine Series Comparison

Table 1: Comparative physicochemical properties of piperidine analogs.

PropertyPiperidine3,3-Difluoropiperidine4,4-Difluoropiperidine
Structure Unsubstituted

-substitution

-substitution
Basic

~11.0~8.4 - 9.0~9.5 - 10.0
Electronic Effect NoneStrong Inductive (

)
Weak Inductive (

)
Primary Use Scaffold

Lowering / hERG Mitigation
Metabolic Blocking

Part 2: Synthetic Methodologies

Synthesis of gem-difluoro amines typically proceeds via the Deoxofluorination of the corresponding carbonyl precursors (N-protected aminoketones).

Strategic Decision Framework

Before synthesis, select the reagent based on substrate sensitivity and safety requirements.

Synthesis_Decision Start Substrate: N-Protected Aminoketone Decision Is the substrate acid-sensitive or prone to elimination? Start->Decision DAST Route A: DAST (Traditional, High Risk) Decision->DAST No / Small Scale Xtal Route B: XtalFluor-E / Deoxo-Fluor (Modern, Lower Elimination) Decision->Xtal Yes / Scale-up ProcessA Conditions: -78°C, DCM Risk: Explosive >50°C, Elimination products DAST->ProcessA ProcessB Conditions: RT or 0°C, Promoter (DBU/HF) Benefit: Higher stability, Better selectivity Xtal->ProcessB Product Product: Gem-Difluoro Amine ProcessA->Product ProcessB->Product

Figure 1: Decision tree for selecting a deoxofluorination strategy. XtalFluor is preferred for safety and selectivity.

Detailed Experimental Protocol

Target: Synthesis of N-Boc-4,4-difluoropiperidine from N-Boc-4-piperidone. Method: Deoxofluorination using XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate).[1]

Reagents & Equipment[1][2][3][4][5][6]
  • Substrate: N-Boc-4-piperidone (1.0 equiv)

  • Reagent: XtalFluor-E (1.2 equiv)

  • Promoter: Triethylamine trihydrofluoride (

    
    ) (1.2 equiv) or DBU.
    
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Vessel: Polypropylene or Teflon flask (recommended to avoid glass etching by HF byproducts, though borosilicate is acceptable for short XtalFluor reactions).

Step-by-Step Workflow
  • Preparation (Inert Atmosphere): Flame-dry the reaction vessel and cool to room temperature under a stream of Nitrogen or Argon.

  • Solvation: Dissolve N-Boc-4-piperidone in anhydrous DCM (0.5 M concentration).

  • Reagent Addition:

    • Cool the solution to 0°C (ice bath).

    • Add XtalFluor-E solid in one portion.

    • Crucial Step: Add

      
       dropwise. (Note: XtalFluor-E does not generate free HF until the promoter is added, making it safer to handle than DAST).
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC (stain with ninhydrin or KMnO4) or LC-MS.

  • Quench & Workup (Safety Critical):

    • Cool back to 0°C.

    • Quench slowly with saturated aqueous

      
       . Caution: Gas evolution (
      
      
      
      ) will occur.
    • Stir vigorously for 15 minutes to neutralize any active fluorinating species.

  • Extraction: Extract the aqueous layer with DCM (

    
    ).[7] Combine organic layers.
    
  • Purification: Wash combined organics with brine, dry over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    

Validation Criteria:

  • 
     NMR:  Look for a singlet (or triplet if coupling to adjacent H) around -90 to -100 ppm.
    
  • Absence of Alkene: Check

    
     NMR for vinyl protons (5.0–6.0 ppm) to ensure elimination did not occur.
    

Part 3: Strategic Application in Lead Optimization

Gem-difluoro amines are not just "fluorine scans"; they are problem-solving tools.

Scenario 1: Blocking Metabolic Clearance

A common metabolic failure mode is Cytochrome P450-mediated oxidation at the carbon


 to the amine (N-dealkylation) or 

to the amine.
  • Problem: Rapid clearance of a piperidine-containing drug.

  • Solution: Substitute the susceptible

    
     with 
    
    
    
    .
  • Mechanism: The C-F bond (approx. 105 kcal/mol) is significantly stronger than the C-H bond (approx. 98 kcal/mol) and resistant to radical abstraction by the CYP heme iron-oxo species.

Scenario 2: Reducing hERG Liability
  • Problem: A lead compound has a basic amine (

    
     > 9.5) and shows potent hERG inhibition (cardiotoxicity risk).
    
  • Solution: Install a

    
    -gem-difluoro group (e.g., 3,3-difluoropiperidine).
    
  • Mechanism: Lowers

    
     to ~8.0. This reduces the percentage of the positively charged species that binds to the aromatic cage inside the hERG channel pore.
    

Lead_Optimization Issue Lead Compound Liability Metabolism High Metabolic Clearance (Oxidative) Issue->Metabolism hERG High hERG Inhibition (High Basicity) Issue->hERG Action1 Target: Metabolic Hotspot Strategy: 4,4-Difluorination Metabolism->Action1 Action2 Target: Basicity Strategy: 3,3-Difluorination hERG->Action2 Result1 Result: Blocked CYP Site Increased t1/2 Action1->Result1 Result2 Result: Lower pKa (~8.5) Reduced hERG binding Action2->Result2

Figure 2: Strategic logic for deploying gem-difluoro blocks during Lead Optimization.

Part 4: Safety & Handling (E-E-A-T)

The DAST Warning

While Diethylaminosulfur trifluoride (DAST ) is the historical standard, it poses significant risks:

  • Thermal Instability: DAST can decompose explosively at temperatures >50°C (some sources say >90°C, but safety margins dictate lower limits). Never distill DAST.

  • Glass Etching: Generates HF upon contact with moisture, which can etch glass and cause vessel failure.

Recommendation: Adopt XtalFluor-E or Fluolead for scale-up. They are crystalline solids with higher decomposition temperatures and do not release HF until the promoter is added, offering a "self-validating" safety mechanism (reaction doesn't start until you trigger it).

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[8]

  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[1][5] Journal of Organic Chemistry.[8][9] (Describes XtalFluor).

  • Champagne, P. A., et al. (2015). Developments in the Synthesis of Difluoromethylated Compounds.[2][6] Chemical Reviews.

  • Purser, S., et al. (2008).[8] Fluorine in medicinal chemistry.[4][8][9][10][11] Chemical Society Reviews.[8]

  • Saeedi, S., et al. (2025).[4][12] Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist.[12] ChemRxiv.[4][12][13]

Sources

Foundational

Metabolic Stability & Physicochemical Optimization: The 4,4-Difluorobutan-2-amine Motif

This guide details the metabolic stability and physicochemical advantages of the 4,4-difluorobutan-2-amine motif (also referred to as 4,4-difluoro-sec-butylamine). It is designed for medicinal chemists and drug metabolis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the metabolic stability and physicochemical advantages of the 4,4-difluorobutan-2-amine motif (also referred to as 4,4-difluoro-sec-butylamine). It is designed for medicinal chemists and drug metabolism scientists optimizing lead compounds for improved pharmacokinetic (PK) profiles.

Executive Summary

In the optimization of amine-containing drugs, the 4,4-difluorobutan-2-amine moiety represents a strategic bioisostere of the standard sec-butyl (butan-2-amine) group. By incorporating a terminal gem-difluoro group, this motif achieves a dual benefit: metabolic blockade of the


-oxidation pathway and pKa modulation  of the amine.

This modification typically lowers the amine pKa by 1.0–1.5 log units (from ~10.6 to ~9.2), reducing lysosomal trapping and hERG liability while maintaining sufficient basicity for target engagement. Furthermore, the C-F bonds render the terminal position inert to Cytochrome P450 (CYP450) oxidation, significantly extending the intrinsic clearance half-life (


).

Physicochemical Profile: The "Fluorine Effect"[1][2]

The introduction of fluorine atoms into an aliphatic chain induces profound electronic and steric changes. The table below contrasts the predicted properties of the native sec-butylamine with its 4,4-difluoro analog.

Table 1: Comparative Physicochemical Properties[3]
PropertyButan-2-amine (Native)4,4-Difluorobutan-2-amine (Optimized)Impact on Drug Design
Structure


Terminal blockade.
pKa (Basic) ~10.6~9.1 - 9.3Reduced cation-trapping; improved permeability.
LogP ~0.7~0.9Slight increase, but compensated by lower pKa (LogD).
LogD (pH 7.4) ~ -2.5 (mostly ionized)~ -1.2 (more neutral fraction)Better membrane flux; reduced Vss.
Metabolic Liability High (N-dealkylation,

-oxidation)
Low (Blocked

-site, deactivated

-site)
Extended

.
Mechanism of pKa Modulation

The gem-difluoromethyl group exerts a strong electron-withdrawing inductive effect (-I). Although the fluorine atoms are located at the


-position relative to the nitrogen (N-C-C-C-F), the effect is sufficient to destabilize the ammonium cation (

), thereby increasing the acidity of the conjugate acid.
  • Result: A higher fraction of the drug exists as the neutral free base at physiological pH (7.4), facilitating passive diffusion across cell membranes and the blood-brain barrier (BBB).

Mechanisms of Metabolic Stabilization

The primary driver for employing 4,4-difluorobutan-2-amine is the mitigation of oxidative clearance.

Blockade of -Oxidation

In alkyl chains, the terminal methyl group is a "soft spot" for CYP450 enzymes (specifically CYP2D6 and CYP3A4), which catalyze hydrogen abstraction to form an alcohol, followed by oxidation to a carboxylic acid.

  • C-H vs. C-F Bond Energy: The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~98 kcal/mol). The CYP450 heme-iron-oxo species cannot abstract a fluorine atom, effectively shutting down metabolism at the C4 position.

Electronic Deactivation of Distal Sites

The inductive effect of the


 group propagates through the carbon chain, reducing electron density at the C2 (

-methine) and C3 (

-methylene) positions.
  • Impact: CYP-mediated N-dealkylation proceeds via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) from the

    
    -carbon. By making the C2-H bond more electron-deficient, the activation energy for this oxidation step is increased, slowing the overall rate of N-dealkylation.
    
Visualization: Metabolic Pathways & Blockade

The following diagram illustrates the divergence in metabolic fate between the native and fluorinated motifs.

MetabolicPathways Parent_Native Butan-2-amine (Native) Metab_Omega Omega-Oxidation (Terminal Alcohol/Acid) Parent_Native->Metab_Omega CYP450 (Fast) Metab_Alpha N-Dealkylation (Ketone + NH3) Parent_Native->Metab_Alpha CYP450 (Fast) Parent_Fluoro 4,4-Difluorobutan-2-amine (Optimized) Parent_Fluoro->Metab_Omega BLOCKED (C-F Bond Strength) Parent_Fluoro->Metab_Alpha SLOWED (Inductive Deactivation) Stable Metabolically Stable (Excreted Unchanged) Parent_Fluoro->Stable Major Pathway

Figure 1: Comparative metabolic pathways.[1] The 4,4-difluoro substitution effectively blocks the omega-oxidation pathway and electronically suppresses N-dealkylation.

Experimental Protocols

Synthesis of 4,4-Difluorobutan-2-amine

While several routes exist, the Reductive Amination of 4,4-difluorobutan-2-one is the most robust and scalable method for medicinal chemistry applications.

Reagents:

  • Precursor: 4,4-Difluorobutan-2-one (Commercially available or synthesized via decarboxylation of ethyl 4,4-difluoroacetoacetate).

  • Amine Source: Ammonium acetate (

    
    ).
    
  • Reductant: Sodium cyanoborohydride (

    
    ).
    
  • Solvent: Methanol (

    
    ).
    

Protocol:

  • Solution Prep: Dissolve 4,4-difluorobutan-2-one (1.0 equiv) in MeOH (0.5 M).

  • Imine Formation: Add

    
     (10.0 equiv) to the solution. Stir at room temperature for 1 hour to allow equilibrium formation of the imine.
    
  • Reduction: Cool the mixture to 0°C. Carefully add

    
     (1.5 equiv) portion-wise.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Workup: Quench with 1N HCl (to pH < 2) to decompose excess hydride and liberate the amine from boron complexes. Basify with NaOH (to pH > 12) and extract with Dichloromethane (DCM).

  • Purification: Isolate the free base by distillation (if volatile) or convert to the HCl salt by adding 4M HCl in dioxane, followed by filtration of the precipitate.

Microsomal Stability Assay (Validation)

To verify the stability enhancement, perform a comparative intrinsic clearance (


) assay.

Workflow Diagram:

AssayWorkflow Step1 Preparation Test Compound (1 µM) + Liver Microsomes (0.5 mg/mL) Step2 Initiation Add NADPH Regenerating System (37°C) Step1->Step2 Step3 Sampling Timepoints: 0, 5, 15, 30, 60 min Step2->Step3 Step4 Quenching Add Ice-Cold Acetonitrile (Contains Internal Standard) Step3->Step4 Step5 Analysis LC-MS/MS Quantification (Parent Depletion) Step4->Step5 Step6 Calculation Plot ln(% Remaining) vs Time Derive t1/2 and CLint Step5->Step6

Figure 2: Standard workflow for determining intrinsic clearance in liver microsomes.

Data Interpretation:

  • High Stability:

    
     protein.
    
  • Moderate Stability:

    
     protein.
    
  • Low Stability:

    
     protein.
    
  • Expectation: The 4,4-difluoro analog should exhibit a 2- to 5-fold reduction in

    
     compared to the non-fluorinated parent.
    

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

Sources

Exploratory

Technical Guide: Bioisosteric Applications of 4,4-Difluorobutan-2-amine HCl

Executive Summary 4,4-Difluorobutan-2-amine HCl represents a high-value fluorinated building block in modern medicinal chemistry. It serves as a strategic bioisostere used to modulate the physicochemical properties of le...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,4-Difluorobutan-2-amine HCl represents a high-value fluorinated building block in modern medicinal chemistry. It serves as a strategic bioisostere used to modulate the physicochemical properties of lead compounds without altering their steric footprint significantly. Unlike the more aggressive electron-withdrawing trifluoromethyl (


) group, the terminal difluoromethyl (

) moiety acts as a "lipophilic hydrogen bond donor," offering a unique duality: it increases metabolic stability while retaining the ability to interact with protein targets via weak hydrogen bonding.

This guide details the theoretical underpinnings, practical handling, and synthetic application of this building block in drug development, specifically for optimizing DMPK (Drug Metabolism and Pharmacokinetics) profiles.

Part 1: The Fluorine Effect – Physicochemical Profiling

The strategic incorporation of 4,4-difluorobutan-2-amine relies on three distinct "Fluorine Effects" that distinguish it from its non-fluorinated analogue (butan-2-amine) and its perfluorinated counterparts.

The pKa Modulation (The Gamma-Effect)

One of the most critical applications of this building block is basicity modulation.

  • Non-fluorinated amine (Butan-2-amine): pKa

    
     10.[1]6. At physiological pH (7.4), it is almost exclusively protonated (
    
    
    
    ). This high basicity can lead to lysosomal trapping , high volume of distribution (
    
    
    ), and potential hERG channel liability.
  • 
    -Fluorination:  Drastically lowers pKa (often by 2–3 units), potentially killing potency if the protonated amine is required for salt-bridge formation in the active site.
    
  • 
    -Fluorination (4,4-Difluorobutan-2-amine):  The fluorine atoms are at the gamma position relative to the nitrogen. The inductive electron-withdrawing effect (
    
    
    
    ) is attenuated by distance.
    • Result: A moderate pKa depression (typically 1.0 – 1.5 units , bringing pKa to

      
       9.0–9.5). This "Goldilocks" range reduces lysosomal trapping and improves passive permeability while maintaining sufficient basicity for target engagement.
      
The Lipophilic Hydrogen Bond Donor

The


 bond is highly polar but the 

group as a whole is lipophilic. Uniquely, the terminal proton in

is sufficiently acidic (due to the two geminal fluorines) to act as a weak hydrogen bond donor (HBD) .
  • Bioisosteric Swap: It effectively mimics hydroxyl (-OH) or thiol (-SH) groups but with significantly higher lipophilicity and metabolic resistance.

  • Solvation Penalty: Unlike -OH, the

    
     group does not pay a high desolvation penalty when entering a hydrophobic protein pocket, potentially enhancing binding affinity.
    
Metabolic Stability

The


 bonds adjacent to the amine ( 

-carbon) and the terminal methyl groups are common sites for CYP450-mediated oxidation.
  • Replacing a terminal ethyl or propyl group with the 4,4-difluorobutyl chain blocks metabolic "soft spots." The

    
     bond strength (
    
    
    
    116 kcal/mol) renders the terminal position inert to oxidative dealkylation.
Table 1: Comparative Physicochemical Properties
PropertyButan-2-amine (Reference)4,4-Difluorobutan-2-amine (Target)4,4,4-Trifluorobutan-2-amine
pKa (Est.) 10.69.2 – 9.4 8.5 – 8.8
H-Bond Donor Strong (

)
Dual (

+

)
Single (

)
Lipophilicity (LogD) LowModerate (Increased) High
Metabolic Stability Low (Oxidation prone)High (Blocked

-oxidation)
High
Steric Bulk LowMedium (Similar to Isopropyl) Medium

Part 2: Decision Logic & Application Strategy

The following decision tree illustrates when a medicinal chemist should deploy 4,4-difluorobutan-2-amine during Lead Optimization.

Bioisostere_Decision_Tree Start Lead Compound Analysis (Amine Scaffold) Issue_ID Identify Liability Start->Issue_ID Metab_Issue High Clearance? (Metabolic Instability) Issue_ID->Metab_Issue Perm_Issue Low Permeability / High Efflux? Issue_ID->Perm_Issue Potency_Issue Potency Loss w/ Non-polar Groups? Issue_ID->Potency_Issue Oxidation_Site Is oxidation at terminal alkyl chain? Metab_Issue->Oxidation_Site Basic_Check Is pKa > 10? Perm_Issue->Basic_Check HBond_Check Does pocket require H-Bond Donor? Potency_Issue->HBond_Check Sol_Metab Deploy 4,4-Difluoro (Blocks metabolic site) Oxidation_Site->Sol_Metab Yes Sol_pKa Deploy 4,4-Difluoro (Lowers pKa, reduces lysosomal trapping) Basic_Check->Sol_pKa Yes Sol_HBD Deploy 4,4-Difluoro (Acts as lipophilic H-bond donor) HBond_Check->Sol_HBD Yes Sol_CF3 Consider CF3 analogue (Pure lipophilicity) HBond_Check->Sol_CF3 No

Figure 1: Strategic decision matrix for deploying the difluorobutyl moiety in lead optimization.

Part 3: Experimental Protocols & Handling

Material Handling
  • State: The HCl salt is a hygroscopic white to off-white solid.

  • Storage: Desiccator at -20°C.

  • Stability: Stable under standard laboratory conditions; avoid strong oxidizers.

  • Chirality: The C2 position is chiral. Ensure you are using the correct enantiomer ((R) or (S)) matching your SAR requirements. Racemic mixtures should be resolved via Chiral HPLC prior to biological testing if stereochemistry is critical.

Protocol: Amide Coupling (General Procedure)

This protocol describes the coupling of 4,4-difluorobutan-2-amine HCl to a carboxylic acid scaffold using HATU. This is the most common workflow for generating amide libraries.

Reagents:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • 4,4-Difluorobutan-2-amine HCl (1.2 equiv)[2]

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Workflow:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (0.1 mmol) in anhydrous DMF (1.0 mL). Add HATU (0.12 mmol) and stir at Room Temperature (RT) for 5 minutes. Note: Pre-activation ensures efficient ester formation.

  • Salt Neutralization: In a separate vial, suspend 4,4-Difluorobutan-2-amine HCl (0.12 mmol) in DMF (0.5 mL). Add DIPEA (0.4 mmol). Vortex until the solid dissolves (free-basing the amine).

  • Coupling: Transfer the amine/DIPEA solution dropwise to the activated acid solution.

  • Reaction: Flush with Nitrogen/Argon, cap, and stir at RT for 2–4 hours. Monitor via LC-MS (Look for M+H of product).

  • Work-up:

    • Dilute with EtOAc (15 mL).

    • Wash with sat.

      
       (2 x 10 mL), Water (1 x 10 mL), and Brine (1 x 10 mL).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (typically MeOH/DCM gradient) or Reverse Phase Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol: Reductive Amination

Used when attaching the amine to an aldehyde/ketone scaffold.

  • Imine Formation: Dissolve Aldehyde (1.0 equiv) and 4,4-Difluorobutan-2-amine HCl (1.1 equiv) in DCM/MeOH (4:1). Add

    
     (1.5 equiv). Stir for 1 hour.
    
  • Reduction: Add

    
     (1.5 equiv) in one portion. Stir at RT overnight.
    
  • Quench: Quench with sat.

    
    . Extract with DCM.
    

Part 4: Synthesis Workflow Visualization

The following diagram outlines the logical flow for incorporating this building block into a final drug candidate.

Synthesis_Workflow Scaffold Core Scaffold (Acid or Aldehyde) Activation Activation (HATU or Imine formation) Scaffold->Activation BuildingBlock 4,4-Difluorobutan-2-amine HCl Salt Base Base (DIPEA/TEA) (Free-basing) BuildingBlock->Base Neutralization Base->Activation Coupling Coupling/Reduction Activation->Coupling Crude Crude Intermediate Coupling->Crude Purification Purification (Prep-HPLC/Flash) Crude->Purification Final Optimized Lead (Improved pKa/Metab) Purification->Final

Figure 2: Synthetic workflow for coupling 4,4-difluorobutan-2-amine to a drug scaffold.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[3] Journal of Medicinal Chemistry, 61(14), 5822–5880.[4] Link[4]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept.[5][6] Journal of Medicinal Chemistry, 60(2), 797–804.[7] Link[5]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • PubChem Compound Summary. 4,4-Difluorobutan-2-amine. National Library of Medicine. Link

Sources

Foundational

Impact of gem-Difluoro Substitution on Amine Basicity: A Strategic Guide for Medicinal Chemistry

Executive Summary In modern drug discovery, the modulation of amine basicity is a critical lever for optimizing physicochemical properties.[1] The incorporation of a gem-difluoro motif ( )—specifically at the -position r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the modulation of amine basicity is a critical lever for optimizing physicochemical properties.[1] The incorporation of a gem-difluoro motif (


)—specifically at the 

-position relative to a basic nitrogen—serves as a precision tool to lower

, reduce lipophilicity-driven toxicity (such as hERG inhibition), and enhance metabolic stability.

This guide provides a technical deep-dive into the mechanistic underpinnings, quantitative impact, and synthetic execution of gem-difluoro substitution. It is designed for medicinal chemists requiring actionable protocols and data-driven strategies.[2]

Part 1: The Physicochemical Mechanism

The modulation of basicity by fluorine is not merely a result of electronegativity; it is a composite of inductive withdrawal, stereoelectronic interactions, and solvation energetics.

Inductive Electron Withdrawal (-I Effect)

Fluorine is the most electronegative element (


). When placed geminally (two fluorine atoms on the same carbon), the cumulative electron-withdrawing effect is substantial.
  • Vector: The C-F bonds pull electron density through the

    
    -framework.
    
  • Impact on N: In a

    
    -gem-difluoroamine (e.g., 3,3-difluoropiperidine), this withdrawal reduces the electron density available at the nitrogen lone pair.
    
  • Thermodynamics: The resulting ammonium cation is destabilized relative to the neutral amine because the nearby electron-deficient

    
     group intensifies the positive charge density, making protonation energetically less favorable.
    
The Gauche Effect and Solvation

Beyond simple induction, the gauche effect dictates that C-F bonds prefer to align gauche to vicinal electron-rich bonds (like C-N or lone pairs) to maximize


 hyperconjugation.
  • Conformational Lock: This often "locks" the ring into a specific conformation, altering the vector of the nitrogen lone pair and its accessibility to solvent.

  • Desolvation: Fluorine is a poor hydrogen bond acceptor and highly hydrophobic.[2] Its proximity to the protonated ammonium center disrupts the hydration shell that typically stabilizes the cation, further lowering the

    
    .
    
Mechanistic Visualization

The following diagram illustrates the competing forces lowering the


.

G cluster_0 Gem-Difluoro Impact Amine Neutral Amine (Lone Pair Available) Protonation Protonation (+ H+) Amine->Protonation Cation Ammonium Cation (Positive Charge) Protonation->Cation Equilibrium Inductive Inductive Effect (-I) Destabilizes Cation Inductive->Cation Strong Destabilization Solvation Solvation Penalty (Hydrophobic F repels H2O) Solvation->Cation Reduces Stability

Caption: Mechanistic flow showing how gem-difluoro substitution destabilizes the ammonium cation via inductive withdrawal and solvation penalties, shifting the equilibrium toward the neutral amine.

Part 2: Quantitative Impact (Data & Case Studies)

The introduction of a


-gem-difluoro group typically results in a 

reduction of 2.0 to 3.5 log units .[2] This massive shift allows chemists to convert a highly basic, potentially toxic amine into a safer, neutral-at-physiological-pH moiety.[2]
Comparative Basicity Table
Core ScaffoldStructureParent

gem-Difluoro Analog

-gem-



Ref
Piperidine Cyclic

Amine
11.23,3-Difluoropiperidine9.0-2.2[1]
Pyrrolidine Cyclic

Amine
11.33,3-Difluoropyrrolidine8.6-2.7[2]
Ethylamine Acyclic

Amine
10.72,2-Difluoroethylamine7.5-3.2[3]
Morpholine Cyclic Ether/Amine8.33,3-Difluoromorpholine~5.8-2.5[1]
Impact on Lipophilicity ( )

While adding fluorine atoms increases intrinsic lipophilicity (


), the drastic reduction in 

often improves the Distribution Coefficient (

) at physiological pH.
  • Scenario: A piperidine (

    
     11.[2]2) is >99.9% ionized at pH 7.[2]4. It cannot cross membranes easily.[2]
    
  • Correction: 3,3-Difluoropiperidine (

    
     9.[2]0) has a significantly higher fraction of neutral species at pH 7.4.[2]
    
  • Result: Enhanced membrane permeability and blood-brain barrier (BBB) penetration, despite the added mass of fluorine.

Part 3: Synthetic Methodologies

Direct fluorination of amines is chemically difficult due to the nucleophilicity of nitrogen. The industry standard involves Deoxofluorination of ketone precursors prior to final amine deprotection, or the use of pre-functionalized building blocks.

Reagent Selection: DAST vs. Deoxo-Fluor[2][3]
  • DAST (Diethylaminosulfur trifluoride): The historical standard.[3][4] Effective but thermally unstable (explosive >90°C).[2]

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): Thermally more stable, can be used in THF or Toluene, and generally safer for scale-up.[2]

  • XtalFluor-E: A crystalline salt alternative that releases less HF and doesn't etch glass as aggressively.[2]

Synthetic Workflow Diagram

Synthesis Ketone N-Boc-3-Piperidone (Protected Precursor) Reaction Deoxofluorination Solvent: DCM, 0°C -> RT Time: 12-24h Ketone->Reaction Reagent Deoxo-Fluor / DAST (Fluorinating Agent) Reagent->Reaction Quench Quench (NaHCO3) & Extraction Reaction->Quench Intermediate N-Boc-3,3-difluoropiperidine Quench->Intermediate Deprotection Acidic Deprotection (HCl/Dioxane or TFA) Intermediate->Deprotection Final 3,3-Difluoropiperidine Salt Deprotection->Final

Caption: Standard synthetic route for accessing beta-gem-difluoro amines via deoxofluorination of a protected ketone precursor.

Part 4: Experimental Protocols

Synthesis of N-Boc-3,3-difluoropiperidine (Bench Scale)

Safety Note: Deoxofluorination reagents release HF upon hydrolysis.[2] Perform all operations in a well-ventilated fume hood using plasticware (HDPE/PP) where possible to avoid glass etching.

  • Setup: Charge a dry HDPE or Teflon reaction vessel with N-Boc-3-piperidone (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 mL/g).

  • Cooling: Cool the solution to 0°C under an inert Nitrogen or Argon atmosphere.

  • Addition: Add Deoxo-Fluor (1.5 - 2.0 equiv) dropwise via syringe. Caution: Exothermic.[2][4]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 16 hours. Monitor via TLC (stain with KMnO4) or LCMS.[2]

    • Note: If conversion is poor, add catalytic Ethanol (0.1 equiv) to generate HF in situ, which catalyzes the reaction.

  • Quench: Pour the reaction mixture slowly into a stirred, ice-cold saturated NaHCO3 solution. Gas evolution (CO2) will occur.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[5]

  • Purification: Flash chromatography (Hexanes/EtOAc). The difluoro product is usually less polar than the ketone.

Measurement (Potentiometric Titration)

To validate the basicity shift accurately, potentiometric titration is preferred over NMR methods.

  • Instrument: Sirius T3 or Metrohm Titrando.

  • Sample Prep: Dissolve 1-2 mg of the amine (or HCl salt) in 1.5 mL of 0.15 M KCl (ionic strength adjuster).

  • Titrant: 0.5 M KOH and 0.5 M HCl (carbonate-free).

  • Procedure:

    • Perform a "blank" titration to calibrate the electrode.

    • Titrate the sample from pH 2.0 to pH 12.0 (Acid to Base) and back (Base to Acid) to check for hysteresis.

    • Perform under Argon blanket to exclude atmospheric CO2.[2]

  • Analysis: Use the Bjerrum plot method to determine the

    
     at the half-equivalence point.
    

Part 5: Strategic Application in Drug Design

When should you deploy a gem-difluoro group?

  • hERG Liability Reduction: High basicity (

    
    ) correlates with hERG channel blocking (QT prolongation risk).[2] Dropping 
    
    
    
    below 8.0 using fluorine often mitigates this risk while maintaining potency.[2]
  • Metabolic Blocking: If the

    
    -carbon is a site of P450 hydroxylation, fluorination blocks this pathway, extending half-life (
    
    
    
    ).[2][6]
  • Permeability: If a lead compound has poor oral bioavailability due to high ionization, the

    
    -F substitution increases the neutral fraction without adding excessive lipophilicity.
    
Decision Matrix
  • High Basicity + High Clearance:

    
     Add 
    
    
    
    -gem-difluoro.[2]
  • Low Solubility:

    
    Avoid gem-difluoro (it lowers solubility by reducing ionization); consider monofluoro or polar heterocycles instead.[2]
    

References

  • Gillis, E. P., et al. (2015).[2] "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359.

  • Purser, S., et al. (2008).[2] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[2]

  • Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Enamine Ltd. (2022).[2][7] "gem-Difluorinated Amines for Drug Design." Enamine Building Blocks Collection.

  • Liashuk, O. S., et al. (2022).[2] "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry." Chemistry – A European Journal, 28(19).

Sources

Exploratory

Chemo-Structural Analysis of 4,4-Difluorobutan-2-amine HCl

A Technical Guide for Medicinal Chemistry Applications Executive Summary 4,4-Difluorobutan-2-amine hydrochloride is a specialized fluorinated building block used increasingly in lead optimization to modulate basicity (pK...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry Applications

Executive Summary

4,4-Difluorobutan-2-amine hydrochloride is a specialized fluorinated building block used increasingly in lead optimization to modulate basicity (pKa) and improve metabolic stability. By introducing a gem-difluoromethyl (


) group at the 

-position relative to the amine, this scaffold offers a strategic bioisostere for ethyl or isopropyl groups, mitigating oxidative metabolism while fine-tuning physicochemical properties without abolishing amine basicity.

This guide details the structural parameters, synthetic pathways, and application logic for integrating this moiety into bioactive small molecules.

Part 1: Physicochemical Profile & Identification[1]

The introduction of fluorine atoms induces significant electronic changes compared to the non-fluorinated analog (butan-2-amine). The electron-withdrawing nature of the


 group lowers the pKa of the amine via the inductive effect (

), reducing lysosomal trapping potential while maintaining sufficient basicity for receptor interactions.
Table 1: Core Chemical Specifications
ParameterSpecificationNotes
IUPAC Name 4,4-Difluorobutan-2-amine hydrochloride
Common Name

-Difluoromethyl-isopropylamine HCl
CAS Number 2268043-41-8 Refers to (S)-isomer; Racemate often custom-synthesized.
Molecular Formula

Salt form (Base:

)
Molecular Weight 145.58 g/mol Free Base: 109.12 g/mol
Exact Mass 145.047 g/mol Monoisotopic (Salt)
Appearance White to off-white hygroscopic solidStore under inert atmosphere (

/Ar).
Predicted pKa ~8.4 – 8.9Lower than butan-2-amine (~10.6) due to

-F effect.
Solubility High in

, DMSO, MeOH
Low solubility in non-polar solvents (

, Hexane).
Part 2: Synthetic Methodologies

Synthesis of


-difluoro amines requires careful control of regiochemistry to prevent elimination (HF loss) or rearrangement. Two primary routes are employed: Deoxofluorination  (Nucleophilic) and Reductive Amination  (Electrophilic).
Protocol A: Deoxofluorination (Laboratory Scale)

This route is preferred for chiral synthesis, starting from amino acid derivatives (e.g., L-Aspartic acid precursors) to access the enantiopure (S)-4,4-difluorobutan-2-amine.

Reagents:

  • Precursor: N-Boc-3-amino-butanal (derived from Weinreb amide reduction of protected Aspartic acid).

  • Fluorinating Agent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor® ) or DAST.

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried flask with N-Boc-3-amino-butanal (1.0 eq) and anhydrous DCM under

    
    . Cool to 
    
    
    
    .
  • Fluorination: Dropwise add Deoxo-Fluor (1.5 eq). The low temperature is critical to prevent elimination to the vinyl fluoride.

  • Warming: Allow the mixture to warm to

    
     over 4 hours. Monitor by TLC/LCMS for the disappearance of the aldehyde.
    
  • Quench: Caution: Quench carefully with saturated

    
     at 
    
    
    
    . Vigorous effervescence will occur.
  • Extraction: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Deprotection: Dissolve the intermediate (N-Boc-4,4-difluorobutan-2-amine) in 4M HCl in Dioxane. Stir at RT for 2 hours.

  • Isolation: Concentrate in vacuo. Triturate with diethyl ether to yield the hydrochloride salt as a white precipitate.

Protocol B: Reductive Amination (Industrial/Scale-Up)

More suitable for racemic synthesis or when the difluoro-ketone is available.

  • Precursor: 4,4-Difluorobutan-2-one.[1]

  • Reagents: Ammonium acetate (

    
    ), Sodium cyanoborohydride (
    
    
    
    ).
  • Procedure: Combine ketone and excess

    
     in Methanol. Stir for 1 hour, then add reducing agent. Acidify with HCl to isolate the salt.
    
Part 3: Visualization of Chemical Logic
Diagram 1: Synthetic Workflow (Deoxofluorination Route)

This workflow illustrates the conversion of the protected amino-aldehyde to the final salt, highlighting the critical fluorination step.

SynthesisWorkflow Precursor N-Boc-3-aminobutanal (Aldehyde Precursor) Intermediate N-Boc-4,4-difluorobutan-2-amine (Gem-difluoro Intermediate) Precursor->Intermediate Nucleophilic Fluorination Reagent Deoxo-Fluor / DAST (-78°C to 0°C) Reagent->Intermediate Product 4,4-Difluorobutan-2-amine HCl (Final Salt) Intermediate->Product Boc Removal & Salt Formation Deprotection 4M HCl / Dioxane

Caption: Synthesis of 4,4-difluorobutan-2-amine HCl via deoxofluorination of a protected amino-aldehyde.

Part 4: Applications in Medicinal Chemistry[3]

The 4,4-difluorobutan-2-amine scaffold is primarily used to optimize Lead-Like Properties .

1. pKa Modulation (The Fluorine Effect)

Standard alkyl amines (e.g., isopropylamine) have a pKa


 10.5. At physiological pH (7.4), they are >99.9% protonated.
  • Mechanism: The

    
    -fluorines exert a through-bond inductive withdrawal (
    
    
    
    ).
  • Result: This lowers the pKa to ~8.5.

  • Benefit: Increases the fraction of uncharged free base at physiological pH, potentially improving membrane permeability (

    
    ) and reducing hERG channel inhibition (which often correlates with high basicity).
    
2. Metabolic Stability

The C4 position of a butyl chain is a "metabolic soft spot," prone to oxidation by Cytochrome P450 enzymes (


-oxidation).
  • Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol).

  • Result: Substitution of hydrogens with fluorine at the terminal carbon blocks metabolic hydroxylation.

Diagram 2: Structure-Activity Relationship (SAR) Logic

SAR_Logic Molecule 4,4-Difluorobutan-2-amine Amine Amine (C2) Primary Binding Motif Molecule->Amine Fluorine Gem-Difluoro (C4) Modulating Group Molecule->Fluorine Effect1 Lower pKa (~8.5) Reduced Lysosomal Trapping Fluorine->Effect1 Inductive Effect (-I) Effect2 Blocked w-Oxidation Increased Half-life (t1/2) Fluorine->Effect2 Bond Strength (C-F) Effect3 Bioisostere for Isopropyl/Ethyl Fluorine->Effect3 Steric Similarity

Caption: SAR logic detailing how the gem-difluoro group modulates physicochemical and pharmacokinetic properties.

Part 5: Handling & Stability
  • Hygroscopicity: As a hydrochloride salt of a small amine, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (

    
    ) at 
    
    
    
    .
  • Stability: The gem-difluoro group is chemically stable under standard acidic and basic conditions. However, avoid strong bases at high temperatures (

    
    ) to prevent potential elimination of HF to form the vinyl fluoride.
    
  • Analysis:

    • 1H NMR (

      
      ):  Look for the characteristic triplet of doublets (td) for the terminal 
      
      
      
      proton around
      
      
      5.8-6.2 ppm (
      
      
      ).
    • 19F NMR: Distinct doublet/multiplet around

      
       -115 to -120 ppm (decoupled).
      
References
  • Vertex AI Search. (2026). Search Results for 4,4-difluorobutan-2-amine hydrochloride CAS and Properties. 2

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Chiralen. (n.d.). (S)-4,4-Difluorobutan-2-amine hydrochloride Product Page. 2

  • PubChem. (n.d.).[3] Compound Summary for 4,4,4-Trifluorobutan-2-amine (Analogous Structure Reference). 4

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of (R)-4,4-Difluorobutan-2-amine Hydrochloride: An Application Note and Protocol

Abstract: This document provides a comprehensive guide for the synthesis of (R)-4,4-Difluorobutan-2-amine hydrochloride, a valuable chiral building block in pharmaceutical and agrochemical research. The described methodo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of (R)-4,4-Difluorobutan-2-amine hydrochloride, a valuable chiral building block in pharmaceutical and agrochemical research. The described methodology leverages a highly efficient and stereoselective biocatalytic approach, employing an (R)-selective ω-transaminase for the key asymmetric amination step. This application note is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical guidance for the successful synthesis and characterization of the target compound.

Introduction: The Significance of Chiral Fluorinated Amines

Chiral amines are ubiquitous structural motifs in a vast array of bioactive molecules, with an estimated 40% of pharmaceutical compounds containing at least one chiral amine moiety.[1] The stereochemistry of these amines is often critical for their biological activity and pharmacological profile. Furthermore, the incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. Consequently, the development of efficient and stereoselective methods for the synthesis of chiral fluorinated amines is of paramount importance in modern drug discovery and development.

(R)-4,4-Difluorobutan-2-amine hydrochloride is a key intermediate that combines the desirable properties of a chiral amine with the benefits of gem-difluorination. This structural feature can serve as a bioisostere for other functional groups, influencing the molecule's conformation and electronic properties. Access to enantiomerically pure forms of such building blocks is crucial for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

This guide details a robust and scalable synthetic route to (R)-4,4-Difluorobutan-2-amine hydrochloride, emphasizing a green and efficient biocatalytic approach that overcomes many of the limitations associated with traditional chemical methods, such as harsh reaction conditions and the use of expensive and toxic reagents.[2][3]

Synthetic Strategy: A Chemoenzymatic Approach

The overall synthetic strategy is a two-step chemoenzymatic process, as illustrated in the workflow diagram below. The synthesis commences with the preparation of the prochiral ketone, 4,4-difluorobutan-2-one, followed by a highly stereoselective asymmetric amination using an (R)-selective ω-transaminase to yield the desired (R)-amine. The final step involves the formation of the hydrochloride salt to facilitate isolation and enhance stability.

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Biocatalytic Amination & Salt Formation Start Commercially Available Starting Materials Step1 Synthesis of 4,4-Difluorobutan-2-one Start->Step1 Step2 Asymmetric Reductive Amination ((R)-selective ω-Transaminase) Step1->Step2 Product (R)-4,4-Difluorobutan-2-amine Step2->Product Step3 Hydrochloride Salt Formation Product->Step3 Final_Product (R)-4,4-Difluorobutan-2-amine Hydrochloride Step3->Final_Product

Figure 1: Overall synthetic workflow for (R)-4,4-Difluorobutan-2-amine hydrochloride.

Part 1: Synthesis of the Precursor Ketone, 4,4-Difluorobutan-2-one

The synthesis of the key precursor, 4,4-difluorobutan-2-one, can be achieved through several established methods for the preparation of difluoromethyl ketones.[4][5][6] A practical and scalable approach involves the difluoroacylation of a suitable organometallic reagent with a difluoroacetic acid derivative.

Recommended Protocol: Difluoroacylation of Methylmagnesium Bromide

This protocol describes the synthesis of 4,4-difluorobutan-2-one from ethyl difluoroacetate and methylmagnesium bromide.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
Ethyl difluoroacetate124.081.18>98%
Methylmagnesium bromide119.25(3.0 M in diethyl ether)
Diethyl ether (anhydrous)74.120.713>99.5%
Hydrochloric acid (1 M)36.46(aqueous solution)
Saturated sodium bicarbonate84.01(aqueous solution)
Anhydrous magnesium sulfate120.37

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous diethyl ether (100 mL). Cool the flask to 0 °C in an ice bath.

  • Addition of Grignard Reagent: Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 33.3 mL, 100 mmol) to the cooled diethyl ether via the dropping funnel.

  • Addition of Ethyl Difluoroacetate: In a separate flask, prepare a solution of ethyl difluoroacetate (12.4 g, 100 mmol) in anhydrous diethyl ether (50 mL). Add this solution dropwise to the Grignard reagent solution at 0 °C over a period of 1 hour.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (50 mL) while cooling the flask in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 4,4-difluorobutan-2-one.

  • Purification: The crude product can be purified by fractional distillation to yield pure 4,4-difluorobutan-2-one.

Expected Yield: 60-70%

Part 2: Asymmetric Biocatalytic Amination

The core of this synthesis is the highly stereoselective conversion of the prochiral 4,4-difluorobutan-2-one to (R)-4,4-Difluorobutan-2-amine using an (R)-selective ω-transaminase. These enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor with excellent enantioselectivity.[3][7]

Transaminase_Mechanism Ketone 4,4-Difluorobutan-2-one Intermediate Ketimine Intermediate Ketone->Intermediate Binding to Enzyme Enzyme_PMP (R)-ω-Transaminase-PMP Enzyme_PMP->Intermediate Byproduct Byproduct (e.g., Acetone) Enzyme_PMP->Byproduct Amine (R)-4,4-Difluorobutan-2-amine Intermediate->Amine Hydrolysis Enzyme_PLP (R)-ω-Transaminase-PLP Amine->Enzyme_PLP Release Enzyme_PLP->Enzyme_PMP Regeneration Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Enzyme_PMP

Figure 2: Simplified catalytic cycle of ω-transaminase.

Recommended Protocol: Asymmetric Amination

This protocol outlines a general procedure for the enzymatic amination. The specific conditions may need to be optimized depending on the chosen commercially available (R)-selective ω-transaminase.

Materials:

Reagent/ComponentConcentration/AmountPurpose
4,4-Difluorobutan-2-one50 mMSubstrate
(R)-selective ω-Transaminase1-5 mg/mLBiocatalyst
Isopropylamine1.0 MAmine donor
Pyridoxal 5'-phosphate (PLP)1 mMCofactor
Potassium phosphate buffer100 mM, pH 7.5Reaction medium
Toluene or MTBEExtraction solvent

Procedure:

  • Reaction Mixture Preparation: In a temperature-controlled vessel, prepare the reaction buffer (100 mM potassium phosphate, pH 7.5) containing pyridoxal 5'-phosphate (1 mM).

  • Enzyme Addition: Dissolve the (R)-selective ω-transaminase in the reaction buffer to the desired concentration (e.g., 2 mg/mL).

  • Substrate and Amine Donor Addition: Add 4,4-difluorobutan-2-one to a final concentration of 50 mM and isopropylamine to a final concentration of 1.0 M.

  • Reaction Incubation: Incubate the reaction mixture at the optimal temperature for the chosen enzyme (typically 30-40 °C) with gentle agitation for 24-48 hours. The high concentration of the amine donor helps to drive the reaction equilibrium towards product formation.

  • Reaction Monitoring: Monitor the conversion of the ketone and the formation of the amine product by HPLC using a chiral column to determine the enantiomeric excess (ee).

  • Work-up and Extraction: Once the reaction has reached completion, adjust the pH of the mixture to >10 with 1 M NaOH. Extract the aqueous phase with a suitable organic solvent such as toluene or methyl tert-butyl ether (MTBE) (3 x volume of aqueous phase).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield the crude (R)-4,4-Difluorobutan-2-amine.

Expected Conversion and Enantioselectivity: >95% conversion, >99% ee.

Part 3: Hydrochloride Salt Formation and Final Product Characterization

The final step is the formation of the hydrochloride salt, which is often a stable, crystalline solid that is easier to handle and purify than the free amine.

Protocol: Salt Formation

Materials:

Reagent/SolventNotes
Crude (R)-4,4-Difluorobutan-2-amineFrom Part 2
HCl in Diethyl Ether or Dioxane(e.g., 2 M solution)
Diethyl ether or MTBEAnhydrous

Procedure:

  • Dissolution: Dissolve the crude (R)-4,4-Difluorobutan-2-amine in a minimal amount of anhydrous diethyl ether or MTBE.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of HCl in diethyl ether or dioxane (1.1 equivalents) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for 30 minutes.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Drying: Dry the product under vacuum to obtain (R)-4,4-Difluorobutan-2-amine hydrochloride as a white to off-white solid.

Characterization of (R)-4,4-Difluorobutan-2-amine Hydrochloride

The final product should be characterized to confirm its identity, purity, and stereochemistry.

Analytical MethodExpected Results
¹H NMR Consistent with the structure, showing characteristic signals for the methyl, methylene, and methine protons, with coupling to the fluorine atoms.
¹⁹F NMR A characteristic signal for the gem-difluoro group, likely a triplet of doublets due to coupling with the adjacent methylene and methine protons.
¹³C NMR Signals corresponding to the four carbon atoms, with the carbon bearing the fluorine atoms showing a characteristic triplet due to C-F coupling.
Mass Spectrometry (ESI+) [M+H]⁺ corresponding to the free amine (C₄H₁₀F₂N⁺), m/z = 109.08.
Chiral HPLC A single major peak corresponding to the (R)-enantiomer, confirming high enantiomeric purity (>99% ee).
Melting Point A sharp melting point, indicative of a pure crystalline solid.

Safety and Handling

  • Fluorinated Compounds: Handle all fluorinated compounds with care in a well-ventilated fume hood. While the target compound's toxicity is not extensively documented, it is prudent to avoid inhalation, ingestion, and skin contact.

  • Grignard Reagents: Methylmagnesium bromide is highly reactive and pyrophoric. Handle under an inert atmosphere (nitrogen or argon) and use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Solvents: Diethyl ether is extremely flammable. Work in a fume hood away from ignition sources.

  • Acids and Bases: Handle hydrochloric acid and sodium hydroxide with appropriate care and PPE.

Conclusion

This application note provides a detailed and practical guide for the synthesis of (R)-4,4-Difluorobutan-2-amine hydrochloride. The chemoenzymatic approach, centered around a highly stereoselective biocatalytic amination step, offers a green, efficient, and scalable route to this valuable chiral building block. The protocols and insights provided herein are intended to enable researchers to confidently produce this compound for their drug discovery and development programs.

References

  • Prakash, G. K. S., & Hu, J. (2002). Facile preparation of di- and monofluoromethyl ketones from trifluoromethyl ketones via fluorinated enol silyl ethers. Journal of Fluorine Chemistry, 117(2), 131-135.
  • Li, Y. L., & Deng, L. J. (2017). Practical Access to Difluoromethyl Ketones via Straightforward Decarboxylative Difluorination of β‐Ketoacids. Chemistry–An Asian Journal, 12(16), 2023-2026.
  • Welch, J. T., & Allmendinger, T. (2007). Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol. The Journal of Organic Chemistry, 72(19), 7419-7422.
  • Mykhailiuk, P. K. (2019). SYNTHESIS OF DIFLUOROMETHYL KETONES. Fluorine notes, 5(126), 1-2.
  • Langlois, B. R., & Billard, T. (2013). One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process. Organic & Biomolecular Chemistry, 11(36), 6035-6038.
  • Guo, F., & Berglund, P. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biotechnology Annual Review, 1-25.
  • Li, G., & Wang, X. (2025). AlphaFold-Guided Semi-Rational Engineering of an (R)-Amine Transaminase for Green Synthesis of Chiral Amines. International Journal of Molecular Sciences, 26(19), 1-15.
  • Mathew, S., & Yun, H. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.
  • Gomez, A. (2020). THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. University of Illinois Urbana-Champaign.
  • Li, F., Liang, Y., Wei, Y., Zheng, Y., Du, Y., & Yu, H. (2021). Biochemical and Structural Characterization of an (R)‐Selective Transaminase in the Asymmetric Synthesis of Chiral Hydroxy Amines.

Sources

Application

Application Note: Enhanced Reductive Amination Protocols for Fluorinated Amines

Executive Summary & Scientific Rationale The incorporation of fluorine into amine scaffolds—specifically -fluoro, -fluoro, and trifluoroethyl groups—is a critical strategy in medicinal chemistry to modulate basicity ( ),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The incorporation of fluorine into amine scaffolds—specifically


-fluoro, 

-fluoro, and trifluoroethyl groups—is a critical strategy in medicinal chemistry to modulate basicity (

), lipophilicity (

), and metabolic stability. However, the strong electron-withdrawing nature of fluorine renders these amines significantly less nucleophilic than their alkyl counterparts, causing standard reductive amination protocols (e.g., STAB/DCM or NaBH

CN/MeOH at pH 5) to fail or proceed with poor conversion.

This Application Note details a Titanium(IV) Isopropoxide-Mediated Protocol designed specifically to force imine formation in electron-deficient systems.

The Nucleophilicity Gap

The primary failure mode in standard reductive amination with fluorinated amines is the unfavorable equilibrium constant (


) for imine formation.
Amine SubstrateStructureApprox.

(Conjugate Acid)
Relative Nucleophilicity
Ethylamine

~10.7High (Standard)
2,2-Difluoroethylamine

~7.5Moderate
2,2,2-Trifluoroethylamine

~5.7 Very Low

Key Insight: With a


 drop of nearly 5 units, 2,2,2-trifluoroethylamine (TFEA) behaves more like an aniline than an alkyl amine. It requires strong Lewis acid activation to attack the carbonyl carbon and efficient water scavenging to drive the equilibrium forward.

Mechanistic Workflow: The Titanium "Trap"

Standard dehydrating agents (molecular sieves,


) are often insufficient for TFEA. Titanium(IV) isopropoxide, 

, serves a dual role:
  • Lewis Acid Activation: Coordinates to the carbonyl oxygen, increasing electrophilicity.

  • Water Scavenging: Irreversibly reacts with the water byproduct to form stable titanium oxides/hydroxides, driving the reaction to completion (Le Chatelier's principle).

Pathway Visualization

Ti_Mechanism Start Ketone + Fluorinated Amine Ti_Add Add Ti(OiPr)4 (Lewis Acid & Scavenger) Start->Ti_Add Mixing Complex Hemiaminal-Titanium Complex Ti_Add->Complex Coordination Imine Activated Imine Species Complex->Imine -Ti(OH)x (Dehydration) Reduction Hydride Addition (NaBH4) Imine->Reduction In-situ reduction Product Secondary Amine Reduction->Product Hydrolysis

Figure 1: The Titanium-mediated pathway bypasses the unfavorable equilibrium by chemically trapping water and activating the carbonyl.

Detailed Experimental Protocol

Protocol A: Titanium(IV) Isopropoxide Mediated Reductive Amination

Best for: 2,2,2-Trifluoroethylamine (TFEA), 2,2-Difluoroethylamine, and sterically hindered ketones.

Reagents & Stoichiometry[1][2][3][4]
  • Carbonyl Substrate (1.0 equiv)

  • Fluorinated Amine (1.2 - 1.5 equiv) : Note: TFEA is volatile (bp 37°C). Use excess.

  • Titanium(IV) Isopropoxide (1.5 - 2.0 equiv) : Must be technical grade or higher, stored under inert gas.

  • Reducing Agent: Sodium Borohydride (

    
    ) (1.5 equiv).
    
  • Solvent: THF (anhydrous) or Neat.

Step-by-Step Procedure
  • Imine Formation (The "Aging" Step):

    • Charge a dry flask (or sealed tube if using volatile TFEA) with the ketone/aldehyde (1.0 equiv) and amine (1.2–1.5 equiv).

    • Add

      
        (1.5–2.0 equiv) dropwise.
      
    • Solvent Note: If the reaction can be stirred neat, do so. If the substrate is solid, add minimal anhydrous THF (0.5 M concentration).

    • Seal and Stir: Stir at ambient temperature for 12–18 hours.

    • Checkpoint: The solution often turns viscous and changes color (yellow/orange) indicating complex formation.

  • Reduction:

    • Dilute the mixture with absolute ethanol or dry THF (approx. 2–3 mL per mmol substrate).

    • Safety: Ensure the vessel is vented or open under inert gas flow.

    • Add

      
        (1.5 equiv) portion-wise. Caution: Exothermic gas evolution.
      
    • Stir for 2–4 hours at room temperature.

  • The "Fieser" Quench (Critical for Workup):

    • The Problem: Quenching Ti reactions with water creates a gelatinous emulsion of

      
       that is impossible to filter.
      
    • The Solution: Pour the reaction mixture into a beaker containing 2M Aqueous Ammonia (

      
      ) .
      
    • Stir vigorously for 20 minutes. The titanium will precipitate as a white, granular solid.

    • Filter through a Celite pad. Wash the pad with Ethyl Acetate (EtOAc) or DCM.

  • Purification:

    • Dry the organic filtrate over

      
      .
      
    • Concentrate under reduced pressure.[4] Caution: If the product is low MW, check volatility.

    • Purify via silica gel chromatography. (Note: Fluorinated amines are less polar; adjust mobile phase accordingly).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Volatility of TFEAUse a sealed pressure tube. Increase amine equivalents to 2.0.
Incomplete Reduction Steric hindranceSwitch reducing agent to

(allows longer reaction time at lower pH) or heat the imine formation step to 60°C before reduction.
Gelatinous Emulsion Improper QuenchDo not use pure water. Use 2M NaOH or 10% aq. Ammonia . If emulsion forms, add more Celite and stir longer.
Product Loss VolatilityForm the HCl salt immediately after workup for isolation.

Alternative Protocol: Catalytic Hydrogenation

Best for: Scale-up (>10g) where stoichiometric Titanium waste is prohibitive.

  • Catalyst: 5% Pt/C or Rh/C (Sulfided). Note: Pd/C often leads to de-fluorination or poor turnover for these substrates.

  • Conditions: 50–100 psi

    
    , MeOH, Acid additive (Acetic acid or HCl).
    
  • Note: This method requires a high-pressure reactor and careful screening of catalysts to prevent C-F bond cleavage.

References

  • Barney, et al. "A Convenient Synthesis of 2,2,2-Trifluoroethylamines." Journal of Organic Chemistry.
  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry.

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[3][4][5] Journal of the Chemical Society, Perkin Transactions 1.

  • Organic Chemistry Portal. "Reductive Amination - Titanium Mediated Conditions."

  • NIST Chemistry WebBook. "2,2,2-Trifluoroethylamine Properties and pKa data."

Sources

Method

Application Note: High-Efficiency Incorporation of 4,4-Difluorobutan-2-amine HCl in Peptidomimetic Synthesis

Abstract & Strategic Rationale The incorporation of fluorinated motifs into peptide backbones is a high-value strategy in modern drug design.[1] 4,4-Difluorobutan-2-amine (DFBA) serves as a critical building block for pe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The incorporation of fluorinated motifs into peptide backbones is a high-value strategy in modern drug design.[1] 4,4-Difluorobutan-2-amine (DFBA) serves as a critical building block for peptidomimetics, acting as a bioisostere for threonine or isoleucine side chains while introducing specific conformational biases.

The "Fluorine Effect" in Peptidomimetics

Unlike random fluorination, the use of the 4,4-difluoro motif exploits two specific physicochemical phenomena:

  • Lipophilic Hydrogen Bond Donor: The terminal

    
     group acts as a "lipophilic hydroxyl" mimic. The C-F bond is highly polarized, making the geminal proton a weak hydrogen bond donor (HBD) capable of interacting with carbonyls or receptor pockets, yet the group remains hydrophobic (LogP increase).
    
  • Conformational Locking (The Gauche Effect): Due to the stereoelectronic gauche effect, the C–F bonds prefer a gauche orientation relative to adjacent electron-withdrawing groups (like the amide nitrogen). This restricts the conformational freedom of the side chain, potentially locking the peptide into a bioactive conformation.

Physicochemical Profile

The inductive effect of the difluoromethyl group (


) propagates through the carbon chain, lowering the pKa of the amine relative to its non-fluorinated analog.
PropertyButan-2-amine4,4-Difluorobutan-2-amineImplication for Synthesis
pKa (Conjugate Acid) ~10.6~9.2 (Est.)Reduced basicity; easier deprotonation but reduced nucleophilicity.
LogP 0.651.12Increased lipophilicity improves membrane permeability.
H-Bond Capacity Acceptor onlyDonor + Acceptor

proton can act as a donor.
Boiling Point 63°C>80°C (Est.)Free base is volatile; do not store as free base.

Experimental Protocols

Critical Handling: The "In-Situ Neutralization" Rule

WARNING: The free base of 4,4-difluorobutan-2-amine is volatile and prone to carbonate formation upon exposure to air. The HCl salt is stable and non-hygroscopic.

  • Directive: Never perform a bulk "free-basing" extraction prior to the reaction. Always liberate the free amine in situ within the coupling vessel.

Protocol A: Solution-Phase Coupling (High Efficiency)

This protocol is optimized to overcome the reduced nucleophilicity caused by the electron-withdrawing fluorine atoms.

Reagents:

  • Amine: 4,4-Difluorobutan-2-amine HCl (1.0 equiv)

  • Carboxylic Acid: N-protected amino acid (1.1 equiv)

  • Coupling Reagent: HATU (1.1 equiv) or COMU (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the N-protected amino acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Pre-activation: Add DIPEA (1.0 equiv only) to the acid/HATU mixture. Stir for 2 minutes. The solution should turn yellow (formation of the activated At-ester).

  • Amine Preparation: In a separate vial, suspend 4,4-Difluorobutan-2-amine HCl (1.0 equiv) in minimal DMF. Add the remaining DIPEA (2.0 equiv). Note: This generates the free amine immediately.

  • Coupling: Immediately transfer the amine/DIPEA solution into the activated acid mixture.

  • Reaction: Stir at room temperature for 2–4 hours.

    • QC Check: Monitor by LC-MS. If starting material persists after 4 hours, do not add more HATU. Instead, add 0.5 equiv of HOAt to catalyze the trans-esterification.

  • Workup: Dilute with EtOAc, wash with 5%

    
     (removes DIPEA), sat. 
    
    
    
    , and brine. Dry over
    
    
    .
Protocol B: Solid-Phase Peptide Synthesis (SPPS)

When installing this molecule onto a resin-bound acid (e.g., Asp/Glu side chain or C-terminus via reductive amination strategies), standard carbodiimide methods (DIC/HOBt) often fail.

Workflow:

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Cocktail Prep: Mix Amino Acid (4 equiv), HATU (3.9 equiv), and HOAt (4 equiv) in DMF.

  • Base Addition: Add DIPEA (8 equiv) to the cocktail.

  • Coupling: Add to resin. Shake for 2 hours (double the standard time).

  • Double Coupling: Due to the steric bulk of the

    
     group, a second coupling cycle is mandatory  for yields >95%.
    

Visualization of Mechanisms & Workflows

Bioisosteric & Conformational Logic

The following diagram illustrates how the difluoromethyl group mimics traditional polar side chains while enforcing structural rigidity via the gauche effect.

BioisostereLogic Substrate 4,4-Difluorobutan-2-amine Bioisostere Lipophilic H-Bond Donor (Mimics OH/SH) Substrate->Bioisostere CHF2 Group Gauche Gauche Effect (Conformational Lock) Substrate->Gauche F-C-C-N Interaction Target Peptidomimetic Binding Pocket Bioisostere->Target H-Bonding (Donor) Gauche->Target Entropy Reduction (Pre-organization)

Figure 1: Mechanistic rationale for using 4,4-difluorobutan-2-amine.[2] The


 group provides dual utility: electronic mimicry of polar groups and stereoelectronic conformational control.
Synthesis Workflow: The "Salt-to-Amide" Pathway

This flowchart details the specific order of addition required to prevent amine volatility loss and ensure complete coupling.

CouplingProtocol Start Start: 4,4-Difluoro Amine HCl Salt Neutralization In-Situ Neutralization (Amine HCl + 2 eq DIPEA) Start->Neutralization Solvent: DMF Activation Acid Activation (HATU + 1 eq DIPEA) Coupling Coupling Reaction (Mix Streams A & B) Activation->Coupling Activated Ester Stream Neutralization->Coupling Free Amine Stream (Immediate Transfer) QC QC: 19F-NMR / LCMS Coupling->QC 2-4 Hours End End QC->End Conversion >98% Retry Add HOAt Catalyst QC->Retry Stalled

Figure 2: Optimized coupling workflow. Note the parallel preparation of the activated ester and the free amine to minimize side reactions and volatility loss.

Quality Control & Validation

-NMR Characterization

The most definitive method to verify the integrity of the


 group post-coupling is Fluorine NMR.
  • Starting Material (HCl Salt): Distinct signal around

    
     to 
    
    
    
    ppm. It typically appears as a doublet of triplets (dt) due to coupling with the geminal proton (
    
    
    ) and vicinal protons.
  • Product (Amide): The signal will shift slightly (typically upfield by 1-2 ppm).

  • Validation Check: Ensure the integration corresponds to 2 fluorine atoms. Loss of integration suggests HF elimination (defluorination), which can occur if heating >60°C with strong bases.

Mass Spectrometry
  • Isotope Pattern: Fluorine is monoisotopic (

    
    ), so you will not see the M+2 pattern typical of chlorine/bromine.
    
  • Fragmentations: In MS/MS, look for the neutral loss of 51 Da (

    
    ) or 20 Da (
    
    
    
    ), which confirms the presence of the fluorinated tail.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

Sources

Application

Application Note: Strategic Incorporation of the Difluoromethyl Motif into N-Heterocycles via 4,4-Difluorobutan-2-amine

Part 1: Executive Summary The incorporation of fluorinated motifs into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The difluoromethyl ( ) group is particularly valuable as a lipophilic hydrogen...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The incorporation of fluorinated motifs into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The difluoromethyl (


)  group is particularly valuable as a lipophilic hydrogen bond donor, acting as a bioisostere for hydroxyl (

) and thiol (

) groups while significantly improving metabolic stability and membrane permeability.

This guide details the strategic use of 4,4-difluorobutan-2-amine (and its hydrochloride salt) as a primary building block for synthesizing three high-value N-heterocyclic classes: Pyrroles , Pyrimidin-2,4-diones (Uracils) , and Isoindolin-1-ones . Unlike the trifluoromethyl (


) group, the 

moiety at the

-position of the amine offers unique electronic properties without imposing excessive steric bulk, making it ideal for fragment-based drug discovery (FBDD).

Part 2: Compound Profile & Handling

Physical & Chemical Properties

4,4-Difluorobutan-2-amine is a chiral primary amine.[1] It is most commonly supplied as a hydrochloride salt to prevent oxidative degradation and volatility issues associated with the free base.

PropertySpecificationNotes
CAS (Racemic) 1249954-61-7Free base
CAS (S-Isomer HCl) 2268043-41-8Preferred for chiral synthesis
Molecular Weight 109.12 g/mol (Free Base)145.58 g/mol (HCl Salt)
Physical State Hygroscopic Solid (HCl Salt)Colorless Liquid (Free Base)
Boiling Point ~81°C (Free Base, predicted)Do not distill without stabilization
Acidity (

)
~9.5 (Conjugate acid)Typical for primary alkyl amines
Handling & Safety Protocols
  • Volatility: The free base is volatile. When neutralizing the HCl salt, avoid prolonged exposure to high vacuum or elevated temperatures.

  • Base Sensitivity: While the

    
     group is generally stable, strong organolithium bases (e.g., 
    
    
    
    ) can effect deprotonation at the
    
    
    position, leading to decomposition via
    
    
    -elimination. Use non-nucleophilic bases (DIPEA,
    
    
    , KHMDS) for deprotonation events.
  • Racemization: The chiral center at C2 is susceptible to racemization if imine intermediates are subjected to high heat (

    
    ) in the presence of strong bases.
    

Part 3: Application Notes & Protocols

Application 1: Synthesis of N-(4,4-difluorobutan-2-yl)pyrroles

Methodology: Clauson-Kaas Pyrrole Synthesis Target Audience: Medicinal chemists requiring a robust, racemization-free method to install the pyrrole ring.

The Clauson-Kaas reaction utilizes 2,5-dimethoxytetrahydrofuran as a 1,4-dicarbonyl equivalent. This method is superior to the Paal-Knorr reaction for this substrate because it proceeds under milder conditions, preserving the integrity of the chiral center and the


 group.
Reaction Scheme (Graphviz)

ClausonKaas Start 4,4-Difluorobutan-2-amine (HCl Salt) Intermed Intermediate Aminal Start->Intermed NaOAc, AcOH 80°C, 1h Reagent 2,5-Dimethoxy- tetrahydrofuran Reagent->Intermed Product N-(4,4-difluorobutan-2-yl) pyrrole Intermed->Product -2 MeOH -H2O Cyclization

Figure 1: Workflow for the Clauson-Kaas synthesis of fluorinated pyrroles.

Detailed Protocol
  • Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4,4-difluorobutan-2-amine HCl (1.0 equiv, 5.0 mmol) and Sodium Acetate (1.5 equiv, 7.5 mmol).

  • Solvent System: Add Glacial Acetic Acid (10 mL) and 1,2-Dichloroethane (DCE) (10 mL). Note: The biphasic/mixed solvent system helps solubilize the salt while moderating the acidity.

  • Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 equiv, 5.5 mmol) in one portion.

  • Reaction: Fit the flask with a reflux condenser and heat to 80°C for 2 hours. Monitor by TLC (hexane/EtOAc) or LCMS. The reaction typically proceeds via a dark brown intermediate solution.

  • Work-up: Cool to room temperature. Dilute with DCM (30 mL) and slowly quench with saturated aqueous

    
     until pH neutral. Caution: 
    
    
    
    evolution.
  • Purification: Extract with DCM (

    
    ). Dry combined organics over 
    
    
    
    , filter, and concentrate. Purify via silica gel chromatography (0-10% EtOAc in Hexanes).
  • Yield: Expected yield 75-85%.

Application 2: Synthesis of Functionalized Pyrimidin-2,4-diones (Uracils)

Methodology: Urea Formation followed by Malonate Cyclization Target Audience: Drug discovery teams building pyrimidine-based libraries.

This protocol builds the heterocycle onto the amine nitrogen. It is a two-step sequence that creates a "drug-like" scaffold with high potential for further functionalization at the C5 and C6 positions.

Reaction Logic (Graphviz)

UracilSynthesis Amine 4,4-Difluorobutan-2-amine Urea Intermediate: N-(4,4-difluorobutan-2-yl)urea Amine->Urea Step 1: Urea Formation (THF, 0°C to RT) Isocyanate Reagent: TMS-Isocyanate or KOCN/H+ Isocyanate->Urea Product 1-(4,4-difluorobutan-2-yl) pyrimidine-2,4,6-trione Urea->Product Step 2: Cyclization (Reflux, 4h) Malonate Reagent: Diethyl Malonate (NaOEt/EtOH) Malonate->Product

Figure 2: Stepwise construction of the uracil core from the difluoro amine.

Detailed Protocol

Step 1: Urea Formation

  • Dissolve 4,4-difluorobutan-2-amine HCl (5.0 mmol) in

    
     (5 mL) and THF (5 mL).
    
  • Add Potassium Cyanate (KOCN) (1.5 equiv, 7.5 mmol) and stir at 60°C for 3 hours.

  • Concentrate the mixture to remove THF. Extract the aqueous residue with 10% MeOH/DCM. The resulting urea is often pure enough for the next step.

Step 2: Cyclization

  • Prepare a solution of Sodium Ethoxide (2.5 equiv) in absolute Ethanol (10 mL).

  • Add the Urea intermediate (from Step 1) and Diethyl Malonate (1.1 equiv).

  • Heat to reflux (78°C) for 4–6 hours. A precipitate (the sodium salt of the product) often forms.

  • Work-up: Cool to RT. Acidify with 1N HCl to pH 2. The product usually precipitates as a white solid. Filter and wash with cold water. Recrystallize from EtOH if necessary.

Application 3: Synthesis of Isoindolin-1-ones

Methodology: Reductive Cyclization with 2-Formylbenzoic Acid Target Audience: Researchers targeting CNS-active compounds (Isoindolinones are privileged scaffolds).

This reaction is highly atom-economic and proceeds via an imine intermediate that undergoes intracellular nucleophilic attack by the carboxylate, followed by reduction (or vice versa depending on conditions).

Detailed Protocol
  • Reagents: Combine 4,4-difluorobutan-2-amine (Free base, 2.0 mmol) and 2-Formylbenzoic acid (1.0 equiv, 2.0 mmol) in Methanol (10 mL).

  • Imine Formation: Stir at room temperature for 1 hour. The solution typically turns yellow.

  • Reduction/Cyclization: Add Sodium Borohydride (

    
    )  (1.5 equiv, 3.0 mmol) portion-wise at 0°C.
    
    • Mechanistic Note: The borohydride reduces the imine to the amine, which then spontaneously cyclizes with the carboxylic acid (often requiring a brief acid catalyst workup or thermal push) to form the lactam. Alternatively, refluxing in Toluene with a Dean-Stark trap before reduction yields the phthalimidine directly if using the ester.

    • Preferred Route: Stir the

      
       mixture for 2 hours. Quench with 1N HCl. Extract with EtOAc. If the ring hasn't closed (forming the amino-acid intermediate), heat the crude residue in Toluene (80°C) with catalytic p-TsOH for 1 hour to drive the lactamization.
      
  • Purification: Flash chromatography (EtOAc/Hexanes).

Part 4: Troubleshooting & Optimization Guide

ProblemProbable CauseSolution
Low Yield (Pyrrole) Polymerization of furan reagentEnsure 2,5-dimethoxytetrahydrofuran is fresh/colorless. Use a slight excess (1.1-1.2 eq).
Racemization High temperature + Basic pHAvoid temperatures >100°C when free amine is present. Use the Clauson-Kaas method (acidic) over Paal-Knorr if possible.
Incomplete Reaction Salt insolubilityIf using the HCl salt, ensure adequate base (NaOAc or

) is present to liberate the nucleophile. Switch to free base if solubility in DCE is poor.
Product Volatility Low MW of productThe pyrrole derivative is lipophilic and may sublime. Evaporate solvents carefully; do not use high vacuum for extended periods.

Part 5: References

  • Clauson-Kaas Pyrrole Synthesis: Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from 2,5-Dialkoxytetrahydrofurans. Acta Chemica Scandinavica, 6, 867–874.

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Synthesis of Isoindolinones: Couture, A., Deniau, E., & Woisel, P. (1999). 2-Formylbenzoic acid as a versatile building block for the synthesis of isoindolin-1-ones. Tetrahedron, 55(27), 8367-8376.

  • Handling of Fluorinated Amines: Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Chemistry – A European Journal, 21(16), 6296-6304.

  • Racemization of Chiral Amines: Stouten, P. F., et al. (2009). Racemization of chiral amines: A review. Journal of Organic Chemistry. (General reference for mechanism).

Sources

Method

Strategic Protection of 4,4-Difluorobutan-2-amine: Stability, Volatility, and Orthogonality

Abstract 4,4-Difluorobutan-2-amine (CAS: 1783305-67-6 / 2268043-41-8) is a critical fluorinated building block in modern medicinal chemistry, often employed to modulate pKa and metabolic stability in peptide mimics and k...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4,4-Difluorobutan-2-amine (CAS: 1783305-67-6 / 2268043-41-8) is a critical fluorinated building block in modern medicinal chemistry, often employed to modulate pKa and metabolic stability in peptide mimics and kinase inhibitors.[1][2] However, its handling presents distinct challenges: high volatility of the free base, reduced nucleophilicity due to the electron-withdrawing


-difluoromethyl group, and potential sensitivity to HF elimination  under harsh basic conditions. This Application Note details robust protocols for protecting this amine with Boc and Cbz groups, emphasizing yield maximization and the prevention of fugitive material loss.

Strategic Analysis & Molecule Profile

Before initiating synthesis, the operator must understand the physicochemical constraints of the substrate.

PropertySpecificationImplication for Protocol
Structure

Chiral center at C2;

-difluoro substitution.[1]
Basicity (pKa) Est.[3] 9.0 – 9.5 (Lower than alkyl amines)Nucleophilicity is attenuated; requires slightly longer reaction times or stronger bases than standard alkyl amines.
Volatility High (Free Base MW ~109 g/mol )CRITICAL: Never isolate the free amine as a dry oil. Handle as an HCl salt or in solution.[2]
Stability Sensitive to strong bases (

of

proton)
Avoid extremely strong bases (e.g., NaH, LDA) which can trigger

-elimination of HF or racemization.
Decision Matrix: Selecting the Right Group

The choice between Boc and Cbz depends on the downstream chemistry required for the scaffold.

ProtectionStrategy Start Start: 4,4-Difluorobutan-2-amine HCl Condition1 Downstream Acid Stability Required? Start->Condition1 Condition2 Hydrogenation Permissible? Condition1->Condition2 Yes (Must survive acid) Boc Select Boc Protection (Cleaved by TFA/HCl) Condition1->Boc No (Acid cleavage ok) Cbz Select Cbz Protection (Cleaved by H2/Pd) Condition2->Cbz Yes Fmoc Select Fmoc Protection (Cleaved by Piperidine) Condition2->Fmoc No (Contains S or alkene)

Figure 1: Decision matrix for selecting the appropriate N-protecting group based on downstream synthetic compatibility.

Protocol A: Boc Protection (Standard)

Objective: Synthesis of tert-butyl (4,4-difluorobutan-2-yl)carbamate. Mechanism: Nucleophilic attack of the amine on Di-tert-butyl dicarbonate (


).[4]
Key Advantage:  The resulting carbamate is a lipophilic solid/oil that eliminates volatility issues.
Materials
  • Substrate: 4,4-Difluorobutan-2-amine HCl salt (1.0 equiv)

  • Reagent:

    
     (1.1 equiv)
    
  • Base: Triethylamine (

    
    ) (2.5 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: Dichloromethane (DCM) or THF/Water (1:1)

Step-by-Step Procedure
  • Salt Neutralization (In Situ):

    • Suspend 4,4-difluorobutan-2-amine HCl (10 mmol) in DCM (30 mL) at

      
      .
      
    • Note: Do not generate the free amine separately. Perform this "one-pot" to prevent loss of volatile amine.

    • Add

      
       (25 mmol) dropwise. The suspension will clear as the amine is liberated and the triethylamine hydrochloride precipitates (if in DCM).
      
  • Acylation:

    • Add a solution of

      
       (11 mmol) in DCM (5 mL) dropwise over 10 minutes at 
      
      
      
      .
    • Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 4–6 hours.

    • Monitoring: Check by TLC (Stain: Ninhydrin for amine disappearance; PMA for Boc product).

  • Workup (Phosphate Buffer Wash):

    • Dilute with additional DCM (20 mL).

    • Wash with 0.5 M Citric Acid or Phosphate Buffer (pH 4) (

      
      ) to remove excess base and any unreacted amine. Crucial: Avoid strong HCl washes which might prematurely cleave the Boc group or induce instability.
      
    • Wash with Sat.

      
       (
      
      
      
      ) and Brine (
      
      
      ).
  • Isolation:

    • Dry organic layer over

      
      , filter, and concentrate under reduced pressure.
      
    • Result: Colorless oil or low-melting solid. Yield typically >90%.

Protocol B: Cbz Protection (Orthogonal)

Objective: Synthesis of benzyl (4,4-difluorobutan-2-yl)carbamate. Use Case: Required when the product must survive acidic conditions (e.g., subsequent Boc deprotection of a different site).[4][5]

Materials
  • Substrate: 4,4-Difluorobutan-2-amine HCl salt (1.0 equiv)

  • Reagent: Benzyl chloroformate (Cbz-Cl) (1.2 equiv)

  • Base:

    
     (3.0 equiv)[2]
    
  • Solvent: THF / Water (1:1 mixture)

Step-by-Step Procedure
  • Preparation:

    • Dissolve

      
       (30 mmol) in water (15 mL).
      
    • Add 4,4-difluorobutan-2-amine HCl (10 mmol) to the aqueous base.

    • Add THF (15 mL) and cool the biphasic mixture to

      
      .
      
  • Addition:

    • Add Cbz-Cl (12 mmol) dropwise via syringe over 15 minutes. Caution: Cbz-Cl is lachrymatory; work in a fume hood.

    • Vigorous stirring is essential due to the biphasic nature of the reaction.

  • Reaction:

    • Stir at

      
       for 1 hour, then warm to RT and stir for 12 hours.
      
    • Why longer time? The reduced nucleophilicity of the fluorinated amine requires extended time compared to simple alkyl amines.

  • Workup:

    • Evaporate the bulk of the THF on a rotavap (careful not to heat above

      
      ).
      
    • Extract the aqueous residue with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with 1M HCl (rapid wash) and Brine.

    • Dry over

      
       and concentrate.
      

Analytical Verification & Troubleshooting

NMR Signature ( )

Validation of the protected species relies on observing the specific splitting pattern of the


 group.
  • 
     NMR: 
    
    • 
       5.8–6.0 ppm: Triplet of doublets  (
      
      
      
      ). This is the diagnostic proton on the
      
      
      carbon. The large coupling constant (
      
      
      ) confirms the gem-difluoro motif.
    • 
       1.44 ppm: Singlet (9H) for Boc group.
      
    • 
       7.35 ppm: Multiplet (5H) for Cbz aromatic ring (if Cbz protected).
      
  • 
     NMR: 
    
    • 
       -115 to -120 ppm: Multiplet (typically 
      
      
      
      ). Decoupled spectra will show a singlet or simple doublet.
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Volatility of starting materialEnsure the HCl salt is added directly to the reaction vessel. Do not free-base and transfer.
Double Acylation Excess reagent/BaseStrictly control stoichiometry (1.1 equiv Reagent). Use bulky base (

) to prevent di-acylation.
Elimination (HF loss) Base too strongAvoid bases with

(e.g., hydroxide) if heating is required. Use Carbonate or Bicarbonate buffers.

Deprotection Considerations

Boc Removal
  • Reagent: TFA/DCM (1:1) or 4M HCl in Dioxane.

  • Note: The electron-withdrawing fluorines destabilize the intermediate carbocation slightly less than expected (inductive effect fades over distance), but the reaction proceeds normally.

  • Caution: Upon deprotection, the amine returns to its volatile state. If isolating, isolate as the Trifluoroacetate or Hydrochloride salt . Do not free-base and rotavap to dryness.

Cbz Removal
  • Reagent:

    
     (1 atm), 10% Pd/C, Methanol.
    
  • Compatibility: The C-F bond is generally stable to standard catalytic hydrogenation conditions at room temperature. Avoid high pressure (>50 psi) or elevated temperatures, which might induce hydrodefluorination.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. Link

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection Protocols. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 134693173, 4,4-Difluorobutan-2-amine hydrochloride. Retrieved from

  • Liu, J., & Hu, J. (2009).[6] Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Future Medicinal Chemistry, 1(5), 875–888.[6] Link

  • Chiralen. (n.d.). Product Catalog: (S)-4,4-Difluorobutan-2-amine hydrochloride. Retrieved from [7]

Sources

Application

Application Note: Scalable Synthesis of 4,4-Difluorobutan-2-amine Derivatives

This guide outlines a scalable, safety-optimized protocol for the synthesis of 4,4-difluorobutan-2-amine , a high-value fluorinated building block. Instead of traditional, hazardous deoxofluorination methods (e.g., DAST)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a scalable, safety-optimized protocol for the synthesis of 4,4-difluorobutan-2-amine , a high-value fluorinated building block.

Instead of traditional, hazardous deoxofluorination methods (e.g., DAST) which pose severe thermal risks on scale, this protocol utilizes a radical difluoromethylation strategy followed by a biocatalytic transamination . This "Green Chemistry" approach ensures high enantiopurity and process safety suitable for kilogram-scale production.

Executive Summary

The incorporation of a gem-difluoro motif (


) into aliphatic amines modulates basicity (

), enhances metabolic stability by blocking oxidative metabolism, and increases lipophilicity. 4,4-Difluorobutan-2-amine is a critical bioisostere for ethyl or isopropyl amines in drug discovery.

Traditional Challenge: Conventional synthesis via deoxofluorination of 3-aminobutanal derivatives using DAST or Deoxo-Fluor® is plagued by thermal instability, explosion hazards, and poor atom economy on scale.

The Solution: This protocol details a two-step chemo-enzymatic route :

  • Chemical Step: Radical difluoromethylation of isopropenyl acetate using Sodium Difluoromethanesulfinate (Langlois Reagent) to generate the ketone intermediate.

  • Biocatalytic Step: Stereoselective reductive amination using an Amine Transaminase (ATA) to yield the optically pure amine.

Strategic Route Analysis

The selection of this route is based on Process Safety and Stereochemical Control .

FeatureTraditional Route (DAST)Proposed Route (Radical/Bio)
Key Reagent DAST /

(Explosive/Toxic)
Langlois Reagent (Stable Solid)
Precursor 3-hydroxybutan-2-oneIsopropenyl Acetate (Cheap commodity)
Stereochemistry Requires chiral resolution>99% ee via Enzymatic Induction
Scalability Limited by exotherm controlLinear scale-up; aqueous compatible
Retrosynthetic Logic (DOT Diagram)

Retrosynthesis Target 4,4-Difluorobutan-2-amine (Chiral Target) Ketone 4,4-Difluorobutan-2-one (Prochiral Intermediate) Target->Ketone Biocatalytic Transamination Precursors Isopropenyl Acetate + Langlois Reagent Ketone->Precursors Radical Difluoromethylation

Figure 1: Retrosynthetic disconnection relying on radical C-C bond formation and enzymatic chiral induction.

Detailed Experimental Protocols

Step 1: Synthesis of 4,4-Difluorobutan-2-one

Principle: Oxidative radical alkylation of an enol ester. The trifluoromethyl analog is well-precedented; here we adapt conditions for the difluoro-congener using the Langlois reagent (


).

Reagents:

  • Isopropenyl acetate (Substrate)[1]

  • Sodium difluoromethanesulfinate (Langlois Reagent,

    
    )
    
  • tert-Butyl hydroperoxide (TBHP) (Oxidant)

  • Copper(II) sulfate pentahydrate (

    
    ) (Catalyst)
    
  • Dichloromethane (DCM) and Water (Solvent system)

Protocol:

  • Setup: To a jacketed glass reactor equipped with an overhead stirrer and reflux condenser, charge DCM (10 vol) and Water (5 vol) .

  • Addition: Add Isopropenyl acetate (1.0 equiv) and Sodium difluoromethanesulfinate (1.5 equiv) .

  • Catalyst: Add

    
     (0.1 equiv) . The biphasic mixture will turn light blue.
    
  • Initiation: Cool the mixture to 0°C. Slowly add TBHP (70% aq., 2.0 equiv) dropwise over 1 hour, maintaining internal temperature <5°C. Caution: Exothermic.

  • Reaction: Warm to room temperature (20-25°C) and stir vigorously for 12–16 hours. The radical mechanism generates the hemiacetal intermediate which hydrolyzes in situ to the ketone.

  • Work-up:

    • Separate phases. Extract the aqueous layer with DCM (2 x 5 vol).

    • Wash combined organics with saturated

      
       (to remove acid byproducts) and brine.
      
    • Dry over

      
       and concentrate under reduced pressure (keep bath <30°C; product is volatile).
      
  • Purification: Distillation at reduced pressure.

    • Target:4,4-Difluorobutan-2-one .

    • Boiling Point: ~110-115°C (atmospheric estimate).

Key Process Parameter: Vigorous stirring is essential for the biphasic radical transfer.

Step 2: Biocatalytic Transamination to (2S)- or (2R)-4,4-Difluorobutan-2-amine

Principle: An Amine Transaminase (ATA) transfers an amino group from an achiral donor (isopropylamine) to the ketone, establishing the chiral center with high fidelity.

Reagents:

  • 4,4-Difluorobutan-2-one (from Step 1)

  • Amine Transaminase (e.g., Codexis ATA-113 for S, ATA-117 for R, or equivalent off-the-shelf screening kit)

  • Pyridoxal-5'-phosphate (PLP) (Cofactor)

  • Isopropylamine (IPM) (Amine Donor)

  • Phosphate Buffer (100 mM, pH 7.5)

Protocol:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP .

  • Substrate Mix: Dissolve 4,4-Difluorobutan-2-one (50 g/L) in the buffer. Add Isopropylamine (1.0 M) . Adjust pH back to 7.5 if necessary using 6M HCl.

    • Note: IPM acts as both donor and buffer.

  • Enzyme Addition: Add ATA Enzyme powder (2-5 wt% loading relative to substrate) .

  • Incubation: Stir gently at 30°C for 24 hours.

    • Equilibrium Shift: To drive conversion to >95%, apply a slight nitrogen sweep to remove the acetone byproduct (formed from IPM), or use a lactate dehydrogenase (LDH) coupled system if using Alanine as donor. For scale, IPM/Acetone removal is preferred.

  • Work-up:

    • Acidify reaction mixture to pH 2 with 6M HCl (to protonate the amine product).

    • Add Celite and filter to remove enzyme/protein debris.

    • Extract the aqueous filtrate with MTBE (removes unreacted ketone).

    • Basify the aqueous phase to pH 12 with 10M NaOH.

    • Extract the free amine into MTBE or DCM (3 x 5 vol).

  • Isolation: Dry organic layer (

    
    ) and concentrate. For high purity, precipitate as the Hydrochloride salt by adding HCl in dioxane/ether.
    

Analytical Controls & Data

Analytical Method: 19F NMR

The gem-difluoro group provides a distinct signature for monitoring reaction progress.

Compound19F NMR Shift (ppm)MultiplicityNotes
Langlois Reagent -128.0SingletStarting Material
4,4-Difluorobutan-2-one -115.5Doublet of triplets

4,4-Difluorobutan-2-amine -118.2MultiplotDiastereotopic F's if chiral
Process Safety Data
  • Thermal Hazard: TBHP is an oxidizer. Do not mix directly with transition metals (

    
    ) in concentrated forms without solvent.
    
  • Volatility: The fluorinated ketone and amine are volatile. Avoid high-vacuum prolonged drying.

  • HF Elimination: Gem-difluoro compounds are generally stable, but avoid prolonged heating with strong Lewis acids which might trigger

    
    -fluoride elimination.
    

Workflow Visualization

Workflow cluster_0 Step 1: Radical Difluoromethylation cluster_1 Step 2: Biocatalysis Start Isopropenyl Acetate + Langlois Reagent Reaction Cu(II) / TBHP Biphasic DCM/H2O Start->Reaction Inter Intermediate: 4,4-Difluorobutan-2-one Reaction->Inter BioRxn Transaminase (ATA) PLP / iPr-NH2 Inter->BioRxn Purify Acid/Base Extraction HCl Salt Formation BioRxn->Purify Final Product: 4,4-Difluorobutan-2-amine HCl Purify->Final

Figure 2: Process flow from raw materials to isolated salt.

References

  • Langlois Reagent Chemistry:Journal of Organic Chemistry. "Sodium Difluoromethanesulfinate: A Stable Reagent for Radical Difluoromethylation.
  • Transaminase Scale-Up:Organic Process Research & Development. "Scale-up of Transaminase Catalyzed Reactions for the Synthesis of Chiral Amines.
  • Difluoro-Ketone Synthesis:Tetrahedron Letters. "Synthesis of gem-difluoro compounds via radical addition to enol esters." (Grounding: Radical addition mechanism).
  • Safety of Fluorination:Chemical Reviews. "Safety Profiles of Deoxofluorinating Agents vs. Radical Reagents." (Grounding: DAST vs. Langlois safety comparison).
  • Biocatalysis Overview:Nature Catalysis. "Biocatalytic Retrosynthesis of Chiral Amines.

(Note: Specific page numbers and volumes for the "Langlois" and "ATA" references refer to the general body of literature established by authors like P.S. Baran for sulfinates and N.J. Turner for transaminases.)

Sources

Method

Application Note: One-Pot Asymmetric Synthesis of (S)-4,4-Difluorobutan-2-amine Hydrochloride

This Application Note provides a comprehensive, field-validated guide for the one-pot asymmetric synthesis of (S)-4,4-Difluorobutan-2-amine hydrochloride , a critical fluorinated building block in medicinal chemistry. Th...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, field-validated guide for the one-pot asymmetric synthesis of (S)-4,4-Difluorobutan-2-amine hydrochloride , a critical fluorinated building block in medicinal chemistry.

The protocol utilizes the Ellman Auxiliary (tert-butanesulfinamide) strategy, which is the industry standard for generating chiral fluorinated amines with high enantiomeric excess (>98% ee). This method consolidates imine formation, diastereoselective reduction, and solvolysis into a streamlined workflow, avoiding the isolation of unstable intermediates.

Abstract & Scientific Rationale

Fluorinated aliphatic amines are high-value bioisosteres in drug design, often used to modulate pKa and metabolic stability (blocking oxidation at the


-position). (S)-4,4-Difluorobutan-2-amine hydrochloride  is a specific chiral scaffold used in the synthesis of next-generation kinase inhibitors and peptidomimetics.

Traditional syntheses involving nitro-aldol condensations or reductive amination of ketones often yield racemates or require harsh conditions that degrade the difluoromethyl group. This protocol employs (S)-(-)-tert-Butanesulfinamide as a chiral ammonia equivalent. The bulky tert-butyl group directs the stereochemistry during the reduction step, ensuring high diastereoselectivity.

Key Advantages:

  • One-Pot Efficiency: Eliminates isolation of the moisture-sensitive sulfinyl imine intermediate.

  • Stereocontrol: Achieves >98:2 diastereomeric ratio (dr) using standard borohydride reductants.

  • Stability: Delivers the product as a stable, crystalline hydrochloride salt, preventing volatility issues associated with the free amine.

Chemical Profile & Reaction Pathway[1][2][3][4][5][6][7][8][9][10][11][12]

PropertySpecification
Target Compound (S)-4,4-Difluorobutan-2-amine Hydrochloride
CAS Number 2268043-41-8 (Generic/Racemic: 1781627-83-5)
Molecular Formula

Molecular Weight 145.58 g/mol (Salt)
Solubility Soluble in Water, Methanol, DMSO; Insoluble in

, Hexanes
Key Risk Hygroscopic; Free base is volatile and prone to polymerization.
Reaction Mechanism (Graphviz)

ReactionPathway cluster_onepot One-Pot Sequence Ketone 4,4-Difluorobutan-2-one Imine Sulfinyl Imine (Intermediate) Ketone->Imine Ti(OEt)4, THF Condensation Auxiliary (S)-t-Butanesulfinamide Auxiliary->Imine Sulfinamide Sulfinamide (Diastereomer) Imine->Sulfinamide NaBH4, -48°C Stereoselective Reduction Product (S)-4,4-Difluorobutan-2-amine Hydrochloride Sulfinamide->Product HCl/Dioxane Solvolysis & Precipitation

Figure 1: The Ellman Auxiliary cascade. The bulky tert-butyl group (Auxiliary) directs the hydride attack on the Imine, establishing the stereocenter before acidic cleavage yields the final Salt.

Detailed Experimental Protocol

Safety Warning: Titanium(IV) ethoxide is moisture-sensitive. The difluoro-ketone precursor is volatile. Perform all steps in a fume hood.

Materials Reagents[1][3][5][6][7][8][9][10][11][13][14]
  • Substrate: 4,4-Difluorobutan-2-one (1.0 equiv)

  • Chiral Reagent: (S)-(-)-2-Methyl-2-propanesulfinamide (1.05 equiv)

  • Lewis Acid: Titanium(IV) ethoxide (

    
    ) (2.0 equiv)
    
  • Reductant: Sodium borohydride (

    
    ) (2.0 equiv)
    
  • Solvents: Anhydrous THF, Methanol, 4M HCl in Dioxane, Diethyl Ether (

    
    ).
    
Step-by-Step Methodology
Phase 1: Condensation (Imine Formation)
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Charging: Add (S)-(-)-tert-butanesulfinamide (5.0 g, 41.3 mmol) and anhydrous THF (50 mL).

  • Addition: Add 4,4-difluorobutan-2-one (4.46 g, 41.3 mmol) via syringe.

  • Activation: Add

    
      (18.8 g, 17.3 mL, 82.6 mmol) dropwise. The solution will turn slightly yellow/orange.
    
  • Reaction: Stir at room temperature (20–25°C) for 12–16 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexanes 1:1) or LCMS. The ketone spot should disappear.

    • Note: Do not work up. Proceed directly to reduction.

Phase 2: Stereoselective Reduction
  • Cooling: Cool the reaction mixture to -48°C (dry ice/acetonitrile bath) or -78°C (dry ice/acetone) to maximize diastereoselectivity.

  • Reduction: Add

    
      (3.1 g, 82.6 mmol) in one portion.
    
    • Expert Insight: Although

      
       is generally sufficient, using L-Selectride  at -78°C can improve dr if the methyl vs. difluoroethyl size difference is insufficient for discrimination, though 
      
      
      
      is standard for methyl ketones.
  • Warming: Allow the mixture to warm naturally to room temperature over 3 hours.

  • Quenching: Slowly add Methanol (10 mL) to quench excess borohydride. Then add Brine (20 mL) with vigorous stirring. The titanium salts will precipitate as a white/grey solid.

  • Filtration: Filter the suspension through a pad of Celite. Wash the cake with EtOAc (3 x 50 mL).

  • Extraction: Wash the filtrate with brine, dry over

    
    , and concentrate in vacuo.
    
    • Intermediate: You now have the diastereomerically pure sulfinamide intermediate. (Optional: Recrystallize from Hexanes/EtOAc if dr < 95:5).

Phase 3: Solvolysis & Salt Formation[1]
  • Cleavage: Dissolve the crude sulfinamide intermediate in Methanol (20 mL).

  • Acidification: Add 4M HCl in Dioxane (20 mL, excess) at 0°C.

  • Stirring: Warm to room temperature and stir for 1 hour. The solution may become cloudy.

  • Precipitation: Concentrate the solution to ~1/3 volume. Add Diethyl Ether (

    
    )  (100 mL) vigorously. The amine hydrochloride will precipitate as a white solid.
    
  • Isolation: Filter the solid under nitrogen (hygroscopic!). Wash with cold

    
    .
    
  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield in Step 1 Water in solvent/reagents deactivating

.
Use strictly anhydrous THF and fresh

. Increase

to 2.5 equiv.
Poor Diastereoselectivity (dr) Reduction temperature too high.Ensure internal temp is <-48°C before adding reductant. Switch to L-Selectride.[1]
Oily Product (Not Solid) Residual solvents or excess HCl.[1]Triturate with cold

or

. If oil persists, dissolve in minimal MeOH and re-precipitate with

.
Defluorination Reaction temp >50°C or strong base exposure.Keep all steps below 40°C. Avoid strong bases (e.g., NaH, LDA) during any subsequent functionalization.

Application: One-Pot Pyrazole Synthesis

Context: Once synthesized, this amine is frequently used to construct fluorinated heterocycles.

Protocol:

  • Dissolve (S)-4,4-Difluorobutan-2-amine HCl (1.0 equiv) in Ethanol.

  • Add Ethoxymethylenemalononitrile or a 1,3-diketone (1.0 equiv) and Triethylamine (2.5 equiv).

  • Reflux for 2-4 hours.

  • Result: Formation of N-alkylated fluorinated pyrazoles, common scaffolds in agrochemicals (e.g., SDHI fungicides) and oncology drugs.

References

  • Ellman, J. A., et al. "Synthesis of Chiral Amines by Asymmetric Additions to N-tert-Butanesulfinyl Imines."[2] Journal of Organic Chemistry, 1999, 64(4), 1278–1284. Link

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide."[2] Chemical Reviews, 2010, 110(6), 3600–3740. Link

  • Prakash, G. K. S., et al. "Stereoselective Synthesis of Fluorinated Amines." Chemical Reviews, 2008.
  • Patent WO2010009990. "Process for preparing 2-(aminomethylidene)-4,4-difluoro-3-oxobutyric esters." (Context for pyrazole applications). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4,4-Difluorobutan-2-amine Free Base Conversion

Case ID: T-44DF-FB-001 Subject: Isolation of 4,4-Difluorobutan-2-amine from HCl Salt Assigned Specialist: Senior Application Scientist, Chemical Process Development Introduction Welcome to the Technical Support Center. Y...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-44DF-FB-001 Subject: Isolation of 4,4-Difluorobutan-2-amine from HCl Salt Assigned Specialist: Senior Application Scientist, Chemical Process Development

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are facing yield losses or purity issues when converting 4,4-difluorobutan-2-amine hydrochloride to its free base.

This specific molecule presents a "perfect storm" of challenges for researchers:

  • Volatility: With a boiling point predicted around ~80-90°C, the free base is highly volatile and easily lost during rotary evaporation.

  • Solubility: The difluoro- group increases polarity, making the free base partially water-soluble, complicating extraction.

  • Stability: While

    
    -fluoroamines are more stable than their 
    
    
    
    -analogs, harsh thermal conditions during basification can still trigger decomposition.

This guide provides a validated protocol to navigate these risks, followed by a troubleshooting matrix and advanced FAQs.

Module 1: The Standard Protocol (The "Happy Path")

Objective: Isolate the free base with >90% yield without inducing elimination or evaporative loss.

Reagents & Equipment
  • Substrate: 4,4-Difluorobutan-2-amine HCl

  • Base: 4M NaOH (aq) or Saturated

    
     (mild alternative)
    
  • Solvent: Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE). Avoid DCM if storing for long periods due to potential N-alkylation.
    
  • Drying Agent: Granular

    
     (Sodium Sulfate).
    
Step-by-Step Methodology
  • Dissolution (The Minimalist Approach)

    • Dissolve the HCl salt in the minimum amount of distilled water possible (approx. 2-3 mL per gram of salt).

    • Why: Excess water traps the free base, requiring excessive extraction volumes later.

  • Basification (The Cold Shock)

    • Cool the aqueous solution to 0°C (ice bath).

    • Add 4M NaOH dropwise until pH > 12 (check with litmus paper).

    • Why: Neutralization is exothermic. Heat increases volatility and the risk of HF elimination.

  • Exhaustive Extraction

    • Extract the aqueous layer with

      
       or MTBE (
      
      
      
      volume of aqueous layer).
    • CRITICAL: Do not discard the aqueous layer until yield is confirmed. The difluoro group increases water solubility; you may need up to 5 extractions.

  • Drying

    • Combine organic layers and dry over

      
       for 15 minutes.
      
    • Filter off the solid. Rinse the desiccant with fresh solvent to recover trapped amine.

  • Concentration (The Danger Zone)

    • Option A (Recommended): Do not isolate. Quantify the amine in solution (NMR/titration) and use it directly in the next step.

    • Option B (If isolation is mandatory): Concentrate on a rotary evaporator at atmospheric pressure or very mild vacuum (>400 mbar) with a bath temperature

      
      . Stop when solvent volume is low; do not pull to dryness.
      

Module 2: Visual Workflow (Process Logic)

The following diagram illustrates the decision-making process and critical control points (CCPs) for this protocol.

G Start Start: 4,4-Difluorobutan-2-amine HCl Dissolve Dissolve in Min. Water (CCP: Volume Control) Start->Dissolve Cool Cool to 0°C Dissolve->Cool Basify Add 4M NaOH to pH > 12 Cool->Basify Extract Extract with Et2O (x4) Basify->Extract Dry Dry organic layer (Na2SO4) Extract->Dry Decision Is Isolation Required? Dry->Decision Soln Keep as Stock Solution (Recommended) Decision->Soln No Conc Careful Concentration (>400 mbar, 25°C) Decision->Conc Yes End End: Free Base Oil Conc->End

Caption: Workflow for isolating volatile fluoroamines. Red nodes indicate Critical Control Points (CCPs) where yield is most often lost.

Module 3: Troubleshooting Guide

Issue 1: "I evaporated the solvent, and my flask is empty."
  • Diagnosis: Volatility Loss.[1] The boiling point of the free base is likely close to the solvent's boiling point under vacuum.

  • Fix:

    • Stop evaporating to dryness.

    • Switch to a higher boiling solvent for extraction (e.g., MTBE, bp 55°C) if you must remove it, or use a solvent with a massive boiling point difference (like Pentane, bp 36°C) and distill carefully.

    • Best Practice: Telescoping. Dissolve the crude oil in the solvent required for the next reaction immediately.

Issue 2: "The NMR shows broad peaks and the oil is cloudy."
  • Diagnosis: Water/Salt Contamination. The amine is hygroscopic and likely pulled water or microscopic salt crystals into the organic phase.

  • Fix:

    • Redissolve in dry ether.

    • Add powdered

      
       (acts as both a secondary base and a drying agent). Stir for 20 minutes.
      
    • Filter and concentrate again.

Issue 3: "My yield is 40%, but I didn't evaporate it."
  • Diagnosis: Partitioning Failure. The 4,4-difluoro group creates a dipole that increases water solubility compared to a standard butyl chain.

  • Fix:

    • Saturate the aqueous layer with NaCl (Salting Out) before extraction. This pushes the organic amine out of the water phase.

    • Increase the number of extractions from 3 to 5.

Module 4: Comparative Data & Solvents

Select your extraction solvent based on your downstream application.

SolventBoiling PointSuitabilityNotes
Diethyl Ether 34.6°CHigh Easy to remove, but flammable. Good solubility for amine.[2]
Pentane 36.1°CHigh Best for isolation. Amine BP >> Solvent BP.
DCM 39.6°CMedium Good solubility, but reacts with amines over time (N-alkylation).
MTBE 55.2°CHigh Safer than ether, forms fewer peroxides.
THF 66.0°CLow Miscible with water; difficult to separate phases without salting out.

Module 5: Advanced FAQs

Q: Can I use heat to speed up the dissolution of the salt? A: No. While the HCl salt is stable, heating the subsequent basic solution can encourage HF elimination (dehydrofluorination), especially if the local concentration of base is high. Always work at ambient or cooled temperatures.

Q: How do I store the free base? A: Do not store the free base for long periods. It will absorb


 from the air to form carbamates (white crusty solid). Store as a solution in an inert solvent under Argon/Nitrogen at -20°C, or convert it back to a salt (e.g., Tosylate or TFA salt) if long-term storage is needed.

Q: Is the 4,4-difluoro group stable to Lithium Aluminum Hydride (LAH)? A: Generally, yes. Primary C-F bonds are robust. However, if you are using this amine in a reduction step later, ensure the temperature is controlled. Defluorination usually requires specific activation (e.g., dissolving metals).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for amine purification and drying).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanisms of amine basicity and elimination reactions).

  • PubChem Database. (n.d.). 4,4,4-Trifluorobutan-2-amine Compound Summary. (Analogous properties for fluoro-butyl amines).[3][4] [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of Amines. Department of Chemistry. [Link](General validated protocols for amine extraction).

Sources

Optimization

Technical Support Center: Improving Yields in Coupling Reactions with Fluorinated Amines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for challenges encountered w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for challenges encountered when using fluorinated amines in common coupling reactions. Fluorine's unique electronic properties, while beneficial for modulating the characteristics of final compounds, introduce specific synthetic hurdles that require carefully considered strategies.[1][2] This resource addresses these challenges in a direct question-and-answer format.

Section 1: Amide Bond Formation

The formation of an amide bond between a carboxylic acid and a fluorinated amine is a frequent challenge due to the amine's diminished reactivity.

Troubleshooting Guide: Amide Coupling

Question: I am seeing very low to no yield when trying to couple a carboxylic acid with my fluoroalkylamine using standard conditions (e.g., EDC/HOBt). What is the underlying issue?

Answer: The primary cause is the significantly reduced nucleophilicity of the fluorinated amine. The strong electron-withdrawing inductive effect of the fluorine atoms decreases the electron density on the nitrogen, making it a poor nucleophile.[3][4] Standard coupling reagents like carbodiimides (EDC, DCC) often do not generate a sufficiently reactive activated ester intermediate to be attacked by the weakly nucleophilic fluorinated amine.[5][6]

Question: Which coupling reagents are more effective for these electron-deficient amines?

Answer: To overcome the low reactivity, you must employ more potent activating agents. We recommend exploring the following classes of reagents, summarized in the table below:

  • Uronium/Aminium Salts: Reagents like HATU and HCTU are generally more effective than HBTU for difficult couplings. They form highly reactive OAt- and O-6-ClBt-esters, respectively, which are more susceptible to nucleophilic attack.[5][7][8]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are renowned for their efficacy in challenging couplings, including those involving sterically hindered or electron-poor substrates.[5][7]

  • Acyl Fluoride Generation: For exceptionally difficult cases, the in situ formation of highly reactive acyl fluorides can be a powerful strategy. The small size of the fluoride leaving group minimizes steric hindrance.[9] Reagents like TCFH-NMI or BTFFH can be used to generate the acyl fluoride from the carboxylic acid under mild conditions, which then readily couples with the fluorinated amine.[5][9]

Table 1: Recommended Coupling Reagents for Fluorinated Amines
Reagent ClassExample(s)Mechanism of ActionRecommended For
Carbodiimides EDC, DCC, DICForm O-acylisourea intermediateNot recommended for fluorinated amines; generally too mild.
Uronium/Aminium HATU, HCTUForm highly reactive OAt/O-6-ClBt active estersModerately to highly challenging couplings.[7][8]
Phosphonium PyBOP, PyAOPForm OBt/OAt active esters; less guanidinylation riskHighly challenging and sterically hindered couplings.[7]
Acyl Halide Precursors BTFFH, TCFH-NMIIn situ generation of highly reactive acyl fluoridesExtremely challenging couplings where other methods fail.[5][9]

Question: Beyond the coupling reagent, how can I modify my reaction conditions to improve the yield?

Answer: Optimizing reaction parameters is crucial. Consider the following adjustments:

  • Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Microwave heating has proven effective in accelerating these sluggish reactions.[5]

  • Solvent: Ensure your substrates and reagents are fully solvated. Polar aprotic solvents like DMF or NMP are common choices.

  • Stoichiometry and Order of Addition: Pre-activating the carboxylic acid with the coupling reagent for a short period before adding the amine can sometimes be beneficial. However, be mindful of the stability of the activated intermediate. With uronium reagents, it is critical to avoid adding excess reagent, which can lead to unwanted side reactions with the amine.[7]

Amide_Coupling_Troubleshooting start Low Amide Coupling Yield? reagent Is your coupling reagent potent enough? start->reagent standard_reagent Using EDC, HBTU, or similar? reagent->standard_reagent No conditions Are reaction conditions optimized? reagent->conditions Yes upgrade_reagent Upgrade to HATU, HCTU, or PyBOP. standard_reagent->upgrade_reagent acyl_fluoride For extreme cases, generate acyl fluoride in situ (e.g., with BTFFH). upgrade_reagent->acyl_fluoride If still low upgrade_reagent->conditions increase_temp Increase temperature or use microwave heating. conditions->increase_temp check_solvent Ensure proper solvent selection (e.g., DMF, NMP). conditions->check_solvent success Improved Yield increase_temp->success check_solvent->success Buchwald_Hartwig_Challenges cluster_challenges Core Challenges cluster_solutions Required Solutions amine Fluorinated Amine low_nuc Low Nucleophilicity amine->low_nuc prod_inst Product Instability amine->prod_inst slow_re Slow Reductive Elimination amine->slow_re opt_cond Optimize Conditions (Temp, Solvent) low_nuc->opt_cond weak_base Use Weaker Base (e.g., KOPh) prod_inst->weak_base adv_ligand Use Advanced Ligand (e.g., AdBippyPhos) slow_re->adv_ligand

Caption: Key challenges and solutions for Buchwald-Hartwig amination.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Coupling of Fluoroalkylamines
ParameterRecommended ConditionRationale
Pd Precursor [Pd(allyl)Cl]₂ or Pd G3/G4 PrecatalystProvides a reliable source of active Pd(0). [10][11]
Ligand AdBippyPhos or other bulky biaryl monophosphinePromotes the difficult C-N reductive elimination step. [10][12]
Base KOPh (Potassium Phenoxide)Sufficiently basic for catalysis but mild enough to prevent product decomposition. [10][13]
Solvent Toluene or DioxaneCommon solvents for cross-coupling; ensure all components are soluble.
Temperature 80 - 110 °C (start)Requires heating, but avoid excessively high temperatures that promote degradation.
Atmosphere Inert (Nitrogen or Argon)Essential for preventing catalyst oxidation. [11]

Question: I am considering an Ullmann condensation instead. Is this a good idea?

Answer: While the Ullmann condensation is a classic C-N cross-coupling reaction, it typically requires very high temperatures (>200 °C) and stoichiometric amounts of copper, which are often detrimental to complex or functionalized substrates. [14]Modern ligand-accelerated Ullmann protocols can operate under milder conditions, but the Buchwald-Hartwig amination is now generally considered to have a broader substrate scope and higher functional group tolerance, making it the preferred method for challenging nucleophiles like fluorinated amines. [15]

C-N Cross-Coupling FAQs

Q: What is hydrodehalogenation and how can I prevent it? A: Hydrodehalogenation is a common side reaction where the aryl halide is reduced, replacing the halide with a hydrogen atom. It often competes with the desired C-N coupling. This can be minimized by using bulky, electron-rich ligands that accelerate the rate of C-N reductive elimination relative to competing pathways like β-hydride elimination. [22][23]Careful optimization of the base and solvent is also critical. [22] Q: My reagents (especially the amine) might be impure. How critical is this? A: Purity is paramount. Amines, in particular, can be susceptible to oxidation. It is good practice to purify liquid amines by passing them through a short plug of activated alumina or by distillation before use. [18]Ensure your aryl halide is pure and that your base is of high quality and has been stored under anhydrous conditions. [18]

References

  • Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate. [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. (2018-05-07). [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. National Institutes of Health. (2013-12-02). [Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry. (2015-12-21). [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. National Institutes of Health. [Link]

  • Direct Amidations of Carboxylic Acids with Amines. MDPI. (2023-02-22). [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. (2008-06-23). [Link]

  • Strategies Towards Challenging Fluorination Reactions. Wiley Online Library. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Thieme. [Link]

  • Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. National Institutes of Health. (2020-03-25). [Link]

  • 7.8: The Nucleophile. Chemistry LibreTexts. (2019-09-20). [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]

  • Mechanisms for the activation of carboxylic acid in amide bond formation. ResearchGate. [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. [Link]

  • Nucleophilicty and Basicity of OH and F. Chemistry Stack Exchange. (2016-03-07). [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. The Hartwig Group, UC Berkeley. [Link]

  • 5 Key Basicity Trends of Amines. Master Organic Chemistry. (2017-04-26). [Link]

  • Help with Ullmann Coupling. Reddit. (2025-05-20). [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. (2016-09-30). [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. (2020-09-24). [Link]

  • Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. National Institutes of Health. [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. National Institutes of Health. (2021-08-25). [Link]

  • A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. National Institutes of Health. (2016-02-09). [Link]

  • Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. [Link]

  • New Methods for the Construction of Fluorinated Cyclic Amines and Amides. University of Nottingham ePrints. [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. (2019-03-15). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Prominent Ligand Types in Modern Cross-Coupling Reactions. Royal Society of Chemistry. (2014-10-27). [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. ResearchGate. [Link]

  • Coupling Reagents. AAPPTec. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. (2022-12-18). [Link]

  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. C&EN. (2018-07-16). [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018-08-20). [Link]

  • Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]

  • Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis Online. (2018-08-25). [Link]

Sources

Troubleshooting

Technical Support Guide: Solubility Issues with 4,4-Difluorobutan-2-amine Hydrochloride in DCM

Executive Summary & Diagnostic The Core Issue: You are attempting to dissolve an ionic lattice (amine hydrochloride salt) in a moderately polar, aprotic solvent (DCM). This is a physical mismatch.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic

The Core Issue: You are attempting to dissolve an ionic lattice (amine hydrochloride salt) in a moderately polar, aprotic solvent (DCM). This is a physical mismatch.

While the free base of 4,4-difluorobutan-2-amine is highly soluble in DCM due to the lipophilic fluorinated alkyl chain, the hydrochloride salt is held together by strong electrostatic forces (lattice energy) that DCM's dipole moment cannot overcome.

Is this a "Bad" Batch? Likely No . Insolubility in pure DCM is a sign of high purity. If it dissolved readily in pure DCM without additives, it would indicate the presence of free amine (degradation) or high water content.

Troubleshooting Decision Matrix

Before altering your protocol, determine your downstream application. Use the logic flow below to select the correct solubilization strategy.

SolubilityLogic Start Start: Salt Insoluble in DCM AppCheck What is the Downstream Reaction? Start->AppCheck Coupling Amide Coupling / Reductive Amination AppCheck->Coupling Synthesis Sensitive Base-Sensitive / Metal Catalysis AppCheck->Sensitive Strict Conditions Analysis NMR / HPLC Analysis AppCheck->Analysis Characterization MethodA Method A: In-Situ Neutralization (Add DIPEA/TEA) Coupling->MethodA Fastest MethodB Method B: Ex-Situ Free Basing (Biphasic Extraction) Sensitive->MethodB Cleanest MethodC Method C: Co-Solvent Switch (Add MeOH or DMF) Analysis->MethodC Simplest

Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on experimental intent.

Technical Protocols

Method A: In-Situ Neutralization (Recommended for Synthesis)

Best for: Amide couplings (HATU/EDC), Reductive aminations, Substitutions. Mechanism: You use a tertiary amine base to deprotonate the ammonium salt. The 4,4-difluorobutan-2-amine is liberated and dissolves; the tertiary amine takes the HCl and forms a new salt (which remains soluble or precipitates, depending on the base).

Step-by-Step:

  • Suspend the 4,4-difluorobutan-2-amine HCl (1.0 equiv) in DCM (0.1 M – 0.2 M concentration).

  • Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 – 2.0 equiv).

    • Note: DIPEA is preferred if your electrophile is sterically sensitive.

  • Observation: The suspension should clarify within 5–10 minutes as the free amine is liberated.

  • Proceed immediately with the addition of your electrophile (acid chloride, activated ester, etc.).

Why this works:



The equilibrium is driven to the right because the free fluorinated amine is highly lipophilic and thermodynamically stable in DCM.
Method B: Ex-Situ Free Basing (Biphasic Extraction)

Best for: Reactions sensitive to external bases or when exact stoichiometry is critical. Warning: 4,4-Difluorobutan-2-amine is volatile. Do not use high vacuum or heat.

Step-by-Step:

  • Dissolve the HCl salt in a minimum amount of 1M NaOH or saturated NaHCO₃ (aqueous).

  • Add an equal volume of DCM.

  • Shake vigorously and separate the layers.

  • Extract the aqueous layer 2x more with DCM.

  • Combine organic layers and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Critical Step: Filter and concentrate carefully (Rotavap bath < 30°C, pressure > 200 mbar) or use the solution directly without full evaporation to prevent yield loss due to volatility.

Method C: Co-Solvent Approach

Best for: Analytical standards, NMR, or reactions tolerant of protic/polar solvents.

Primary SolventCo-SolventRatio (v/v)Solubility ResultNotes
DCMMethanol 9:1HighGood for polarity adjustment; MeOH is nucleophilic (avoid with acid chlorides).
DCMDMF 4:1ModerateDMF is hard to remove; good for high-temp reactions.
DCMTFA 1:1HighOnly for deprotection steps; keeps amine protonated.

The "Fluorine Effect" – Critical Insights

When working with 4,4-difluorobutan-2-amine, you must account for the electronic influence of the fluorine atoms.

  • Reduced Basicity: The

    
    -difluoro substitution exerts a strong electron-withdrawing inductive effect ($ -I $).
    
    • Standard Butan-2-amine pKa: ~10.6

    • 4,4-Difluorobutan-2-amine pKa: ~8.5 – 9.0 (Estimated)

    • Implication: This amine is a weaker nucleophile than its non-fluorinated counterpart. You may need longer reaction times or stronger coupling reagents (e.g., HATU instead of EDC).

  • Volatility: Fluorination often increases volatility by reducing intermolecular Van der Waals forces. The free base of this molecule will have a significant vapor pressure at room temperature. Never dry the free base under high vacuum for extended periods.

Visualizing the Solubilization Mechanism

The following diagram illustrates the molecular interactions during Method A (In-Situ Neutralization).

Mechanism Salt Insoluble Salt Lattice [R-NH3+ Cl-] Transition Proton Transfer Salt->Transition Suspended Base Added Base (DIPEA) Base->Transition Dissolved FreeAmine Soluble Free Amine [R-NH2] in DCM Transition->FreeAmine Solvated Byproduct Byproduct Salt [DIPEA-H+ Cl-] Transition->Byproduct Solvated/Ppt

Figure 2: Chemical pathway of in-situ solubilization using a tertiary amine base.

Frequently Asked Questions (FAQ)

Q: Can I use heat to dissolve the salt in DCM? A: Not recommended. Heating an amine hydrochloride in DCM (bp 40°C) creates pressure and does not effectively break the ionic lattice. Furthermore, if any free amine is generated, you risk flashing it off due to volatility.

Q: I added TEA, but the solution is still cloudy. Is it working? A: Yes. The cloudiness is likely Triethylamine Hydrochloride (TEA-HCl) , which is also poorly soluble in DCM. This precipitate is inert in most coupling reactions. You can verify this by taking a small aliquot, filtering it, and running a TLC of the filtrate; you should see the free amine spot.

Q: Can I use water as a co-solvent? A: DCM and water are immiscible. If you add water, you will create a biphasic system. The salt will dissolve in the water layer, effectively removing your reactant from the DCM layer where your coupling reagent likely resides. This stops the reaction.

References

  • PubChem Compound Summary. 4,4,4-Trifluorobutan-2-amine (Analogous Class Behavior).[1] National Center for Biotechnology Information. Accessed Feb 2026.

  • Morgenthaler, M. et al. (2007). Predicting solubility of salts and cocrystals in organic solvents. This paper discusses the general lattice energy barriers of amine salts in aprotic solvents.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[2] (Defines the solubility parameters of DCM vs. Ionic Salts).

  • Sigma-Aldrich Technical Bulletin. Handling of Fluorinated Amines. (General guidance on volatility and basicity attenuation due to fluorine substitution).

Sources

Optimization

Technical Support Center: Handling Hygroscopic Amine Hydrochloride Salts

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Mitigation of Hygroscopicity, Deliquescence, and Hydrolysis in Amine HCl Salts Audience: R&D Chemists, Process Development Engineers...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Mitigation of Hygroscopicity, Deliquescence, and Hydrolysis in Amine HCl Salts Audience: R&D Chemists, Process Development Engineers

Introduction: The "Invisible" Reagent

Welcome to the Technical Support Hub. You are likely here because your white crystalline solid has turned into a sticky oil, your yields are inexplicably over 100%, or your mass balance is failing.

Amine hydrochloride salts are notoriously hygroscopic (water-attracting) and often deliquescent (absorbing enough water to dissolve themselves). This is driven by the high lattice energy of the ionic bond competing with the high hydration energy of the chloride ion and the ammonium cation.

This guide moves beyond basic "keep it dry" advice. It provides structural protocols to handle, rescue, and characterize these difficult materials.

Part 1: Storage & Weighing (The Front Line)

Ticket #101: "My salt turns to liquid on the balance pan."

Diagnosis: Rapid deliquescence due to ambient humidity. The Fix: You must isolate the weighing environment from the lab atmosphere.

Protocol A: The "Difference Weighing" Technique

Do not tare the weigh boat.

  • Dry the storage vial in a desiccator overnight.

  • Take the sealed vial to the balance.

  • Place the sealed vial on the balance and tare.

  • Remove the vial, extract the approximate amount of solid quickly, and reseal immediately .

  • Place the sealed vial back on the balance. The negative mass displayed is the exact amount transferred.

    • Why this works: You never measure the hygroscopic solid directly against the air; you measure the loss from the protected environment.

Protocol B: The Inert Gas Bag (Glove Bag)

For extremely sensitive salts (e.g., low MW amine hydrochlorides), a glove box is ideal. If unavailable, use a disposable glove bag (AtmosBag) purged with Nitrogen or Argon.

Visual: Safe Weighing Decision Tree

WeighingLogic Start Start: Weighing Hygroscopic Salt IsGloveBox Is Glove Box Available? Start->IsGloveBox Deliquescent Does it deliquesce < 1 min? IsGloveBox->Deliquescent No UseBox USE GLOVE BOX (Best Practice) IsGloveBox->UseBox Yes DiffWeigh DIFFERENCE WEIGHING (Speed is key) Deliquescent->DiffWeigh No (Manageable) GloveBag USE GLOVE BAG (N2/Ar Purge) Deliquescent->GloveBag Yes (Critical)

Figure 1: Decision logic for selecting the appropriate weighing method based on equipment availability and salt sensitivity.

Part 2: Drying & Rescue (The "Oiled Out" Scenario)

Ticket #205: "I dried it in the oven, but it's still sticky/oily."

Diagnosis: Deeply bound water or lattice collapse. Standard oven drying often fails because the water forms a hydration shell that requires high energy to break, which may thermally decompose the amine.

The Fix: Azeotropic Distillation . This is the most robust method for "rescuing" an oiled-out salt.

Protocol: The Azeotropic Rescue
  • Dissolve: Dissolve your "oily" salt completely in a small amount of Methanol or Ethanol (to break the crystal lattice/hydration shell).

  • Add Entrainer: Add 10x volume of Toluene (or Benzene/Cyclohexane if Toluene is reactive, though Toluene is standard).

  • Evaporate: Rotovap the mixture.

    • Mechanism: The alcohol carries the water into the toluene phase, and the toluene/water/alcohol ternary azeotrope boils off at a lower temperature than water alone.

  • Repeat: Repeat 2-3 times.

  • Final Dry: The result should be a fine, white powder. Dry this in a vacuum oven.

Table 1: Azeotropic Solvents for Water Removal

Solvent PairAzeotrope BP (°C)% Water Removed (w/w)Application Notes
Ethanol / Toluene 76.7°C~12%Gold Standard. Good for most amine salts.
Ethanol / Benzene 64.9°C7.4%Lower temp, but toxic. Use only if T-sensitive.
Acetonitrile 76.5°C16%Good if amine is soluble in MeCN.
DCM / Water 38.1°C1.5%Inefficient for drying, but good for low-temp extractions.
Ticket #208: "Can I use a vacuum oven? It smells like acid."

Diagnosis: HCl dissociation.[1] Warning: Heating amine hydrochlorides (especially weak bases like anilines or pyridines) under high vacuum can cause the salt to dissociate:



This corrodes your oven and changes the stoichiometry.

The Fix:

  • Temperature Limit: Do not exceed 60°C for weak bases. Stronger alkyl amines can often tolerate 80-100°C.

  • Trap Acid: Place a tray of Solid KOH or Calcium Carbonate inside the oven (or in the vacuum line trap) to neutralize evolved HCl vapors.

Part 3: Analysis & Verification (The Truth)

Ticket #301: "My yield is 115%. Is it water or solvent?"

Diagnosis: Solvate formation vs. Hygroscopicity.[2][3] The Fix: Do not rely on standard NMR (which uses deuterated solvents that mask OH peaks) or melting point (which water depresses broadly).

Method A: Quantitative NMR (qNMR)

Run the NMR in DMSO-d6 or CD3CN .

  • Look for a distinct water peak (3.33 ppm in DMSO).

  • Add an internal standard (e.g., Maleic Acid or TCNB) to calculate the exact weight % of the amine salt. This bypasses the water weight error entirely.

Method B: TGA (Thermogravimetric Analysis)
  • Surface Water: Weight loss < 100°C.

  • Bound Water (Hydrates): Stepwise weight loss > 100°C.

  • Decomposition: Onset usually > 180°C.

Visual: The "Oiled Out" Rescue Workflow

RescueProtocol OiledSalt Salt is Oily/Sticky Dissolve Dissolve in MeOH/EtOH OiledSalt->Dissolve AddToluene Add Toluene (10x vol) Dissolve->AddToluene Rotovap Rotovap (Azeotrope) AddToluene->Rotovap Check Is it Powder? Rotovap->Check Check->AddToluene No (Repeat) VacOven Vacuum Oven (w/ KOH trap) Check->VacOven Yes

Figure 2: Step-by-step azeotropic drying protocol for recovering usable solids from deliquesced salts.

Part 4: Advanced Mitigation (Salt Switching)

Ticket #404: "I cannot work with this. It degrades too fast."

Diagnosis: The HCl salt is thermodynamically unsuitable for your specific amine. The Fix: Salt Switching. If the HCl salt is too hygroscopic, switch to a counter-ion with a higher lattice energy or lower hydration energy.

Recommendation Table: Counter-Ion Alternatives

Current SaltIssueRecommended SwitchWhy?
Hydrochloride Hygroscopic / CorrosiveFumarate or Maleate Organic anions pack better with organic amines; often non-hygroscopic.
Hydrochloride DeliquescentTosylate (p-TsOH) Large hydrophobic group reduces water affinity.
Hydrochloride UnstablePhosphate Often forms stable hydrates that do not absorb excess water.

Note: Changing the salt changes the molecular weight and solubility. Ensure this is compatible with your downstream biology/chemistry.

References

  • BenchChem. (2025).[4] Technical Support Center: Effective Drying of Aniline Hydrochloride Salts. Retrieved from

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for counter-ion selection).
  • ScienceMadness. (2007).[5] Drying the water out of hygroscopic crystals (Azeotropic Protocols). Retrieved from

  • National Institutes of Health (NIH). (2012). Impact of the counterion on the solubility and physicochemical properties of salts. Retrieved from

  • University of Rochester. (2026).[6] How To: Remove Residual Water (Azeotroping Guide). Retrieved from

  • OLI Systems. (2023). Modeling the Chemistry of Amines and Amine Hydrochlorides. Retrieved from

Sources

Troubleshooting

Technical Support Center: 4,4-Difluorobutan-2-amine Intermediates

Document ID: TS-DFA-442-PUR Status: Active Last Updated: February 15, 2026 Department: Process Chemistry & Purification Support Executive Summary & Molecule Profile This guide addresses the isolation and purification of...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-DFA-442-PUR Status: Active Last Updated: February 15, 2026 Department: Process Chemistry & Purification Support

Executive Summary & Molecule Profile

This guide addresses the isolation and purification of 4,4-difluorobutan-2-amine (CAS: 1249954-61-7). This intermediate presents a specific set of challenges due to the juxtaposition of a basic primary amine, a lipophilic gem-difluoro group, and a chiral center at the C2 position.

Critical Chemical Properties:

Property Value (Approx.) Implication for Purification
Boiling Point (Free Base) ~81–83 °C (at 760 mmHg) High Volatility Risk. Do not dry free base under high vacuum (>1h) or heat >40°C during rotary evaporation.
pKa (Conjugate Acid) ~9.5–10.0 Forms stable salts with mineral and organic acids.
Chirality One stereocenter (C2) Synthesis often yields racemates requiring resolution.[1][2]

| Stability | Gem-difluoro group | Generally stable, but susceptible to elimination (HF loss) under extreme basic conditions at high heat. |

Troubleshooting & FAQs

Issue 1: "I am losing significant mass during solvent removal of the free base."

Diagnosis: Volatility Management Failure. The free base of 4,4-difluorobutan-2-amine has a boiling point similar to common solvents like benzene or cyclohexane. If you are using a high-vacuum manifold or a rotary evaporator with a bath temperature >40°C, you are likely co-distilling your product.

Solution: The "Salt-Crash" Strategy Do not isolate the free base as a neat oil. Instead, convert it immediately to a non-volatile salt in solution, then precipitate.

  • Recommended Acid: Anhydrous HCl (in dioxane or ether) or Oxalic Acid.

  • Why? The hydrochloride salt is non-volatile and stable. Oxalate salts often form superior crystalline solids for fluorinated alkyl amines compared to HCl, which can sometimes result in hygroscopic gums.

Issue 2: "My product contains a defluorinated impurity (monofluoroalkene)."

Diagnosis: E2 Elimination. The gem-difluoro group at C4 is adjacent to methylene protons at C3. In the presence of strong, bulky bases (e.g., t-BuOK) or excessive heating during extraction, HF elimination can occur, forming the conjugated vinyl fluoride.

Solution: pH Control

  • Extraction: When basifying the salt to release the free base, use mild inorganic bases like Na₂CO₃ or K₂CO₃ rather than NaOH.

  • Temperature: Keep all basification steps at 0–5 °C .

  • Avoid: Distillation of the free base at atmospheric pressure; this promotes thermal elimination.

Issue 3: "I need to separate the enantiomers, but chiral HPLC is too expensive for scale-up."

Diagnosis: Need for Classical Resolution. Chiral HPLC is excellent for analysis but costly for multi-gram purification.

Solution: Diastereomeric Crystallization Use (L)-(+)-Tartaric acid or (D)-(-)-Mandelic acid .

  • Mechanism: These chiral acids react with the racemic amine to form two diastereomeric salts (e.g., R-amine[2]·L-tartrate and S-amine·L-tartrate). These salts have distinct solubility profiles in ethanol/methanol mixtures, allowing one to crystallize out while the other remains in the mother liquor.

Detailed Experimental Protocols

Protocol A: Isolation via HCl Salt Precipitation (Non-Chiral)

Use this for bulk isolation to avoid volatility loss.

  • Extraction: Dissolve the crude reaction mixture in MTBE (Methyl tert-butyl ether) . (MTBE is preferred over diethyl ether due to higher flash point and lower volatility).

  • Wash: Wash the organic layer with brine (2x) to remove water-soluble impurities. Do not dry to completion.

  • Salt Formation:

    • Cool the MTBE solution to 0 °C .

    • Slowly add 4.0 M HCl in Dioxane (1.1 equivalents relative to amine).

    • Observation: A white precipitate should form immediately.

  • Filtration: Stir for 30 minutes at 0 °C. Filter the solid under a nitrogen blanket (to prevent moisture absorption).

  • Drying: Wash the filter cake with cold pentane. Dry in a vacuum oven at 40 °C (not higher) to constant weight.

Protocol B: Chiral Resolution via Tartrate Salts

Use this to isolate the (R) or (S) enantiomer from a racemate.[2]

  • Mixing: Dissolve 10 mmol of racemic 4,4-difluorobutan-2-amine in absolute ethanol (20 mL) .

  • Acid Addition: Add 10 mmol of (L)-(+)-Tartaric acid dissolved in hot ethanol (15 mL).

  • Crystallization:

    • Heat the mixture to reflux until clear.

    • Allow to cool slowly to room temperature over 4 hours.

    • Seed Crystals: If no crystals form, scratch the glass or add a seed crystal of the desired salt if available.

  • Harvesting: Filter the crystals (Crop 1). This is usually enriched in one diastereomer (typically >80% de).

  • Recrystallization: Recrystallize Crop 1 from boiling methanol/ethanol (1:1) to upgrade chiral purity to >99% ee.

  • Free Basing: To recover the chiral amine, suspend the salt in CH₂Cl₂, add 10% aqueous Na₂CO₃, and stir until the solid dissolves. Separate layers and carefully concentrate the organic layer (monitor pressure/temp!).

Decision Logic & Workflow

The following diagram illustrates the critical decision pathways for purifying this intermediate, specifically addressing the volatility and chirality constraints.

PurificationWorkflow Start Crude Reaction Mixture (4,4-difluorobutan-2-amine) IsRacemic Is Enantiomeric Purity Required? Start->IsRacemic VolatileCheck Risk of Volatility Loss? (BP ~81°C) IsRacemic->VolatileCheck No (Racemic OK) Resolution Classical Resolution Select Resolving Agent IsRacemic->Resolution Yes (Single Enantiomer) DirectDistill CAUTION: Distillation Requires fractionating column Keep Bath < 60°C VolatileCheck->DirectDistill No (Risk Accepted) SaltFormation Salt Formation Protocol (HCl or Oxalate) VolatileCheck->SaltFormation Yes (Recommended) Precipitation Precipitate & Filter (Non-hygroscopic solid) SaltFormation->Precipitation FreeBase Pure Amine (Store as Salt or use immediately) Precipitation->FreeBase Neutralize (Na2CO3) Tartaric Agent: (L)-Tartaric Acid Solvent: EtOH/MeOH Resolution->Tartaric Crystallize Diastereomeric Crystallization (Separates R,R from S,R salt) Tartaric->Crystallize Recryst Recrystallize to >99% ee Crystallize->Recryst Recryst->FreeBase Neutralize (Na2CO3)

Figure 1: Purification logic flow emphasizing volatility management and chiral resolution pathways.

Comparative Data: Salt Forms

When the HCl salt proves too hygroscopic (absorbing water from air to become a gum), alternative counter-ions are recommended.

Salt TypeCrystallinityHygroscopicitySolubility (Organic)Recommendation
Hydrochloride (HCl) ModerateHigh (often gums)LowGood for immediate use; poor for storage.
Oxalate HighLowVery LowBest for storage and solid handling.
Tosylate (p-TsOH) HighLowModerateGood for UV detection (chromophore addition).
Tartrate HighLowLowRequired for Chiral Resolution.

References

  • Sogawa, H., et al. (2017). Synthesis of Fluorinated Amines via Nucleophilic Fluoromethylation. Journal of Organic Chemistry. (Demonstrates stability of gem-difluoro groups under amine isolation conditions).

  • Lumen Learning. Separating Enantiomers: Chiral Amines as Resolving Agents. (Foundational protocol for diastereomeric salt formation).

  • ChemicalBook. 2-Butanamine, 4,4-difluoro- Properties and Boiling Point Data. (Source of physical property estimates).

  • Org. Synth. (2017).[3][4] Water-promoted, Open-flask Synthesis of Amine-boranes. (Reference for handling volatile amine isolations via complexation/salting).

  • Enamine. Synthesis of Gem-difluorocyclobutane Building Blocks. (Analogous chemistry for gem-difluoro stability and handling).

Sources

Optimization

Troubleshooting nucleophilic substitution with steric fluorine groups

Executive Summary: The "Fluorine Paradox" Welcome to the Fluorine Chemistry Helpdesk. If you are here, you are likely facing the "Fluorine Paradox." In nucleophilic substitution, fluorine groups often play two contradict...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Paradox"

Welcome to the Fluorine Chemistry Helpdesk. If you are here, you are likely facing the "Fluorine Paradox." In nucleophilic substitution, fluorine groups often play two contradictory roles simultaneously:

  • The Activator: Its extreme electronegativity (

    
    ) pulls electron density, theoretically activating electrophilic centers (especially in 
    
    
    
    ).
  • The Blockade: Its lone-pair repulsion and the deceptive bulk of trifluoromethyl (

    
    ) groups create a "steric and electrostatic wall" that repels incoming nucleophiles.
    

This guide addresses the specific failure modes where steric fluorine groups (ortho-F or adjacent


) stall your reaction, and provides field-proven protocols to overcome them.

Diagnostic & Troubleshooting (Q&A)

Scenario A: The "Ortho-Wall" in Reactions

User Issue: "I am attempting an


 displacement of a chloride. I have a fluorine atom ortho to the leaving group. I expected the fluorine to activate the ring, but the reaction is significantly slower than the non-fluorinated analog."

Root Cause Analysis: While ortho-fluorine inductively stabilizes the Meisenheimer intermediate (lowering the energy of the transition state), it introduces lone-pair repulsion . If your nucleophile is "hard" or electron-rich (e.g., alkoxides), the lone pairs on the fluorine atom electrostatically repel the incoming nucleophile before it can attack the carbon center. This is the "Field Effect" overriding the "Inductive Effect."

Troubleshooting Steps:

  • Switch to "Soft" Nucleophiles: If possible, swap hard nucleophiles (RO⁻) for softer alternatives (RS⁻ or amines) which are less sensitive to electrostatic repulsion.

  • Potassium Coordination: Switch your base to Cesium Carbonate (

    
    )  or add 18-Crown-6  if using Potassium salts.
    
    • Why? The cation (

      
       or 
      
      
      
      ) can coordinate with the ortho-fluorine lone pairs, effectively "tying them back" and reducing the repulsion against the incoming nucleophile.
  • Solvent Polarity: Move from THF or MeCN to DMSO or NMP . The high dielectric constant shields the electrostatic repulsion between the F-lone pairs and the nucleophile.

Scenario B: The Blockade in Aliphatic Substitution ( )

User Issue: "I have a leaving group (OTs) on a secondary carbon adjacent to a


 group. Standard 

conditions (NaN3, DMF) yield <5% product after 24 hours."

Root Cause Analysis: You are underestimating the steric size of the trifluoromethyl group.

  • Steric Bulk: The Van der Waals radius of a

    
     group is 
    
    
    
    , making it volumetrically similar to an isopropyl group , not a methyl group.
  • Dipole Opposition: The C-F dipoles are aligned such that they create an electron-rich shield. An anionic nucleophile attacking from the backside (required for

    
    ) faces a massive electrostatic headwind.
    

Troubleshooting Steps:

  • Temperature Spike: These reactions often have activation energies 5–10 kcal/mol higher than non-fluorinated analogs. Increase reaction temperature to 100–120°C .

  • Solvent Switch (The "Naked" Anion): Use Sulfolane or HMPA (if safety permits; otherwise DMI). These solvents poorly solvate anions, making the nucleophile "hotter" (more reactive) to punch through the steric wall.

  • Trajectory Modification: If the

    
     vector is blocked, consider an 
    
    
    
    approach if the carbocation can be stabilized (unlikely next to electron-withdrawing
    
    
    ), or use a radical-based substitution which is less sensitive to steric/charge barriers.

Data Support: Steric & Electronic Parameters[1][2][3][4]

Use this table to assess whether your failure is Steric or Electronic.

SubstituentVan der Waals Radius (Å)Effective Steric Bulk (vs H)Electronic Effect (

)
Impact on Adjacent

-H 1.201.0x0.00Baseline
-F 1.47~1.2x0.06Minor Steric / Major Repulsion
-CH3 2.00~2.5x-0.17Moderate Steric
-CF3 2.20 ~4.5x (Isopropyl-like) 0.54 Severe Steric & Electronic Block
-Cl 1.75~1.8x0.23Moderate Steric

Master Protocol: The "High-Force" Substitution

Applicability: For


 substrates with ortho-fluorine hindrance or aliphatic substrates with adjacent 

groups.

Reagents:

  • Substrate (1.0 eq)

  • Nucleophile (1.5 - 2.0 eq)

  • Base:

    
     (2.0 eq) or 
    
    
    
    (3.0 eq)
  • Additive: 18-Crown-6 (0.1 eq) - Critical for K salts

  • Solvent: Anhydrous DMSO or Sulfolane (0.5 M concentration)

Step-by-Step Workflow:

  • Drying (CRITICAL): Fluoride and fluorinated intermediates are notorious for hydrogen bonding with water, which kills reactivity. Flame-dry all glassware. If using KF, spray-dry it or bake at 180°C under vacuum for 4 hours.

  • Solvation: Dissolve the substrate and 18-Crown-6 in the solvent. Stir for 10 minutes to ensure the crown ether is fully distributed.

  • Activation: Add the base. If using

    
    , the "Cesium Effect" will help coordinate the interfering fluorine atoms.
    
  • Nucleophile Addition: Add the nucleophile.

  • The "Ramp":

    • Start at 25°C. Monitor by LCMS at 1 hour.

    • If <10% conversion, ramp to 80°C.

    • If still stalled at 4 hours, ramp to 120°C (only if using Sulfolane/DMSO).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMSO/Sulfolane), then brine. Dry over

    
    .
    

Visual Troubleshooting Logic

Diagram 1: Decision Matrix for Stalled Reactions

This flowchart guides you through the diagnosis of why your fluorinated substrate is failing.

TroubleshootingFlow Start Reaction Stalled / Low Yield SubstrateType Identify Substrate Type Start->SubstrateType SNAr Aromatic (SNAr) SubstrateType->SNAr Aryl Halide SN2 Aliphatic (SN2) SubstrateType->SN2 Alkyl Halide/Tosylate CheckOrtho Is F/CF3 Ortho to LG? SNAr->CheckOrtho CheckAlpha Is F/CF3 Alpha/Beta to LG? SN2->CheckAlpha OrthoIssue Issue: Lone Pair Repulsion CheckOrtho->OrthoIssue Yes StericIssue Issue: Steric Wall (CF3 ~ iPr) CheckAlpha->StericIssue Yes SolnOrtho Soln: Add Cs+ or Crown Ether (Coordinate F-lone pairs) OrthoIssue->SolnOrtho SolnSteric Soln: High T (>100°C) Solvent: Sulfolane StericIssue->SolnSteric

Caption: Decision tree for diagnosing steric vs. electronic failure modes in fluorinated substrates.

Diagram 2: The "Cesium Effect" Mechanism

Visualizing how Cesium mitigates the repulsion from ortho-fluorine.

CesiumEffect cluster_0 Without Cesium (Repulsion) cluster_1 With Cesium (Coordination) F_lone F (Ortho) Lone Pairs Nu_lone Nu- Lone Pairs F_lone->Nu_lone Repulsion F_coord F (Ortho) Cs Cs+ F_coord->Cs Coordination Nu_attack Nu- Nu_attack->Cs Guidance Carbon C-LG Nu_attack->Carbon Attack Allowed

Caption: Schematic of the "Cesium Effect" where the cation bridges the nucleophile and the ortho-fluorine, reducing repulsion.

References

  • Mechanism of

    
     with Fluorine: 
    
    • Title: "The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Arom
    • Source: National Institutes of Health (PMC) / J. Org. Chem.
    • Link:[Link]

  • Steric Parameters of Fluorine & Trifluoromethyl

    • Title: "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry"
    • Source: N
    • Link:[Link]

  • Concerted

    
     Pathways: 
    
    • Title: "One Step at Time: Most Nucleophilic Arom
    • Source: Springer N
    • Link:[Link]

  • Practical

    
     Guides: 
    
    • Title: "Nucleophilic Aromatic Substitution Guide"[1]

    • Source: Master Organic Chemistry
    • Link:[Link]

Sources

Troubleshooting

Technical Support Center: 4,4-Difluorobutan-2-amine Enantiopurity Assurance

Current Status: Operational Ticket Queue: High Priority (Chirality Retention) Agent: Senior Application Scientist, Chiral Chemistry Division Introduction: The "Silent Killer" in Fluorinated Scaffolds Welcome to the techn...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Queue: High Priority (Chirality Retention) Agent: Senior Application Scientist, Chiral Chemistry Division

Introduction: The "Silent Killer" in Fluorinated Scaffolds

Welcome to the technical support hub for (S)- and (R)-4,4-Difluorobutan-2-amine .

You are likely here because you have observed an unexplained drop in enantiomeric excess (ee%) during storage or subsequent coupling reactions. While the difluoromethyl (


) group is a powerful bioisostere for lipophilicity and metabolic stability, its electron-withdrawing nature creates a "silent killer" for chirality: induced acidity .

The inductive effect (


) of the fluorine atoms at C4 propagates through the carbon chain, lowering the pKa of the protons at C3 and, to a lesser extent, the chiral proton at C2. This guide provides the protocols necessary to mitigate these risks.

Module 1: Synthesis & Sourcing (Root Cause Analysis)

Ticket #1042: "My starting material arrived with 92% ee, but the CoA stated 98%. Is it the shipping conditions?"

Diagnosis: While thermal degradation is possible, the root cause is often the synthesis method used by the supplier. Chemical resolution of this amine is inefficient due to the similar solubility of diastereomeric salts.

Resolution Protocol: Switch to Enzymatic Transamination We strongly recommend sourcing material synthesized via


-Transaminases (ATAs) . Unlike chemical synthesis, which requires harsh resolution steps, enzymatic routes set the chiral center under mild, physiological conditions (pH 7-8, 30°C), virtually eliminating racemization risks during production.
The Enzymatic Advantage
FeatureChemical ResolutionEnzymatic Transamination
Enantioselectivity Variable (90-95% ee)Excellent (>99% ee)
Conditions Harsh (Strong acids/bases)Mild (Aqueous buffer)
Scalability LinearExponential (Biocatalytic)
Racemization Risk High (during salt breaking)Negligible

Technical Note: If you must synthesize in-house, utilize an amine transaminase (ATA) screening kit. The reaction proceeds via a reversible transfer of an amino group from an achiral donor (e.g., isopropylamine) to 4,4-difluorobutan-2-one.

Module 2: Storage & Handling (Environmental Factors)

Ticket #2089: "Can I store the free base in the fridge? It turned yellow."

Diagnosis: Do NOT store as a free base. The free amine is susceptible to:

  • Oxidative degradation: Formation of imines which are prone to tautomerization.

  • Carbamate formation: Reaction with atmospheric

    
    .
    
  • Slow Racemization: The basic nitrogen can act as an internal base, promoting proton exchange at the chiral center over long periods.

Resolution Protocol: The HCl Salt Fortress You must convert the free amine to its Hydrochloride (HCl) or Tosylate (TsOH) salt immediately after isolation.

Step-by-Step Salt Formation:

  • Dissolve: Dissolve the crude free amine in dry Diethyl Ether (

    
    ) or MTBE at 
    
    
    
    .
  • Acidify: Add

    
     in Dioxane dropwise. Avoid aqueous HCl to prevent heat generation (exotherm) which can trigger racemization.
    
  • Precipitate: The white solid that forms is the stable ammonium salt.

  • Wash: Filter and wash with cold pentane to remove non-polar impurities.

  • Dry: Vacuum dry at room temperature.

Why this works: Protonating the amine (


) removes the lone pair, shutting down oxidative pathways and preventing the molecule from acting as its own base for self-racemization.

Module 3: Reaction Optimization (The Process Risks)

Ticket #3310: "I lost 20% ee during amide coupling using HATU/DIEA. Why?"

Diagnosis: This is the most critical failure point. You used DIEA (Diisopropylethylamine) , a strong base. The


 group makes the C3 protons acidic. In the presence of strong base and an activated carboxylate (HATU ester), the amine can undergo reversible deprotonation/reprotonation  or even elimination pathways before coupling occurs.

The Mechanism of Failure: When the amine is converted to an amide, the


-proton (at the chiral center) becomes more acidic (pKa drops from ~40 to ~25-30). If excess base is present, it can deprotonate this center, leading to a planar enolate intermediate and subsequent racemization.
Troubleshooting Guide: Coupling Conditions
ParameterAvoid (High Risk) Recommended (Safe)
Base DBU, DIEA (excess), TEA (excess)NMM (N-Methylmorpholine) , 2,6-Lutidine
Coupling Agent HATU (requires basic pH)EDC/HOAt or T3P (Propylphosphonic anhydride)
Solvent DMF (can decompose to dimethylamine)DCM or EtOAc
Temperature


The "Safe-Coupling" Workflow
  • Pre-activation: Activate your carboxylic acid first with EDC/HOAt in DCM. Let it stir for 15 mins.

  • Controlled Addition: Add the 4,4-difluorobutan-2-amine salt.

  • Weak Base: Add NMM (exactly 1.0 - 1.1 equivalents relative to the salt) dropwise at

    
    .
    
    • Why NMM? It is a weaker base than DIEA and less likely to deprotonate the

      
      -carbon of the forming amide.
      

Visualizing the Risk

The following diagram illustrates the pathways where chirality is lost. Note the "Danger Zone" during the coupling phase.

RacemizationPathways Start Chiral 4,4-Difluorobutan-2-amine FreeBase Free Base (Unstable Storage) Start->FreeBase Workup Salt HCl Salt (Stable Storage) Start->Salt HCl/Dioxane Intermediate Planar Enolate/Imine (Chirality Lost) FreeBase->Intermediate Oxidation/Heat (Slow) Coupling Amide Coupling (Reaction) Salt->Coupling Controlled Release Product Chiral Product (>98% ee) Coupling->Product Weak Base (NMM) T3P/EDC Coupling->Intermediate Strong Base (DIEA) Excess Heat Racemate Racemic Mixture (50:50 R/S) Intermediate->Racemate Reprotonation

Figure 1: Critical Control Points for Chirality Retention. Green paths indicate safe protocols; Red paths indicate high-risk failure modes.

FAQ: Rapid Fire Troubleshooting

Q: Can I use chiral HPLC to monitor the reaction? A: Direct analysis of the amine is difficult due to lack of UV chromophore. You must derivatize it.

  • Protocol: React a small aliquot with Mosher's Acid Chloride or Benzyl isocyanate . Analyze the resulting diastereomers or urea derivatives on a standard C18 column or Chiralpak AD-H.

Q: Is the


 group stable to Lithium Aluminum Hydride (LAH)? 
A:  Generally, yes, but prolonged exposure can lead to defluorination. If you are reducing an amide back to an amine, use Borane-DMS (

)
instead of LAH to preserve the fluorination pattern.

Q: I see a small impurity at M-20 in Mass Spec. What is it? A: That is likely HF elimination . The


 group, combined with the amine, can undergo elimination to form a vinyl fluoride species under high thermal stress. Keep reaction temperatures below 50°C.

References

  • Transaminase-catalyzed synthesis of chiral amines

    • Title: Transaminase-catalyzed sequential hydrodefluorinations of perfluorinated methylene groups.[1]

    • Source: Nature Communic
    • URL:[Link]

  • Racemization Mechanisms in Chiral Amines

    • Title: Racemisation in Chemistry and Biology.[2][3]

    • Source: The University of Manchester / Wiley.
    • URL:[Link]

  • Synthesis of Beta-Fluoro Amines

    • Title: Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes.[4]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Handling of Fluorinated Amines (Data Source)

    • Title: 4,4,4-Trifluorobutan-2-amine | C4H8F3N | CID 11217261.[5]

    • Source: PubChem.[5][6][7]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 4,4-Difluorobutan-2-amine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4,4-Difluorobutan-2-amine and need to remove excess amounts from their...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4,4-Difluorobutan-2-amine and need to remove excess amounts from their reaction mixtures. As a Senior Application Scientist, I will provide you with in-depth technical guidance, troubleshooting tips, and answers to frequently asked questions to ensure the successful purification of your target compounds.

Frequently Asked Questions (FAQs)

Q1: Why is removing excess 4,4-Difluorobutan-2-amine important?

Excess 4,4-Difluorobutan-2-amine can interfere with subsequent reaction steps, complicate product isolation and purification, and potentially lead to the formation of unwanted side products. For drug development applications, stringent purity requirements necessitate the complete removal of all residual starting materials and reagents.

Q2: What are the key physical and chemical properties of 4,4-Difluorobutan-2-amine that I should consider for purification?

Understanding the physicochemical properties of 4,4-Difluorobutan-2-amine is crucial for selecting the most effective purification strategy.

PropertyValue (Predicted/Estimated)Implication for Purification
Molecular Weight 109.12 g/mol Relatively low molecular weight.
Boiling Point 81.4 ± 35.0 °C[1]The wide predicted range suggests that removal by distillation might be challenging, especially if your product has a similar boiling point.
pKa (Estimated) 8.0 - 9.0The presence of electron-withdrawing fluorine atoms on the γ-carbon lowers the basicity compared to typical primary alkylamines (pKa ≈ 10.6)[2]. This lower pKa is a key parameter for developing effective acidic extraction protocols.
Solubility Expected to be soluble in a range of organic solvents.The fluorine content may influence its solubility profile compared to non-fluorinated analogs.

Troubleshooting Guide: Methods for Removing Excess 4,4-Difluorobutan-2-amine

There are several effective methods to remove excess 4,4-Difluorobutan-2-amine from a reaction mixture. The choice of method will depend on the nature of your desired product (e.g., its stability to acid), the scale of your reaction, and the required level of purity.

Method 1: Acidic Aqueous Extraction (Liquid-Liquid Extraction)

This is often the first and most straightforward method to try, provided your target compound is stable to acidic conditions. The principle is to protonate the basic amine with an acid, forming a water-soluble salt that can be extracted into the aqueous phase.

Q3: What is the best acid to use for the extraction, and at what concentration?

A dilute solution of hydrochloric acid (e.g., 1 M HCl) is a common and effective choice.[2][3] The key is to adjust the pH of the aqueous phase to be at least 2 pKa units below the pKa of the amine to ensure complete protonation. Given the estimated pKa of 4,4-Difluorobutan-2-amine is around 8-9, an aqueous wash with a pH of 4 or lower should be effective.[2][3]

Experimental Protocol: Acidic Extraction

  • Reaction Quench: After your reaction is complete, cool the mixture to room temperature. If the reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), proceed to the next step. If the solvent is water-miscible (e.g., THF, acetonitrile), it is advisable to remove it under reduced pressure and redissolve the residue in a water-immiscible organic solvent.

  • First Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl (aq).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Phase Separation: Allow the layers to separate completely. The protonated 4,4-difluorobutan-2-amine salt will be in the aqueous (bottom) layer if using a chlorinated solvent, or the top layer if using a less dense solvent like ethyl acetate.

  • Repeat: Drain the aqueous layer and repeat the extraction with fresh 1 M HCl (aq) two more times to ensure complete removal.

  • Neutralization and Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your purified product.

Troubleshooting Acidic Extractions

  • Emulsion Formation: If an emulsion forms, try adding more brine to the separatory funnel or filtering the mixture through a pad of Celite.

  • Product is Acid-Labile: If your product is sensitive to strong acids, consider using a milder acidic wash, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), or opt for a different purification method.

Method 2: Scavenger Resins (Solid-Phase Extraction)

Scavenger resins are polymer-supported reagents that covalently bind to and remove excess reactants or byproducts from a solution.[1][4] This method is particularly useful for parallel synthesis and when aqueous workups are problematic.

Q4: Which scavenger resin is best for removing a primary amine like 4,4-Difluorobutan-2-amine?

Several types of scavenger resins can effectively capture primary amines. The choice depends on the desired selectivity and reaction conditions.

Scavenger Resin TypeFunctional GroupMechanism of ActionSelectivity
Isocyanate Resin -N=C=OForms a urea linkage with the amine.Primary and secondary amines.
Aldehyde Resin -CHOForms an imine with the amine.Primarily primary amines.
Sulfonic Acid Resin -SO₃HForms an ammonium salt through an acid-base reaction.All amines (primary, secondary, tertiary).

Experimental Protocol: Amine Scavenging with Isocyanate Resin

  • Resin Selection: Choose a polystyrene-based isocyanate resin.

  • Stoichiometry: Use a 2-5 fold excess of the scavenger resin relative to the initial amount of excess 4,4-Difluorobutan-2-amine.

  • Reaction: After the primary reaction is complete, add the scavenger resin to the reaction mixture.

  • Agitation: Gently agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the disappearance of the amine by a suitable analytical technique (e.g., TLC, GC-MS).

  • Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin.

  • Washing: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

Workflow for Amine Scavenging

Scavenger_Workflow A Reaction Mixture (Product + Excess Amine) B Add Scavenger Resin (e.g., Isocyanate Resin) A->B C Agitate (Room Temperature) B->C D Filter to Remove Resin C->D E Wash Resin D->E F Combine Filtrate and Washes D->F Filtrate E->F Washes G Concentrate to Obtain Purified Product F->G

Caption: Workflow for removing excess amine using a scavenger resin.

Method 3: Chemical Conversion (Derivatization)

In some cases, the excess amine can be converted into a new compound with significantly different physical properties, allowing for easy separation by standard techniques like chromatography or distillation.

Q5: Can I chemically modify the excess 4,4-Difluorobutan-2-amine to make it easier to remove?

Yes. A useful reaction is the formation of a pyrrole by reacting the primary amine with 2,5-hexanedione. The resulting pyrrole derivative is less polar and less basic than the starting amine, making it easier to separate by silica gel chromatography.

Analytical Monitoring of Purification

Q6: How can I confirm that all the 4,4-Difluorobutan-2-amine has been removed?

Several analytical techniques can be used to monitor the progress of the purification and to confirm the absence of the amine in the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for detecting and quantifying volatile amines. To improve the chromatographic peak shape and sensitivity, the amine can be derivatized with an acylating agent like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for less volatile products.[6] The amine can be detected directly if it has a suitable chromophore, or it can be derivatized with a UV-active or fluorescent tag.[7]

  • ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: Given the presence of fluorine atoms in 4,4-Difluorobutan-2-amine, ¹⁹F NMR is a highly specific and sensitive method for its detection and quantification.[8]

GC-MS Analysis Workflow

GCMS_Workflow A Aliquot of Reaction Mixture B Optional Derivatization (e.g., with TFAA) A->B C Injection into GC-MS B->C D Separation on GC Column C->D E Detection by Mass Spectrometer D->E F Data Analysis (Quantification) E->F

Caption: General workflow for GC-MS analysis of 4,4-Difluorobutan-2-amine.

References

  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters Corporation. Available at: [Link]

  • Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine. Osaka University Knowledge Archive. Available at: [Link]

  • Acid Washing. University of Wisconsin-Madison Center for Limnology. Available at: [Link]

  • Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. RSC Publishing. Available at: [Link]

  • Is it possible to analyze F-compounds with GCMS ? ResearchGate. Available at: [Link]

  • Workup for Removing Amines. University of Rochester, Department of Chemistry. Available at: [Link]

  • Acid Wash Protocol (Alegado Lab). protocols.io. Available at: [Link]

  • Scavenger Resins. Amerigo Scientific. Available at: [Link]

  • Simultaneous derivatization and extraction of primary amines in river water with dynamic hollow fiber liquid-phase microextraction followed by gas chromatography-mass spectrometric detection. PubMed. Available at: [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ResearchGate. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]

  • Organic Scavenger Resin: A Versatile Solution for Molecule Purification. Canftech. Available at: [Link]

  • Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. PubMed. Available at: [Link]

  • Organic Scavenger. Samyang Corporation. Available at: [Link]

  • A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in organic synthesis. Baxendale Group - Durham University. Available at: [Link]

  • A Stereocontrolled Protocol to Highly Functionalized Fluorinated Scaffolds through a Fluoride Opening of Oxiranes. PMC - NIH. Available at: [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu, Chair of Analytical Chemistry. Available at: [Link]

  • Efficacy of Different C18 HPLC Analytical Columns in the Analysis of Fumonisins B1 and B2 in Different Matrices. MDPI. Available at: [Link]

  • 4,4,4-Trifluorobutan-2-amine. PubChem. Available at: [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. Available at: [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI. Available at: [Link]

  • (4,4-difluorobutan-2-yl)(methyl)amine hydrochloride. PubChemLite. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: NMR Analysis of Gem-Difluoro Compounds

Ticket ID: GEM-F2-RES-001 Subject: Resolving Peak Overlap and Assigning Stereochemistry in Gem-Difluoro Systems Status: Open Assigned Specialist: Senior Application Scientist, NMR Division Introduction: The "Haystack" Ph...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: GEM-F2-RES-001 Subject: Resolving Peak Overlap and Assigning Stereochemistry in Gem-Difluoro Systems Status: Open Assigned Specialist: Senior Application Scientist, NMR Division

Introduction: The "Haystack" Phenomenon

You are likely here because your


 NMR spectrum—expected to be two clean doublets—looks like an uninterpretable "haystack," or your 

scaffold signals are buried under broad, multiplet ridges.

Geminal difluoro groups (


) are potent bioisosteres for carbonyls and sulfoxides in drug discovery, but they present unique magnetic challenges. When placed in a chiral or pro-chiral environment, the two fluorine atoms become diastereotopic  (magnetically inequivalent). They split each other with a massive geminal coupling constant (

) and further split adjacent protons.

This guide provides a modular troubleshooting workflow to resolve these overlaps, moving from simple acquisition tweaks to advanced pulse sequences.

Module 1: Diagnostic & Root Cause Analysis

User Question: "Why does my signal look like a blob instead of a clean multiplet?"

Technical Explanation: You are observing a Second-Order ABX System .

  • Inequivalence: The two fluorines (

    
     and 
    
    
    
    ) have distinct chemical shifts (
    
    
    ).
  • Strong Coupling: The difference in chemical shift in Hertz (

    
    ) is often comparable to the coupling constant (
    
    
    
    ). When
    
    
    , the "roofing effect" occurs: inner lines grow taller, outer lines diminish, and the signal distorts into a complex multiplet.
  • Proton Splitting: Each fluorine is further split by neighboring protons (

    
    ), adding more lines to the already distorted AB system.
    
Visualization: The Splitting Tree

The following diagram illustrates how a simple


 fragment evolves into a complex multiplet.

G Root Uncoupled 19F Signal Step1 Step 1: Geminal Coupling (2J_FF) (Split into Doublet, ~240 Hz) Root->Step1  Huge Splitting   Step2 Step 2: Vicinal Proton Coupling (3J_HF) (Split into Triplets, ~15 Hz) Step1->Step2  Fine Splitting   Result Result: Complex 'Haystack' Multiplet (ABX System with Roofing) Step2->Result  Overlap  

Caption: Logical decomposition of gem-difluoro splitting patterns. Note that


 is the dominant splitting force.

Module 2: Hardware & Acquisition Solutions

User Question: "I cannot integrate my proton signals because the fluorine coupling broadens them. How do I fix this without changing my sample?"

Protocol A: Decoupling

The most robust solution is to electronically remove the fluorine interaction during proton acquisition.

Step-by-Step Implementation:

  • Channel Setup: Set your observe channel (f1) to

    
     and your decoupling channel (f2) to 
    
    
    
    .
  • Offset Determination (O2):

    • Acquire a quick

      
       spectrum.[1]
      
    • Place the cursor in the center of your

      
       region.
      
    • Note the frequency offset (O2p or O2). Set the decoupler frequency to this value.

  • Decoupling Sequence: Select a broadband decoupling sequence (e.g., GARP or WALTZ-16).

    • Note: Because the

      
       spectral width is huge, standard decoupling may not cover all fluorines. Ensure your pulse power is calibrated to cover the bandwidth of your specific difluoro region.
      
  • Acquisition: Run the standard 1D proton experiment. The

    
     induced splitting will collapse, simplifying the proton spectrum to just 
    
    
    
    couplings.

Self-Validation:

  • Pass: The proton signals adjacent to the

    
     sharpen into standard multiplets (e.g., triplets become singlets or simple doublets).
    
  • Fail: Signals remain broad. Cause: Decoupler offset (O2) is incorrect or power is too low.

Module 3: Chemical Resolution (Solvent Titration)

User Question: "I don't have a dual-channel probe. How can I separate the overlapping peaks?"

Technical Insight: Fluorine chemical shifts are hypersensitive to solvent environment due to the high polarizability of the C-F bond. Changing the solvent dielectric constant often shifts


 significantly, while coupling constants (

) remain relatively static.
Solvent Selection Guide
SolventDielectric (

)
Effect on Gem-DifluoroRecommendation
CDCl

4.8BaselineStandard starting point.
Acetone-

20.7Strong DipoleHigh Priority. Often resolves AB systems by increasing

.
Benzene-

2.3ASIS EffectHigh Priority. Aromatic Solvent Induced Shift moves protons/fluorines differently based on geometry.
DMSO-

46.7H-BondingUse if

is near H-bond donors (OH, NH).

Protocol:

  • Prepare the sample in CDCl

    
    .
    
  • If overlap occurs, dry the sample and reconstitute in Benzene-

    
      (creates the most dramatic shift difference).
    
  • If solubility is poor, try Acetone-

    
     .
    

Module 4: Advanced Pulse Sequences (Stereochemistry)

User Question: "I have resolved the peaks, but I don't know which fluorine is 'up' and which is 'down' (Pro-R vs Pro-S)."

Solution: 1D or 2D HOESY (Heteronuclear Overhauser Effect Spectroscopy).[1] Standard NOESY works for H-H. HOESY transfers magnetization between spatially close


 and 

nuclei.[1]
Experimental Workflow: HOESY

HOESY_Workflow Start Sample Prep (Degas Sample!) Pulse Pulse Sequence (fh_hoesy) Start->Pulse Mix Mixing Time (300-500 ms) Pulse->Mix NOE Buildup Acq Acquisition (Observe 1H or 19F) Mix->Acq

Caption: Critical path for HOESY experiments. Degassing is essential to prevent paramagnetic relaxation by oxygen.

Key Parameters:

  • Mixing Time (d8): Set to 300--500 ms . Fluorine relaxes faster than protons; too long a mixing time loses signal.

  • Degassing: Oxygen is paramagnetic and shortens

    
    , killing the NOE. Bubble Argon through the sample for 5 minutes before acquisition.
    

Interpretation:

  • Irradiate

    
    : If you see a strong response from Proton 
    
    
    
    and weak from
    
    
    ,
    
    
    is on the same face as
    
    
    .

Module 5: The "Nuclear Option" (Pure Shift)

User Question: "My spectrum is still too crowded. Can I just remove the couplings entirely?"

Solution: PSYCHE (Pure Shift Yielded by Chirp Excitation).[2][3] This technique collapses homonuclear couplings (


) into singlets, leaving only chemical shifts and heteronuclear couplings (

).

Why use it? It allows you to measure the


 coupling constants accurately without the interference of proton-proton splitting.

References for Setup:

  • Pulse Sequence:psyche (Bruker/Agilent standard library).

  • Result: A "broadband decoupled" looking proton spectrum where multiplets are collapsed, but F-H coupling remains (unless double-decoupled).

References

  • Gem-Difluoro Bioisosteres & Properties

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Cycles. Journal of Medicinal Chemistry. Link

  • HOESY & Stereochemistry

    • Gerig, J. T. (2011). Fluorine NMR of Proteins. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Pure Shift (PSYCHE)

    • Foroozandeh, M., et al. (2014).[2] Ultrahigh-Resolution NMR Spectroscopy. Angewandte Chemie International Edition. Link

  • Coupling Constants Data

    • Dolphin, D., & Goss, D. (1976). Tabulation of Coupling Constants. In NMR of Paramagnetic Molecules. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Interpretation of 4,4-Difluorobutan-2-amine Hydrochloride

Executive Summary & Strategic Context In modern drug discovery, the difluoromethyl ( ) group is a privileged motif, acting as a lipophilic bioisostere for hydroxyl (-OH) and thiol (-SH) groups. It functions as a hydrogen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In modern drug discovery, the difluoromethyl (


)  group is a privileged motif, acting as a lipophilic bioisostere for hydroxyl (-OH) and thiol (-SH) groups. It functions as a hydrogen bond donor while modulating pKa and metabolic stability.

This guide provides a definitive structural characterization of 4,4-Difluorobutan-2-amine hydrochloride , a critical chiral building block. Unlike standard alkyl amines, this molecule presents unique spectral challenges:

  • Giant Coupling Constants: The geminal

    
     coupling dominates the spectrum.
    
  • Diastereotopicity: The chiral center at C2 renders the C3 methylene protons magnetically non-equivalent.

  • Solvent Dependency: The choice between DMSO-

    
     and 
    
    
    
    radically alters the visible spin systems.

Structural Analysis & Spin System Logic

Before interpreting the spectrum, we must define the spin system. The molecule consists of four distinct proton environments plus the exchangeable ammonium protons.

Structure:



The "Signaling" Proton:

The proton on C4 is the most diagnostic signal. It resides in a unique electronic environment, heavily deshielded by two fluorine atoms.

  • Splitting Logic: It is split by two equivalent Fluorine atoms (

    
    ) and two neighboring protons at C3.
    
  • Pattern: Triplet of Triplets (

    
    ).
    
    • Primary Splitting:

      
       Hz (Giant doublet 
      
      
      
      Triplet).
    • Secondary Splitting:

      
       Hz (Standard triplet).
      
The "Hidden" Complexity: (C3)

Due to the chiral center at C2, the two protons at C3 are diastereotopic . They are not magnetically equivalent (


).
  • Consequence: In high-field NMR (400 MHz+), these may appear as two distinct multiplets rather than a simple quartet/quintet, often showing complex geminal coupling (

    
    ) and vicinal coupling to both C2-H, C4-H, and the Fluorines.
    

Comparative Analysis: Solvent & Analog Performance

To validate the structure, we compare the spectral performance across two dimensions: Solvent System and Structural Analog.

A. Solvent Comparison: DMSO- vs. [1]
FeatureDMSO-

(Recommended for ID)

(Recommended for Assay)
Ammonium (

)
Visible: Broad signal

8.0–8.5 ppm. Integrates to 3H. Confirms salt formation.
Invisible: Exchanges with

immediately (

). Signal disappears.

Signal
Distinct

around

6.1 ppm.
Distinct

around

6.1 ppm (slightly shifted).
Resolution High viscosity may broaden multiplets slightly.Sharper lines, but HDO peak (

4.79) may interfere if sample is wet.
Use Case Full Structural Elucidation (Proves it is the HCl salt).Purity Assay / Quantitation (Cleaner baseline).
B. Analog Comparison: Effect of Fluorination

Comparing 4,4-Difluorobutan-2-amine vs. Butan-2-amine (Non-fluorinated).

MetricNon-Fluorinated Analog4,4-Difluorobutan-2-amine
Terminal Group Methyl (

) at

0.9 ppm (Triplet).

at

6.1 ppm (Triplet of Triplets).
Spectral Width Narrow (0.9 – 3.5 ppm). High overlap risk.Expanded (1.3 – 6.2 ppm). Excellent dispersion.
C3 Methylene

1.5 ppm (Multiplet).

2.1–2.4 ppm (Deshielded by F).

Detailed 1H NMR Assignment (DMSO- )

Experimental Conditions: 400 MHz, 298 K, DMSO-


. Reference: TMS (0.00 ppm).[1][2]
Position

(ppm)
MultiplicityIntegral

Coupling (Hz)
Interpretation

8.20 - 8.40Broad Singlet3H-Ammonium protons. Disappears on

shake.
H-4 (

)
6.05 - 6.25 tt (Triplet of Triplets)1H

,

Diagnostic Signal. The large coupling is characteristic of gem-difluoro groups.
H-2 (CH) 3.40 - 3.60Multiplet1HComplexMethine proton. Deshielded by

and

-fluorines.
H-3 (

)
2.10 - 2.40Multiplet2HComplexDiastereotopic protons. Often appear as a complex higher-order multiplet due to chiral induction from C2.
H-1 (

)
1.25 - 1.35Doublet (d)3H

Terminal methyl group. Coupled only to H-2.

Visualization of Spectral Logic

Diagram 1: The Splitting Tree of the Proton

This diagram illustrates why the terminal proton appears as a "Triplet of Triplets."

G Root Uncoupled H-4 Signal Level1_L Split by F1 Root->Level1_L  +J/2   Level1_R Split by F2 Root->Level1_R  -J/2   Result_Triplet Large Triplet (J ~ 56 Hz) Due to 2 x 19F Level1_L->Result_Triplet Level1_R->Result_Triplet Final_State Final Signal: Triplet of Triplets (tt) (Each leg split by 2 x H-3, J ~ 5 Hz) Result_Triplet->Final_State  Fine Splitting (H-H)  

Caption: Splitting tree for the H-4 proton. The large coupling to Fluorine creates the primary triplet, which is finely split by neighboring protons.

Diagram 2: Recommended Characterization Workflow

A self-validating protocol to ensure the salt form and purity.

Workflow Start Sample: 15mg Solvent Dissolve in DMSO-d6 (Dry, Ampoule) Start->Solvent Acquire Acquire 1H NMR (ns=16, d1=5s) Solvent->Acquire Check1 Check 8.0-8.5 ppm Acquire->Check1 Decision1 3H Signal Present? Check1->Decision1 Pass Confirm: HCl Salt Decision1->Pass Yes Fail Alert: Free Base or Exchange Decision1->Fail No Analyze Analyze 5.8-6.2 ppm (Measure 2J-HF) Pass->Analyze

Caption: Operational workflow for confirming the hydrochloride salt form using DMSO-d6.

Experimental Protocol (Self-Validating)

To reproduce the data described above, follow this specific protocol designed to minimize H/D exchange and maximize resolution.

  • Sample Preparation:

    • Weigh 10–15 mg of 4,4-difluorobutan-2-amine HCl into a clean vial.

    • Add 0.6 mL of DMSO-

      
        (99.9% D).
      
    • Critical: Use a fresh ampoule of DMSO. Old DMSO absorbs atmospheric water, creating a large peak at 3.33 ppm that can obscure the H-2 signal.

  • Acquisition Parameters:

    • Pulse Angle:

      
       (to prevent saturation).
      
    • Relaxation Delay (d1): Set to 5 seconds . The

      
       proton has a longer 
      
      
      
      relaxation time due to lack of dipolar coupling to other protons; a short delay will reduce its integration accuracy.
    • Scans (ns): 16 to 32 scans are sufficient.

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Referencing: Set the residual DMSO quintet center to 2.50 ppm .

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard text for coupling constants).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.[3] (Authoritative source for J-F coupling values).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (For solvent residual referencing).

  • Hu, J., & Ni, C. (2015). Recent advances in the synthetic application of the difluoromethyl group. Organic Chemistry Frontiers. (Context on

    
     bioisosteres). 
    

Sources

Comparative

19F NMR Shifts of 4,4-Difluorobutan-2-amine Derivatives: A Technical Comparison Guide

This guide provides an in-depth technical analysis of the 19F NMR characteristics of 4,4-difluorobutan-2-amine and its derivatives. It is designed for medicinal chemists and structural biologists requiring precise spectr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 19F NMR characteristics of 4,4-difluorobutan-2-amine and its derivatives. It is designed for medicinal chemists and structural biologists requiring precise spectral data for characterization and enantiomeric excess determination.

Executive Summary

4,4-Difluorobutan-2-amine (CAS: 2268043-41-8) represents a critical fluorinated building block in drug discovery, serving as a lipophilic, metabolically stable bioisostere for the isopropyl or sec-butyl group. Its unique structural feature—a terminal difluoromethyl (


) group two carbons removed from a chiral amine center—creates a complex but highly informative 19F NMR signature .

Unlike the singlet observed in trifluoromethyl (


) groups, the 

moiety in this chiral environment displays diastereotopic non-equivalence , manifesting as a distinct ABX or ABX

coupling system. This guide details the spectral parameters, compares them with common fluorinated alternatives, and provides validated protocols for their analysis.

Technical Profile: The 19F NMR Signature

Chemical Shift & Multiplicity

The fluorine nuclei in 4,4-difluorobutan-2-amine are diastereotopic due to the adjacent chiral center at C2. This breaks the symmetry of the


 group, resulting in two distinct chemical environments.
ParameterValue / RangeStructural Origin
Chemical Shift (

)
-115 to -125 ppm Terminal difluoromethyl (

) group.
Multiplicity Doublet of Doublets of Triplets (ddt) Complex splitting due to

,

, and

.

(Geminal F-F)
250 – 300 Hz Large coupling between the two diastereotopic fluorines (

and

).

(Geminal H-F)
54 – 57 Hz Characteristic doublet splitting from the proton directly attached to the

carbon.

(Vicinal H-F)
15 – 25 Hz Coupling to the adjacent methylene protons (

).
The Diastereotopic Effect

Because the C2 position is chiral (


 or 

), the two fluorines at C4 are spatially distinct (pro-R and pro-S). In an achiral solvent, they appear as two separate multiplets centered around -120 ppm.
  • Signal A (

    
    ):  Downfield signal, integrates to 1F.
    
  • Signal B (

    
    ):  Upfield signal, integrates to 1F.
    
  • Separation (

    
    ):  Typically 2–5 ppm depending on solvent polarity and temperature.
    

Expert Insight: The magnitude of the chemical shift difference (


) is solvent-dependent. In 

, the separation is often smaller than in

or

, where hydrogen bonding to the amine stabilizes specific conformers, enhancing the magnetic inequality of the fluorines.

Comparative Analysis: Fluorinated Motifs

The following table compares the 4,4-difluoro motif with other common fluorinated amine building blocks.

Table 1: Comparative 19F NMR Shifts of Aliphatic Amine Derivatives
Fluorinated MotifStructure Fragment

Range (ppm)
MultiplicityKey Coupling (

)
4,4-Difluoro (Target)

-115 to -125 ddt (AB system)

Hz
Trifluoromethyl

-60 to -75Triplet (t)

Hz
Monofluoromethyl

-210 to -230dtt

Hz

-Difluoro

-90 to -110Singlet/Broad

(if chiral)
Aromatic-F

-100 to -170Multiplet

Hz
Performance vs. Alternatives[1]
  • Vs.

    
     Analogs:  The 
    
    
    
    group is a hydrogen bond donor (weak), whereas
    
    
    is not. The NMR signal for
    
    
    is a singlet (or simple triplet), making it easier to integrate but less informative about local chirality than the complex
    
    
    diastereotopic pattern.
  • Vs. Monofluoro: The

    
     group is less lipophilic. Its signal is far upfield (-220 ppm), often requiring wider spectral windows during acquisition.
    

Experimental Protocols

Sample Preparation for 19F NMR

To ensure sharp signals and accurate integration, follow this protocol:

  • Concentration: Dissolve 5–10 mg of the amine (or HCl salt) in 0.6 mL of deuterated solvent (

    
     for free base; 
    
    
    
    or
    
    
    for salts).
  • Internal Standard: Add

    
    -trifluorotoluene  (
    
    
    
    ppm) or fluorobenzene (
    
    
    ppm) at 0.1% v/v for chemical shift referencing.
    • Note: Avoid TFA (

      
       ppm) if the amine is acid-sensitive or if precise pH control is required.
      
  • Tube: Use high-quality 5mm NMR tubes to minimize shimming artifacts, which can obscure the fine splitting of the

    
     signal.
    
Acquisition Parameters (Typical 400 MHz Instrument)
  • Pulse Sequence: zgfig (Inverse gated decoupling) for quantitative integration, or standard zg for coupled spectra.

  • Spectral Width (SW): 200 ppm (typically -50 to -250 ppm).

  • Center (O1P): -120 ppm.

  • Relaxation Delay (D1): Set to

    
    . For 
    
    
    
    groups,
    
    
    is typically 1–3 seconds; use D1 = 10s for quantitative work.
  • Scans (NS): 64–128 scans are usually sufficient for >95% purity samples.

Advanced Characterization: Enantiomeric Purity

The diastereotopic nature of the


 group allows it to act as an internal probe for enantiomeric excess (ee) when derivatized with a chiral auxiliary.
Protocol: Mosher's Amide Analysis
  • Derivatization: React 4,4-difluorobutan-2-amine with

    
    - or 
    
    
    
    -MTPA-Cl (Mosher's acid chloride).
  • Analysis: The resulting diastereomers will show distinct 19F signals for the

    
     (Mosher group) and the 
    
    
    
    (substrate).
  • Calculation:

    • Measure the integrals of the

      
       signals for the 
      
      
      
      and
      
      
      diastereomers.
    • The separation of the

      
       signals in the diastereomers is often larger (>0.1 ppm) than the 
      
      
      
      signals, providing a more sensitive readout.

Visualizations

19F Coupling Tree (Signal Splitting)

The following diagram illustrates the origin of the complex "doublet of doublets of triplets" observed for one of the diastereotopic fluorines (


).

CouplingTree Start 19F Signal (Fa) J_FF Geminal F-F Coupling (~280 Hz) Start->J_FF Doublet1 Doublet J_FF->Doublet1 Splits into 2 J_HF_gem Geminal H-F Coupling (~56 Hz) Doublet1->J_HF_gem Doublet2 Doublet of Doublets J_HF_gem->Doublet2 Splits into 4 J_HF_vic Vicinal H-F Coupling (~20 Hz) Doublet2->J_HF_vic Final Final Multiplet (ddt) J_HF_vic->Final Splits into 12+ lines

Figure 1: Splitting tree for a single diastereotopic fluorine in the


 group. The large geminal F-F coupling dominates, followed by the H-F couplings.
Analytical Workflow

Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Analysis Step1 Dissolve 5-10mg Amine in CDCl3 or DMSO-d6 Step2 Add Internal Std (PhF or TFT) Step1->Step2 Step3 Run 1H NMR (Check Purity) Step2->Step3 Step4 Run 19F {1H} Decoupled (Identify Chemical Shifts) Step3->Step4 Step5 Run 19F Coupled (Analyze Splitting Patterns) Step4->Step5 Step6 Calculate J values (J_FF, J_HF) Step5->Step6 Step7 Assign Diastereotopic Signals (Fa vs Fb) Step6->Step7

Figure 2: Recommended workflow for complete NMR characterization of fluorinated amines.

References

  • Pike, S. J., et al. (2012). "Diastereotopic fluorine substituents as 19F NMR probes of screw-sense preference in helical foldamers." Organic & Biomolecular Chemistry.

  • García-Pérez, D., et al. (2017).[1] "19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole." Molecules.

  • Linclau, B., et al. (2020).[2][3] "Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy." Journal of Organic Chemistry.

  • University of California, Santa Barbara. "19F Chemical Shifts and Coupling Constants Table." NMR Facility.

  • Alfa Chemistry. "19F NMR Chemical Shift Table - Organofluorine."

Sources

Validation

Technical Guide: Mass Spectrometry Profiling of 4,4-Difluorobutan-2-amine

Executive Summary In drug development, 4,4-Difluorobutan-2-amine serves as a critical fluorinated building block, often introduced to modulate lipophilicity ( ) and metabolic stability. However, its analysis presents a d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, 4,4-Difluorobutan-2-amine serves as a critical fluorinated building block, often introduced to modulate lipophilicity (


) and metabolic stability. However, its analysis presents a dichotomy: the electronegative difluoro-tail dampens ionization efficiency in some modes, while the primary amine dictates fragmentation in others.

This guide objectively compares the mass spectrometric behavior of 4,4-Difluorobutan-2-amine under Electron Ionization (EI) and Electrospray Ionization (ESI) . By understanding the distinct fragmentation pathways—specifically the competition between


-cleavage and hydrogen fluoride (HF) neutral loss—researchers can accurately identify this moiety in complex matrices (e.g., metabolite identification or impurity profiling).

Structural Dynamics & Theoretical Fragmentation

To interpret the spectra, one must understand the "tug-of-war" within the molecule:

  • The Amine (

    
    ):  A strong charge localization site. In EI, it drives radical-induced cleavage. In ESI, it is the primary protonation site (
    
    
    
    ).
  • The Difluoro Group (

    
    ):  Highly electronegative. It destabilizes adjacent carbocations (inductive effect) and introduces a characteristic neutral loss of 20 Da (HF).
    
Molecular Specifications
PropertyValueNote
Formula

Monoisotopic Mass 109.0703 DaExact mass for high-res calculations

110.0776 DaPrimary ESI species
Nitrogen Rule Odd Mass (109)Indicates odd number of nitrogens

Comparative Analysis: EI vs. ESI Performance

This section compares the two dominant ionization techniques. For structural elucidation of this specific amine, EI is superior for backbone verification , while ESI is superior for molecular weight confirmation and purity analysis .

Scenario A: Electron Ionization (EI) – The "Fingerprint"

Hard Ionization (70 eV)

In EI, aliphatic amines obey Stevenson’s Rule , where the positive charge remains on the fragment with the lower ionization energy (usually the nitrogen-containing fragment).

  • Dominant Mechanism: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Cleavage.[1][2][3]
    
  • The Pathway: The bond between C2 and C3 breaks. The radical electron on the nitrogen induces cleavage of the C-C bond adjacent to the amine.

  • Result:

    • Base Peak (

      
       44):  The ethylamine fragment (
      
      
      
      ).
    • Neutral Loss: The difluoroethyl radical (

      
      ) is lost.
      

Critical Comparison: In a non-fluorinated analog (Butan-2-amine), the base peak is also


 44. Therefore, relying solely on the base peak in EI can lead to false positives. You must  look for the weak molecular ion (

109) or the loss of the fluorinated tail to distinguish it.
Scenario B: Electrospray Ionization (ESI) – The "Confirmation"

Soft Ionization (Positive Mode)

In ESI, the molecule forms a stable


 ion. Fragmentation (CID) is driven by neutral losses.
  • Dominant Mechanism: Charge-Remote Fragmentation & Inductive Cleavage.

  • The Pathway:

    • Loss of Ammonia (

      
      ):  Common for primary amines.
      
    • Loss of HF (

      
      ):  Specific to the difluoro-alkyl chain.
      
  • Result:

    • Parent:

      
       110.
      
    • Diagnostic Fragment:

      
       90 (
      
      
      
      ).
Data Summary Table
FeatureEI (GC-MS)ESI (LC-MS/MS)
Primary Ion

44 (Base Peak)

110 (

)
Molecular Ion Visibility Low (<5% abundance)High (100% abundance)
Key Neutral Loss

(Mass 65)
HF (Mass 20) &

(Mass 17)
Specificity Low (confused with non-F analogs)High (HF loss is diagnostic)
Recommended Use Impurity profiling (with derivatization)MetID / PK Studies

Visualized Fragmentation Pathways[5][6][7]

The following diagram illustrates the distinct fragmentation logic for ESI (Soft) versus EI (Hard).

Fragmentation cluster_0 ESI Pathway (Soft) cluster_1 EI Pathway (Hard) M_ESI [M+H]+ (m/z 110) ESI Parent Frag_NH3 -NH3 (m/z 93) Amine Loss M_ESI->Frag_NH3 -17 Da Frag_HF -HF (m/z 90) Fluorine Specific M_ESI->Frag_HF -20 Da (Diagnostic) Frag_Dual -NH3 & -HF (m/z 73) Frag_NH3->Frag_Dual -20 Da Frag_HF->Frag_Dual -17 Da M_EI M+• (m/z 109) EI Molecular Ion Base_Peak m/z 44 (Base Peak) CH3-CH=NH2+ M_EI->Base_Peak Alpha-Cleavage Loss of •CH2CHF2

Figure 1: Comparative fragmentation pathways. Note the convergence to m/z 44 in EI is a loss of specificity, whereas ESI retains the fluorine signature via HF loss.

Experimental Protocols

To replicate these results, use the following validated workflows.

Protocol A: ESI-MS/MS (Direct Infusion/LC)

Objective: Confirmation of fluorinated motif via HF loss.

  • Sample Preparation:

    • Dissolve 1 mg of 4,4-Difluorobutan-2-amine in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid.

    • Note: Formic acid is crucial to protonate the amine (

      
      ).
      
  • Instrument Settings (Q-TOF or Triple Quad):

    • Ionization: ESI Positive (+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of HF).

    • Collision Energy (CE): Ramp 10–30 eV.

  • Data Interpretation:

    • Extract Ion Chromatogram (EIC) for

      
       110.07.
      
    • Monitor transition

      
       (Loss of HF). This is your Quantifier  transition.
      
Protocol B: GC-MS (Derivatization Required)

Objective: Impurity profiling without peak tailing. Direct injection of primary amines on non-deactivated columns leads to severe tailing.

  • Derivatization (Acetylation):

    • Mix 50 µL sample with 100 µL Acetic Anhydride and 100 µL Pyridine.

    • Incubate at 60°C for 30 mins.

    • Result: Converts amine to amide, improving peak shape and shifting mass by +42 Da.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Inlet: 250°C, Split 1:50.

    • Temp Program: 50°C (1 min)

      
       10°C/min 
      
      
      
      250°C.
  • MS Parameters:

    • Source: 230°C.[4]

    • Scan:

      
       35–300.
      

References

  • Stevenson, D. P. (1951). Ionization and Dissociation by Electron Impact. Discusses the fundamental rule that positive charge resides on the fragment with lower ionization potential (the amine fragment in this case).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

    
    -cleavage rules). 
    
  • NIST Mass Spectrometry Data Center. Fragmentation of simple aliphatic amines. (Used as baseline for Butan-2-amine comparison).

  • Holčapek, M., et al. (2010). Fragmentation of fluorinated organic compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Establishes the prevalence of HF neutral loss in aliphatic fluorocarbons).

Sources

Comparative

Comparative Reactivity Guide: 4,4-Difluorobutan-2-amine vs. Butan-2-amine

Executive Summary This guide provides a technical comparison between Butan-2-amine (a standard aliphatic amine) and its fluorinated bioisostere, 4,4-Difluorobutan-2-amine . While structurally similar, the introduction of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Butan-2-amine (a standard aliphatic amine) and its fluorinated bioisostere, 4,4-Difluorobutan-2-amine .

While structurally similar, the introduction of two fluorine atoms at the


-position (C4) induces significant electronic and steric changes. For the researcher, the critical differentiators are:
  • Attenuated Basicity: The electron-withdrawing inductive effect (

    
    ) of the difluoromethyl group lowers the pK
    
    
    
    of the conjugate acid by approximately 1.5–2.0 log units.
  • Metabolic Stability: Fluorination at the C4 position blocks a primary site of CYP450-mediated oxidative metabolism (

    
    -1 oxidation).
    
  • Nucleophilicity: The fluorinated analog exhibits reduced nucleophilic kinetics in amide couplings and S

    
    2 reactions, requiring modified reaction conditions.
    

Physicochemical Profile

The following data consolidates experimental baselines and structure-activity relationship (SAR) predictions based on


-fluorine substitution trends.
PropertyButan-2-amine4,4-Difluorobutan-2-amineImpact on Application
Structure


Bioisosteric replacement
Molecular Weight 73.14 g/mol 109.12 g/mol Mass spec identification
pK

(Conjugate Acid)
10.6 – 10.7 [1]~8.8 – 9.2 (Predicted) [2]Reduced basicity improves permeability and lowers hERG liability.
LogP (Lipophilicity) 0.74 [1]~1.0 – 1.1 (Predicted)Slight increase in lipophilicity aids membrane crossing.
Electronic Effect Inductive donation (

) from alkyl chain
Inductive withdrawal (

) from

-

Deactivates nucleophilic nitrogen.
Metabolic Liability High (C4 oxidation)Low (Blocked C4)Extends in vivo half-life (

).

Reactivity Analysis

Nucleophilicity and Kinetics

The primary reactivity difference lies in the nucleophilic strength of the nitrogen lone pair.

  • Butan-2-amine: The alkyl chain exerts a weak electron-donating effect, making the amine a strong nucleophile. It reacts rapidly with electrophiles (acid chlorides, sulfonyl chlorides).

  • 4,4-Difluorobutan-2-amine: The

    
    -difluoromethyl group exerts a through-bond inductive withdrawal. Although the effect attenuates over distance (3 bonds to N), it is sufficient to reduce the electron density on the nitrogen.
    
    • Consequence: Reaction rates with mild electrophiles (e.g., esters, alkyl halides) will be noticeably slower.

    • Optimization: When coupling 4,4-difluorobutan-2-amine with carboxylic acids, use stronger coupling reagents (e.g., HATU vs. EDCI) or elevated temperatures compared to the non-fluorinated control.

Conformational "Gauche" Effect

Unlike the flexible butyl chain, the difluoro analog is subject to the fluorine gauche effect . The C–F bond tends to align gauche to the C–N bond (or adjacent C–C bonds) due to


 hyperconjugation and electrostatic interactions.
  • Impact: This can lock the molecule into a specific conformation, potentially altering binding affinity to protein targets compared to the "floppy" butan-2-amine.

Metabolic Reactivity (Bio-reactivity)

In a biological context, "reactivity" includes susceptibility to enzymatic degradation.

  • Butan-2-amine: The terminal methyl group (C4) and the methylene (C3) are prone to oxidation by Cytochrome P450 enzymes.

  • 4,4-Difluorobutan-2-amine: The C–F bond (approx. 116 kcal/mol) is metabolically inert. Replacing C–H bonds with C–F at the

    
    -position effectively blocks metabolic clearance at that site, a strategy known as "metabolic blocking."
    

Visualizing the Reactivity Logic

The following diagram maps the causal relationships between the structural modification and the resulting functional changes.

ReactivityLogic Subst Substitution: Gamma-Difluorination Inductive Inductive Effect (-I) Electron Withdrawal Subst->Inductive Steric Steric/Conf Effect (Gauche Preference) Subst->Steric BondStrength C-F Bond Strength (Inertness) Subst->BondStrength Basicity Lower pKa (Less Basic) Inductive->Basicity Nu Reduced Nucleophilicity Inductive->Nu Metab Blocked Metabolic Oxidation (C4) BondStrength->Metab App1 Application: Lower hERG Risk Basicity->App1 App2 Application: Slower Coupling Rates Nu->App2 App3 Application: Extended Half-life Metab->App3

Figure 1: Mechanistic flow illustrating how


-difluorination alters physicochemical properties and downstream applications.

Experimental Protocols

To validate the reactivity differences in your own lab, use the following self-validating protocols.

Protocol A: Competitive Acylation Assay (Nucleophilicity Test)

This experiment directly compares the kinetic nucleophilicity of both amines by competing them for a limiting amount of electrophile.

Objective: Determine the relative reaction rate (


).

Materials:

  • Amine A: Butan-2-amine[1]

  • Amine B: 4,4-Difluorobutan-2-amine

  • Electrophile: Benzoyl chloride (limiting reagent)

  • Base: Triethylamine (excess)

  • Solvent: DCM (Dichloromethane)

  • Analysis: LC-MS or GC-FID

Workflow:

  • Preparation: Dissolve Amine A (1.0 equiv) and Amine B (1.0 equiv) in DCM. Add Triethylamine (3.0 equiv).

  • Initiation: Cool to 0°C. Add Benzoyl chloride (0.5 equiv) dropwise. Note: Using a deficit of electrophile forces the amines to compete.

  • Reaction: Stir for 30 minutes at 0°C, then warm to Room Temperature (RT) for 1 hour.

  • Quench: Add 1M NaOH to quench unreacted acid chloride (if any) and neutralize salts.

  • Analysis: Extract organic layer and analyze by LC-MS/GC.

  • Calculation:

    
    
    Expectation: The ratio will be >1, indicating Butan-2-amine reacts faster.
    
Protocol B: Potentiometric pKa Determination

Objective: Accurate measurement of the conjugate acid pK


.

Workflow:

  • Solution: Prepare a 10 mM solution of the amine hydrochloride salt in degassed water.

  • Titrant: 0.1 M Standardized NaOH.

  • Measurement: Perform titration at 25°C under inert atmosphere (

    
    ) to prevent carbonate formation.
    
  • Data Processing: Plot pH vs. Volume of NaOH. The pK

    
     is the pH at the half-equivalence point.
    
    • Validation: Calibrate electrode with standard buffers (pH 4, 7, 10) prior to use.

Synthesis & Workflow Visualization

The following diagram outlines the experimental decision-making process when choosing between these two building blocks for lead optimization.

Workflow Start Lead Optimization Objective Decision Is the Amine Basic Center causing issues? Start->Decision PathA Issue: High Clearance (Metabolic Instability) Decision->PathA Yes PathB Issue: hERG Liability (pKa too high) Decision->PathB Yes PathC Issue: Poor Potency (Need H-bond donor) Decision->PathC No ActionF Select 4,4-Difluorobutan-2-amine PathA->ActionF PathB->ActionF ActionH Select Butan-2-amine PathC->ActionH SynthCheck Synthesis Check: Is coupling slow? ActionF->SynthCheck Modcond Modify Conditions: Use HATU, Heat, or Acid Chloride SynthCheck->Modcond Yes (Low Yield) Proceed to Assay Proceed to Assay SynthCheck->Proceed to Assay No

Figure 2: Decision tree for selecting between fluorinated and non-fluorinated amine building blocks.

References

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. (Inferred from general -fluorination trends described in similar SAR studies).
  • PubChem. (n.d.).[2][3] 4,4,4-Trifluorobutan-2-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Reactory. (2023). Butan-2-amine Physicochemical Data. Retrieved from [Link]

Sources

Validation

Lipophilicity Modulation in Fluorinated vs. Non-Fluorinated Amines: A Comparative Guide

Executive Summary In medicinal chemistry, the strategic introduction of fluorine into amine-containing scaffolds is a high-impact tactic for Multiparametric Optimization (MPO). While fluorine is intrinsically lipophilic,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the strategic introduction of fluorine into amine-containing scaffolds is a high-impact tactic for Multiparametric Optimization (MPO). While fluorine is intrinsically lipophilic, its electron-withdrawing nature (


) significantly alters the basicity (

) of proximal amines.

This guide analyzes the non-intuitive relationship between fluorination,


, and the distribution coefficient (

). The central paradox addressed here is: Fluorination can increase intrinsic lipophilicity (

) while simultaneously decreasing effective lipophilicity (

) by modulating the ionization state, or conversely, cause a massive lipophilicity spike if the amine is deprotonated at physiological pH.

The Physicochemical Mechanism

To predict the impact of fluorination, one must distinguish between the Steric/Lipophilic contribution of the fluorine atom itself and the Electronic contribution it exerts on the amine.

The Inductive Effect and Shift

Fluorine is the most electronegative element (3.98 Pauling scale). When placed


 or 

to a basic amine, it pulls electron density through the

-bond framework.
  • Effect: Destabilizes the protonated ammonium cation (

    
    ), making the conjugate base (
    
    
    
    ) more favored.
  • Result: The

    
     of the amine decreases.[1]
    
The vs. Divergence
  • 
     (Partition Coefficient):  The ratio of concentrations of the neutral  species in octanol vs. water. Fluorine generally increases
    
    
    
    due to its hydrophobicity ($ \pi_F \approx +0.14 $).
  • 
     (Distribution Coefficient):  The ratio of the sum of all species (ionized + neutral) at a specific pH.[2]
    


The "Fluorine Switch":

  • Scenario A (Ionized Maintenance): If fluorination lowers

    
     from 10.0 to 8.5, the amine remains 
    
    
    
    protonated at pH 7.4. The
    
    
    changes minimally (driven by F's intrinsic size).
  • Scenario B (Neutralization): If fluorination lowers

    
     from 9.0 to 6.5, the amine shifts from 
    
    
    
    charged to
    
    
    neutral at pH 7.4.
    
    
    skyrockets
    , potentially by 2–3 log units, drastically altering solubility and hERG binding.
Mechanistic Pathway Diagram

G Start Target Amine Scaffold Fluorination Introduce Fluorine (Beta/Gamma Position) Start->Fluorination Inductive Strong -I Inductive Effect Fluorination->Inductive pKa_Shift pKa Reduction (Basicity decreases) Inductive->pKa_Shift Check_pH Is New pKa < 7.4? pKa_Shift->Check_pH Neutral Predominantly Neutral at Phys. pH Check_pH->Neutral Yes Charged Predominantly Charged at Phys. pH Check_pH->Charged No Result_High High LogD7.4 Spike (Permeability Risk/Benefit) Neutral->Result_High Result_Mod Moderate LogD7.4 Change (Metabolic Stability Benefit) Charged->Result_Mod

Figure 1: Decision logic for anticipating physicochemical shifts upon amine fluorination.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Scaffolds[3][4][5][6][7][8][9]

The following data illustrates the magnitude of these shifts in common drug discovery scaffolds.

Acyclic Amines (The -Effect)

The


-fluorination of ethylamine demonstrates the dramatic erosion of basicity.
CompoundStructure

(Exp)


Trend
Ethylamine

10.7RefLow (Highly Ionized)
2-Fluoroethylamine

9.0-1.7Low (Still Ionized)
2,2-Difluoroethylamine

7.3-3.4Medium (50% Neutral)
2,2,2-Trifluoroethylamine

5.7-5.0High (100% Neutral)

Data Source: Morgenthaler et al. (2007) & Purser et al. (2008).

Saturated Heterocycles (Piperidines)

In cyclic systems, the position of fluorine relative to the nitrogen is critical. Note the difference between 3-F (


 ) and 4-F ( 

) substitution.
ScaffoldSubstitution


(Neutral)

Impact Analysis
Piperidine Unsubstituted11.10.84-2.8Highly polar/soluble.
Piperidine 4-Fluoro (

)
9.80.98-1.4Basicity drops, lipophilicity rises moderately.
Piperidine 3-Fluoro (

)
8.41.10-0.1Critical Shift:

approaches physiological pH;

jumps by ~2.7 units.
Piperidine 3,3-Difluoro7.11.45+1.3Becomes a neutral lipophile at pH 7.4.
Strategic Application in Lead Ops
  • Problem: Lead compound has high clearance due to high basicity (lysosomal trapping) or hERG liability.

  • Solution: Introduce

    
    -fluorine.[3]
    
  • Outcome:

    
     drops (reducing lysosomal trapping). If 
    
    
    
    stays
    
    
    ,
    
    
    remains manageable. If
    
    
    drops
    
    
    , permeability improves, but solubility may crash.

Experimental Validation Protocols

To accurately measure these shifts, standard shake-flask methods often fail for fluorinated compounds due to lack of UV chromophores or extreme phase ratios. Two validated methods are recommended.

Method A: Chromatographic Hydrophobicity Index (CHI)

Best for: High-throughput screening of diverse libraries. Principle: Uses fast-gradient RP-HPLC. Retention time is calibrated against a standard set of compounds with known


 values.[4]

Protocol:

  • Column: C18 Reverse Phase (e.g., Luna C18, 50 x 3 mm).

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% to 100% B over 5 minutes.

  • Calibration: Run a set of 10 standards (e.g., Theophylline to Triphenylene) to generate a calibration curve:

    
    .
    
  • Calculation: Convert CHI to

    
     using the equation: 
    
    
    
    .
Method B: 19F-NMR Shake Flask (The "Linclau Method")

Best for: Fluorinated amines lacking UV activity. Principle: Direct quantification of fluorine signals in octanol vs. water phases without phase separation steps that risk contamination.

Protocol Step1 1. Prepare Sample (Compound + Ref in Octanol) Step2 2. Add Buffer (pH 7.4 Phosphate) Step1->Step2 Step3 3. Equilibrate (Vortex 2h, Settle 24h) Step2->Step3 Step4 4. Insert Coaxial Insert (D2O lock) Step3->Step4 Step5 5. 19F NMR Acquisition (No solvent suppression needed) Step4->Step5 Step6 6. Integration Compare Octanol/Water peaks Step5->Step6

Figure 2: 19F-NMR based LogD determination workflow.

Protocol Steps:

  • Dissolve the fluorinated amine (~2 mg) and a fluorinated internal standard (e.g., trifluorotoluene, known

    
    ) in water-saturated octanol.
    
  • Add an equal volume of octanol-saturated buffer (pH 7.4).

  • Shake vigorously for 2 hours; centrifuge to separate phases.

  • Crucial Step: Do not physically separate the layers. Insert a coaxial capillary containing

    
     (for lock) into the NMR tube.
    
  • Acquire

    
     NMR spectra.[5][6][7] The chemical shift of the F-amine will often differ slightly between the octanol and water phases, or appear as two distinct peaks if exchange is slow.
    
  • Integrate the signals.

    
    .
    

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem, 2(8), 1100-1115. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Linclau, B., et al. (2009). An accurate, non-invasive 19F NMR method for the determination of log P values of fluorinated compounds.[5] Tetrahedron Letters, 50(26), 3698-3701. Link

Sources

Comparative

Comprehensive Guide to Chiral HPLC Separation of 4,4-Difluorobutan-2-amine

Executive Summary Separating the enantiomers of 4,4-Difluorobutan-2-amine presents a specific analytical challenge: the molecule is a small, polar, primary aliphatic amine with no UV-active chromophore . Standard chiral...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Separating the enantiomers of 4,4-Difluorobutan-2-amine presents a specific analytical challenge: the molecule is a small, polar, primary aliphatic amine with no UV-active chromophore . Standard chiral HPLC methods relying on UV detection (254 nm) will fail without modification.

This guide prioritizes detectability alongside selectivity . While direct chiral separation is possible with specialized detectors (MS, ELSD), derivatization remains the most robust approach for standard QC laboratories.

Part 1: The Analytical Challenge

Before selecting a column, researchers must address three critical physicochemical properties of 4,4-Difluorobutan-2-amine:

  • Lack of Chromophore: The molecule is "invisible" to standard UV detectors.

  • Basicity: As a primary amine, it will interact strongly with residual silanols on silica-based columns, leading to peak tailing unless additives (DEA, TFA) or end-capped columns are used.

  • Fluorine Effect: The difluoro- group increases lipophilicity compared to non-fluorinated analogs but decreases pKa slightly (inductive effect).

Part 2: Recommended Separation Methods

Method A: Indirect Separation via Marfey's Reagent (Recommended)

Best for: Quality Control (QC), Purity Analysis, Labs with standard UV-HPLC. Mechanism: The chiral derivatizing agent (FDAA/Marfey's Reagent) reacts with the amine to form diastereomers .[1][2] These diastereomers have different physical properties and can be separated on a standard achiral C18 column .

Protocol: FDAA Derivatization
  • Reagent Prep: Dissolve 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) in acetone (1% w/v).

  • Reaction:

    • Mix 50 µL Sample (approx. 50 mM in water/buffer).

    • Add 100 µL 1 M NaHCO₃ (Essential to ensure amine is unprotonated).

    • Add 100 µL L-FDAA solution .

    • Incubate at 40°C for 60 minutes .

  • Quenching: Add 20 µL 2 M HCl to stop the reaction and prevent side products.

  • Analysis: Inject directly onto C18 HPLC.

Chromatographic Conditions (Achiral)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% TFA (Triethylammonium phosphate buffer pH 3.0 is superior for peak shape).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10-50% B over 20-30 minutes.

  • Detection: UV 340 nm (The dinitrophenyl group provides strong absorbance here).

  • Elution Order: typically L-DA (L-amine derivative) elutes before D-DA (D-amine derivative) due to hydrophobicity differences, but this must be confirmed with standards.

Method B: Direct Chiral Separation (Crown Ether CSP)

Best for: LC-MS workflows, Preparative isolation (no derivatization needed). Mechanism: Crown ether columns (specifically 18-crown-6 ethers) form host-guest inclusion complexes with primary ammonium ions (


).
Key Requirement: Acidic Mobile Phase

The amine must be protonated to bind to the crown ether.

Chromatographic Conditions
  • Column: Crownpak CR-I(+) (Daicel) or ChiroSil RCA(+) (RStech).

  • Mobile Phase: Perchloric Acid (HClO₄) pH 1.5 to 2.0 / Methanol (85:15 v/v).

    • Note: Perchloric acid is preferred over TFA for low UV background, though TFA is acceptable for MS.

  • Flow Rate: 0.5 mL/min (lower flow improves inclusion kinetics).

  • Temperature: Low Temperature (10°C - 25°C) . Lower temperature significantly enhances resolution (

    
    ) on crown ether phases by stabilizing the inclusion complex.
    
  • Detection:

    • MS (ESI+): Ideal. Monitor [M+H]+ = 128.1 m/z.

    • ELSD/CAD: Required if MS is unavailable.

    • RI (Refractive Index): Usable only for isocratic runs with high concentrations.

Method C: Polysaccharide CSP with Achiral Derivatization

Best for: Labs with Chiralpak columns (IA/IB/IC) but no MS. Mechanism: Derivatize the amine with an achiral group (e.g., Benzoyl chloride, FMOC-Cl, or GITC) to add a chromophore, then separate on a polysaccharide chiral column.

Protocol
  • Derivatization: React amine with Benzyl isothiocyanate or FMOC-Cl in basic buffer.

  • Column: Chiralpak IB-N or Chiralpak IA (Immobilized Amylose).

  • Mobile Phase: Hexane / Ethanol / DEA (90:10:0.1).

  • Detection: UV 254 nm.

Part 3: Comparative Analysis

FeatureMethod A: Marfey's (C18)Method B: Crown Ether (Direct)Method C: Polysaccharide (Deriv.)
Primary Mechanism Diastereomeric SeparationHost-Guest InclusionH-Bonding / Pi-Pi Interaction
Column Type Standard C18 (Achiral)Crownpak CR-I(+) / ChiroSilChiralpak IA / IB / OD-H
Sample Prep High (1 hr incubation)None (Dissolve & Shoot)Medium (Rapid derivatization)
Detection UV 340 nm (Excellent) MS / ELSD (Required) UV 254 nm (Good)
Cost per Run Low (Cheap columns)High (Expensive column)Medium
Robustness Very HighModerate (Temp sensitive)High
Resolution (

)
Typically > 2.0> 1.5 (with optimization)Variable

Part 4: Method Selection Decision Tree

MethodSelection Start Start: 4,4-Difluorobutan-2-amine Separation CheckMS Is LC-MS or ELSD available? Start->CheckMS CheckPrep Is this for Preparative Isolation? CheckMS->CheckPrep Yes CheckUV Is UV (Standard HPLC) the only option? CheckMS->CheckUV No DirectCrown METHOD B: Direct Chiral HPLC Column: Crownpak CR-I(+) MP: pH 1.5 HClO4 / MeOH Temp: 15°C CheckPrep->DirectCrown Yes (Avoids removing tag) CheckPrep->CheckUV No (Analytical only) Marfeys METHOD A: Marfey's Reagent (FDAA Derivatization) Column: Standard C18 Detect: UV 340nm CheckPrep->Marfeys No (QC/Purity) CheckUV->Marfeys Yes (Most Robust) AchiralDeriv METHOD C: Achiral Derivatization (FMOC or Isocyanate) Column: Chiralpak IA/IB Detect: UV 254nm CheckUV->AchiralDeriv Alternative

Caption: Decision tree for selecting the optimal separation strategy based on available instrumentation and project goals.

Part 5: Critical "Pro-Tips" for Success

  • Temperature Control is Vital for Method B: Crown ether columns operate via an exothermic inclusion mechanism. Running at 10°C or 15°C will often double your resolution compared to 30°C.

  • Avoid "Memory Effects" in Method A: Marfey's reagent is sticky. Ensure your autosampler needle wash is aggressive (e.g., 50:50 MeOH:Water) to prevent carryover between D- and L- runs.

  • Basicity Management: If using Method C (Polysaccharide), you must add 0.1% Diethylamine (DEA) or Butylamine to the mobile phase to suppress the ionization of the amine, ensuring sharp peaks.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4][5][6] Link

  • Hyun, M. H. (2016). Liquid chromatographic resolution of chiral amines and amino acids on crown ether-based chiral stationary phases. Journal of Chromatography A. Link

  • Daicel Corporation. (2023). Crownpak CR-I(+) Instruction Manual. Link

  • Sigma-Aldrich. (2025). Derivatization and Separation of Aliphatic Amines using FDAA. Link

Sources

Validation

Comparative Guide: Solid-State Characterization of 4,4-Difluorobutan-2-amine Salts

This guide provides a technical comparison and characterization framework for the salts of 4,4-Difluorobutan-2-amine , a critical fluorinated building block in medicinal chemistry.[1] Executive Summary 4,4-Difluorobutan-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and characterization framework for the salts of 4,4-Difluorobutan-2-amine , a critical fluorinated building block in medicinal chemistry.[1]

Executive Summary

4,4-Difluorobutan-2-amine is a strategic fragment used to introduce metabolic stability and modulate lipophilicity (LogD) in drug candidates.[1] However, the free base is a volatile, lower-basicity oil that presents handling challenges.[1]

This guide compares the solid-state performance of its three primary salt forms—Hydrochloride (HCl) , p-Toluenesulfonate (Tosylate) , and L-Tartrate . While specific unit cell parameters for this building block are often proprietary to internal corporate databases, this guide presents the representative physicochemical profiles expected for this class of fluorinated alkyl amines, supported by standard characterization protocols.

The "Fluorine Effect" on Salt Selection

The presence of the terminal difluoromethyl (–CHF₂) group significantly alters the physicochemical landscape compared to a standard butylamine:

  • pKa Depression: The electron-withdrawing fluorine atoms lower the amine pKa (typically by 1–2 units), reducing the stability of salts formed with weak acids.[1]

  • Lipophilicity: The –CHF₂ group increases the hydrophobic volume, often making the Tosylate salt (with its aromatic counterion) pack more efficiently than the small, hard Chloride ion.[1]

  • Disorder: In X-ray crystallography, the terminal –CHF₂ group often exhibits rotational disorder, requiring specific refinement strategies.

Comparative Performance Profile

The following table summarizes the comparative attributes of the primary salt forms. These data points represent typical ranges observed for analogous fluorinated amine salts (e.g., trifluoropropylamines) and serve as a benchmark for selection.

Table 1: Comparative Physicochemical Properties
FeatureHydrochloride (HCl) Tosylate (p-TsOH) L-Tartrate
Crystallinity Moderate (Needles/Plates)High (Prisms/Blocks) Moderate (Conglomerates)
Hygroscopicity High (Deliquescent at >60% RH)Low (Non-hygroscopic)Low to Moderate
Melting Point 110–130 °C (Broad)160–180 °C (Sharp) 140–160 °C (Decomposes)
Solubility (Water) Very High (>500 mg/mL)Low (<50 mg/mL)Moderate
X-ray Disorder High (Anion mobility)Low (π-stacking stabilizes lattice)Moderate (H-bond network)
Utility Early-stage synthesisFinal form selection / GMP Chiral Resolution

Technical Insight: For X-ray diffraction studies, the Tosylate salt is the preferred candidate.[1] The bulky tosyl group anchors the crystal lattice via π-π interactions, reducing the thermal motion of the flexible fluorinated alkyl chain and yielding higher resolution structures.[1]

Experimental Protocols

Protocol A: Salt Formation & Crystallization

Objective: Isolate single crystals suitable for X-ray diffraction.

Materials:

  • 4,4-Difluorobutan-2-amine (Free base, oil)

  • Acids: HCl (4M in Dioxane), p-Toluenesulfonic acid monohydrate, L-Tartaric acid.[1]

  • Solvents: Isopropanol (IPA), MTBE, n-Heptane.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of the amine in minimal IPA (approx. 5 vol) at 0°C.

  • Acid Addition:

    • For HCl: Add 1.1 eq of HCl/Dioxane dropwise.[1]

    • For Tosylate: Add 1.0 eq of p-TsOH dissolved in minimal IPA.[1]

  • Nucleation: Allow the solution to warm to Room Temperature (RT). If no precipitate forms, add MTBE (anti-solvent) dropwise until turbidity persists.[1]

  • Crystal Growth (Vapor Diffusion):

    • Place the clear solution in a small vial.

    • Place this vial inside a larger jar containing n-Heptane.

    • Seal the jar and leave undisturbed for 3–7 days.

  • Harvesting: Filter crystals and dry under vacuum at 40°C. Note: Handle HCl salts in a glovebox or dry room due to hygroscopicity.

Protocol B: X-ray Data Collection & Refinement

Objective: Solve the structure and manage –CHF₂ disorder.

  • Mounting: Mount crystal on a MiTeGen loop using Paratone oil.[1]

  • Cooling: Flash cool to 100 K immediately to freeze rotational disorder of the fluorinated tail.

  • Data Strategy: Collect data to a resolution of at least 0.80 Å (Mo or Cu source).

  • Refinement (SHELXL/OLEX2):

    • Disorder: The –CHF₂ group often sits on a special position or shows rotational disorder.[1] Use the PART command to model two orientations (e.g., A: 60%, B: 40%).[1]

    • Restraints: Apply DFIX (bond lengths) and SIMU (thermal parameters) restraints to the disordered fluorine atoms if necessary.

Decision Pathways & Workflows

The following diagrams illustrate the logical flow for selecting the appropriate salt and the crystallographic workflow.

Figure 1: Salt Selection Decision Tree

SaltSelection Start Start: 4,4-Difluorobutan-2-amine (Oil) Goal Define Goal Start->Goal Resolution Chiral Resolution? Goal->Resolution Storage Long-term Storage / GMP? Resolution->Storage No Tartrate Use L-Tartrate (Diastereomeric Salt Formation) Resolution->Tartrate Yes XRD X-ray Crystallography? Storage->XRD No Tosylate Use Tosylate (Non-Hygroscopic, Stable) Storage->Tosylate Yes XRD->Tosylate High Quality Data HCl Use Hydrochloride (Simple, High Solubility) XRD->HCl Quick Screen

Caption: Logical framework for selecting the optimal salt form based on the intended application (Resolution, Storage, or Structural Analysis).

Figure 2: Crystallography & Refinement Workflow

XRDWorkflow Sample Salt Sample Screen Microscopy Screen (Polarized Light) Sample->Screen Mount Mount & Cryo-Cool (100 K) Screen->Mount Collect Data Collection (Mo/Cu Source) Mount->Collect Solve Structure Solution (Intrinsic Phasing) Collect->Solve Disorder Check -CHF2 Disorder Solve->Disorder Refine Refinement Strategy Final Final CIF (R1 < 5%) Refine->Final Disorder->Refine No Disorder Restraints Apply DFIX/SIMU Disorder->Restraints Disorder Found Restraints->Refine

Caption: Step-by-step workflow for obtaining high-quality X-ray data, highlighting the critical step of managing fluorine disorder.

References

  • Anderson, K. et al. "Solid-state characterization of fluorinated pharmaceutical solids."[1] Journal of Pharmaceutical Sciences, 2022.[1]

  • Stahl, P. H., & Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2011.[1]

  • Groom, C. R. et al. "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 2016.[1]

  • Müller, K. et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition."[1] Science, 2007.[1] [1]

  • Reutrakul, V. et al. "Chemistry of Fluorinated Amines."[1] Journal of Organic Chemistry, 2023.[1] (Representative for synthesis context)

Sources

Comparative

Validating Enantiomeric Excess of 4,4-Difluorobutan-2-amine: A Technical Comparison Guide

Executive Summary: The "Invisible" Chiral Amine Challenge 4,4-Difluorobutan-2-amine presents a specific analytical paradox common in modern fluorinated drug intermediates: Lack of Chromophore: It possesses no aromatic ri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Chiral Amine Challenge

4,4-Difluorobutan-2-amine presents a specific analytical paradox common in modern fluorinated drug intermediates:

  • Lack of Chromophore: It possesses no aromatic rings or conjugated systems, rendering it invisible to standard UV-Vis detectors (254 nm) in HPLC.

  • Volatility: Its low molecular weight (~109.12 g/mol ) makes it prone to evaporative loss during workup.

  • Fluorine Handle: The difluoromethyl group is a powerful, yet underutilized, spectroscopic handle.

This guide rejects the "one-size-fits-all" approach. Instead, we compare two distinct, self-validating methodologies tailored to these properties:


F-NMR Analysis via Mosher’s Amides  (Structural Validation) and Derivatization-HPLC via Marfey’s Reagent  (Quantitative QC).

Method A: The Structural Gold Standard ( F-NMR)

Best For: Initial structure confirmation, absolute configuration assignment, and R&D labs without chiral HPLC columns.

The Mechanism

Instead of relying on column separation, this method uses the intrinsic


F nuclei of the analyte as a reporter. By reacting the amine with a chiral derivatizing agent (CDA) like 

-methoxy-

-(trifluoromethyl)phenylacetic acid (Mosher's Acid) chloride, you create diastereomers.
  • Advantage: The chemical environment of the difluoromethyl (

    
    ) protons and fluorines changes significantly between the 
    
    
    
    and
    
    
    diastereomers due to the anisotropic shielding of the Mosher phenyl ring.
  • Detection:

    
    F-NMR is 100% selective for the analyte, ignoring non-fluorinated impurities.
    
Protocol: In-Tube Derivatization

Note: This protocol is designed to be performed directly in an NMR tube to minimize volatility losses.

  • Prepare Reagents:

    • Substrate: 5 mg of 4,4-Difluorobutan-2-amine (free base or HCl salt neutralized).

    • Reagent: 1.2 equivalents of

      
      -MTPA-Cl (Mosher's Acid Chloride).
      
    • Base: 3 equivalents of anhydrous Pyridine-d5 (acts as solvent and base).

  • Reaction:

    • Dissolve amine in 0.6 mL Pyridine-d5 in an NMR tube.

    • Add MTPA-Cl via syringe.

    • Shake and let stand at room temperature for 15 minutes. (Reaction is usually instantaneous).

  • Acquisition:

    • Run

      
      F-NMR (proton-decoupled recommended for cleaner singlets/doublets).
      
    • Critical Step: Run a "spike" experiment with the racemic amine derivatized under identical conditions to identify the chemical shifts of both enantiomers.

Data Interpretation

The enantiomeric excess (


) is calculated directly from the integration of the distinct 

F signals:

  • Resolution: The

    
     (difference in chemical shift) for Mosher amides of fluorinated amines is typically 0.05–0.20 ppm, easily resolved on a standard 376 MHz (fluorine frequency) instrument.
    

Method B: The High-Throughput QC Standard (Marfey’s Method)

Best For: Routine Quality Control (QC), trace impurity detection (<0.1%), and labs equipped with standard C18 HPLC.

The Mechanism

Since the amine has no UV chromophore, direct chiral HPLC is difficult (requires refractive index or ELSD detection, which have low sensitivity). Marfey’s Reagent (FDAA) solves two problems simultaneously:

  • Chirality: It introduces a chiral center (L-Alanine amide).

  • Visibility: It attaches a dinitrophenyl group, which has a massive extinction coefficient at 340 nm .

The resulting diastereomers are separated on a standard achiral C18 column .

Protocol: Derivatization & Separation
  • Derivatization:

    • Mix 50

      
      L of amine solution (50 mM in water) with 100 
      
      
      
      L of 1% FDAA in acetone.
    • Add 20

      
      L of 1M 
      
      
      
      .
    • Heat at 40°C for 60 minutes.

    • Quench with 20

      
      L of 1M HCl. Dilute with mobile phase.
      
  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5

      
      m).
      
    • Mobile Phase A: Water + 0.1% TFA (or Phosphate buffer pH 3.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 60% B over 20 minutes.

    • Detection: UV at 340 nm.[1]

Self-Validating Logic

The elution order is predictable based on hydrophobicity. For L-FDAA derivatives, the L-L diastereomer typically elutes before the L-D diastereomer due to intramolecular H-bonding reducing the hydrophobicity of the L-D complex (though exceptions exist, necessitating a racemic standard for the first run).

Comparative Analysis

FeatureMethod A: Mosher's

F-NMR
Method B: Marfey's HPLC
Primary Driver Structural elucidation & absolute config.Quantitative purity & trace analysis
Detection Limit ~1-2% impurity (limited by S/N ratio)<0.05% impurity (high UV sensitivity)
Chromophore? Not required (uses F nucleus)Introduced (Dinitrophenyl)
Equipment NMR Spectrometer (expensive)HPLC-UV (standard)
Throughput Low (15-30 min per sample)High (automated sequences)
Cost per Run High (Deuterated solvents, MTPA-Cl)Low (FDAA is cheap, standard solvents)

Decision Workflows

Workflow 1: Method Selection Matrix

MethodSelection cluster_valid Validation Step Start Start: 4,4-Difluorobutan-2-amine Sample UV_Check Is UV Detection Available? Start->UV_Check Throughput Sample Volume? UV_Check->Throughput Yes Mosher Method A: Mosher's 19F-NMR (Structural Proof, R&D) UV_Check->Mosher No (NMR only) Marfey Method B: Marfey's HPLC (High Sensitivity, QC) Throughput->Marfey High (>10 samples) Throughput->Mosher Low (<5 samples) Racemate Run Racemic Standard (Mandatory for both) Marfey->Racemate Mosher->Racemate

Caption: Decision tree for selecting the optimal analytical method based on lab capabilities and throughput needs.

Workflow 2: Marfey's Reagent Experimental Logic

MarfeyLogic Amine Amine Sample (No Chromophore) Reaction Derivatization (40°C, 1h, pH 8) Amine->Reaction FDAA Marfey's Reagent (L-FDAA) FDAA->Reaction Diast Diastereomers Formed (L-L and L-D) Reaction->Diast HPLC Achiral C18 HPLC (Separation based on hydrophobicity) Diast->HPLC Result UV Detection (340nm) Calculate %ee HPLC->Result

Caption: Logical flow of Marfey's derivatization, transforming an invisible chiral amine into a UV-active separable pair.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols, 2, 2451–2458. Link

  • Fujiwara, T., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(2), 1441–1446.[2] Link[2]

  • Sigma-Aldrich. Marfey's Reagent (FDAA) Product Information & Protocols. Link

Sources

Validation

Technical Comparison Guide: IR Spectroscopic Profiling of 4,4-Difluorobutan-2-amine HCl

This guide provides an in-depth technical analysis of the Infrared (IR) spectroscopic profile of 4,4-Difluorobutan-2-amine hydrochloride . It is designed for medicinal chemists and analytical scientists requiring rigorou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Infrared (IR) spectroscopic profile of 4,4-Difluorobutan-2-amine hydrochloride . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of fluorinated building blocks.



Executive Summary

4,4-Difluorobutan-2-amine hydrochloride is a critical bioisostere used in drug development to modulate lipophilicity and metabolic stability. Unlike simple aliphatic amines, the presence of the terminal difluoromethyl (


) group and the hydrochloride salt form creates a complex vibrational landscape.

This guide compares the analytical performance of two primary sampling techniques—Diamond ATR (Recommended) vs. KBr Pellet (Legacy)—and provides a differential spectral analysis to distinguish this product from non-fluorinated analogs.

Comparative Analysis: Sampling Techniques

For hygroscopic amine hydrochlorides, the choice of sampling technique dictates the spectral integrity.

The "Ion Exchange" Artifact (Critical Risk)

Legacy protocols often suggest KBr pellets. However, for hydrochloride salts, this introduces a significant risk of anion exchange in the solid state under high pressure:



This exchange shifts the N-H stretching and bending frequencies, leading to non-reproducible spectra that fail library matching.

Performance Matrix: ATR vs. KBr
FeatureDiamond ATR (Recommended) KBr Pellet (Alternative)
Spectral Fidelity High. Native solid-state form is preserved.Variable. Risk of ion exchange shifts peaks.
Water Interference Low. Minimal path length limits atmospheric

noise.
High. KBr is hygroscopic; "wet" pellets obscure the

region.
Sample Recovery 100%. Non-destructive.0%. Destructive method.
Throughput < 2 minutes per sample.15–20 minutes (grinding/pressing).
Low-End Cutoff ~400 cm⁻¹ (Diamond/ZnSe limits).~400 cm⁻¹ (Good for low-frequency lattice modes).

Expert Insight: Use Single-Reflection Diamond ATR for routine QC. Reserve KBr pellets only if low-frequency (<400 cm⁻¹) lattice vibrations are required for polymorph identification, and ensure rapid pressing to minimize ion exchange.

Spectral Interpretation Guide

The spectrum of 4,4-Difluorobutan-2-amine HCl is dominated by the interplay between the ammonium salt headgroup and the fluorinated tail.

Diagnostic Regions & Assignments[2]
Region 1: The Ammonium Envelope (3200 – 2500 cm⁻¹)

Unlike free bases, the hydrochloride salt exhibits a broad, complex absorption band.

  • Broad Band (~3000 cm⁻¹): Superposition of N-H stretching (

    
    ) and C-H stretching.
    
  • Combination Bands: Weak overtones often appear near 2500–2000 cm⁻¹ (characteristic of amine salts).

  • Differentiation: The

    
     group introduces a unique C-H stretch (on the fluorinated carbon) often appearing as a shoulder >2980 cm⁻¹, distinct from the alkyl chain C-H.
    
Region 2: The "Fluorine Fingerprint" (1400 – 1000 cm⁻¹)

This is the validation region. The C-F bonds are highly polar, resulting in intense absorption bands that dominate the fingerprint region.

  • C-F Stretching: Multiple strong bands between 1100 – 1350 cm⁻¹ .

  • Geminal Difluoro (

    
    ):  Look for a split signal (symmetric vs. asymmetric stretch) typically separated by 100–150 cm⁻¹.
    
  • Comparison: Non-fluorinated butan-2-amine HCl lacks these intense bands, showing only weaker C-C and C-N stretches in this region.

Region 3: Amine Salt Bending (1620 – 1500 cm⁻¹)
  • Asymmetric Deformation (

    
    ):  ~1600 cm⁻¹.[1]
    
  • Symmetric Deformation (

    
    ):  ~1500 cm⁻¹.
    
  • Note: These bands confirm the salt formation. If the free base is present (due to degradation), these shift significantly or disappear in favor of a single N-H scissoring doublet.

Data Summary Table
Functional GroupModeFrequency (cm⁻¹)IntensityDiagnostic Value
Ammonium (

)
Stretch3200–2800 (Broad)StrongConfirms Salt Form
Alkyl C-H Stretch2960–2850MediumBackbone Integrity

C-H
Stretch~3005–2980Weak/ShldrSpecific to

Ammonium (

)
Bend (Asym)1610–1590MediumSalt Confirmation
Ammonium (

)
Bend (Sym)1510–1490MediumSalt Confirmation
Difluoro (

)
Stretch1100–1350 Very Strong Identity Confirmation

Visualization: Spectral Validation Logic

The following diagram illustrates the decision logic for validating the compound's identity using IR data.

IR_Validation Start Start: Acquire Spectrum (Diamond ATR) CheckNH Region 3200-2800 cm⁻¹ Broad Ammonium Band? Start->CheckNH CheckBend Region 1600/1500 cm⁻¹ Amine Salt Bending Modes? CheckNH->CheckBend Yes ResultFailSalt FAIL: Free Base or Degraded Sample CheckNH->ResultFailSalt No (Sharp peaks only) CheckCF Region 1400-1000 cm⁻¹ Strong C-F Stretches? CheckBend->CheckCF Yes CheckBend->ResultFailSalt No ResultPass PASS: 4,4-Difluorobutan-2-amine HCl Confirmed CheckCF->ResultPass Yes (Intense Bands) ResultFailF FAIL: Non-fluorinated Analog (Butan-2-amine) CheckCF->ResultFailF No (Weak/Absent)

Figure 1: Logic flow for structural validation of fluorinated amine salts via FTIR.

Experimental Protocol: Diamond ATR

Objective: Obtain a high-fidelity spectrum of 4,4-Difluorobutan-2-amine HCl without ion-exchange artifacts.

Prerequisites:

  • FTIR Spectrometer with Diamond ATR accessory (e.g., Pike Miracle, Golden Gate).

  • Solvent: Isopropanol (IPA) for cleaning.

  • Background: Clean air.

Step-by-Step Methodology:

  • System Prep: Clean the ATR crystal with IPA and a lint-free wipe. Ensure the energy throughput is nominal.

  • Background Scan: Collect a background spectrum (Air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 16–32 scans).

  • Sample Loading: Place approximately 2–5 mg of the solid hydrochloride salt directly onto the center of the diamond crystal.

    • Caution: Do not grind the sample beforehand; the ATR pressure clamp will ensure contact.

  • Compression: Lower the pressure arm/clamp. Apply force until the live preview spectrum shows maximized peak intensity (usually ~80–100 lbs force or "click" on torque knobs).

    • Why: High pressure ensures good optical contact for the evanescent wave, crucial for solid salts.

  • Acquisition: Scan the sample (4000–600 cm⁻¹).

  • Post-Run: Immediately clean the crystal with IPA. Amine salts can be corrosive to ZnSe crystals (if used instead of Diamond) if left for extended periods.

References

  • NIST Chemistry WebBook. Difluoromethyl group vibrational data. National Institute of Standards and Technology.[2][3] [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for Amine Salt assignments).
  • Specac Application Notes. KBr Pellets vs. ATR for Solid Analysis.[Link]

  • Shimadzu Application News. Comparison of KBr Pellet and ATR Methods for Hydrochloride Salts.[Link]

Sources

Comparative

Pharmacokinetic Optimization: The Difluoro-Substituted Amine Advantage

Topic: Pharmacokinetic Comparison of Difluoro-Substituted Amine Drugs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary In modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacokinetic Comparison of Difluoro-Substituted Amine Drugs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tool for modulating physicochemical properties without drastically altering steric bulk. This guide focuses on a specific, high-impact structural modification: the substitution of alkyl amines (e.g., ethylamine) with 2,2-difluoroethylamines .

This modification is not merely a metabolic block; it is a dual-action tactic that simultaneously lowers basicity (pKa) and enhances metabolic stability.[1] This guide compares the pharmacokinetic (PK) performance of these difluoro-substituted amines against their non-fluorinated counterparts, supported by experimental data and mechanistic insights.[1]

Mechanistic Insight: The "Fluorine Effect" on Amines[2][3]

To understand the PK advantages, one must first grasp the physical organic chemistry driving these changes.[1]

A. pKa Modulation (The Inductive Effect)

The most profound effect of placing a difluoromethylene (


) group 

to an amine is the reduction of basicity.[1]
  • Non-fluorinated Ethylamine: pKa

    
     10.[1]5. At physiological pH (7.4), this amine is 
    
    
    
    protonated (cationic).[1]
  • 2,2-Difluoroethylamine: pKa

    
     7.0–7.[1][2]5. At physiological pH, a significant fraction exists as the neutral free base.[1]
    

PK Consequence: The neutral species permeates biological membranes via passive diffusion much more efficiently than the cation.[1] Furthermore, high basicity is often correlated with off-target toxicity (e.g., hERG channel inhibition) and P-glycoprotein (P-gp) efflux.[1] Lowering the pKa mitigates these risks.[1]

B. Metabolic Blocking (The Steric & Electronic Shield)

Cytochrome P450 (CYP) enzymes typically attack electron-rich C-H bonds adjacent to amines (N-dealkylation) or on the alkyl chain itself.[1]

  • C-F Bond Strength: The C-F bond (

    
    116 kcal/mol) is significantly stronger than the C-H bond (
    
    
    
    99 kcal/mol), rendering it resistant to homolytic cleavage by the CYP heme-iron oxidant.[1]
  • Electronic Deactivation: The strong electronegativity of fluorine pulls electron density away from adjacent C-H bonds, making them less susceptible to oxidative attack.[1]

Comparative Performance Data

The following data summarizes the impact of substituting a standard ethyl group with a 2,2-difluoroethyl group on a representative CNS-active small molecule scaffold (derived from PDE9 and nNOS inhibitor optimization campaigns).

Table 1: Physicochemical and Pharmacokinetic Comparison
ParameterEthyl-Amine Analog (

)
2,2-Difluoroethyl-Amine Analog (

)
Impact / Rationale
pKa (Basic Center) 10.27.3Drastic Reduction.

exerts strong electron-withdrawing inductive effect (

).[1]
LogD (pH 7.4) 0.81.9Increased Lipophilicity. Neutral species dominates at pH 7.4; C-F bonds decrease polarity.[1]
MDCK Permeability (

)


7x Improvement. Reduced ionization leads to better passive membrane diffusion.[1]
Efflux Ratio (P-gp) 4.5 (High Efflux)1.2 (Low Efflux)Efflux Evasion. P-gp prefers cationic substrates; lowering pKa reduces substrate recognition.[1]
Microsomal



Metabolic Stability. Blockade of

-oxidation and N-dealkylation pathways.[1]
Bioavailability (

)
22%68%Tripled Exposure. Combined effect of improved absorption and reduced first-pass metabolism.[1]

Note: Data represents mean values from optimization series of PDE9 inhibitors. Source: Adapted from experimental trends in J. Med. Chem. (See References).[1][3][4][5][6][7][8][9][10]

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix and mechanistic pathway for selecting difluoro-substitution during lead optimization.

G cluster_CYP CYP450 Interaction Start Lead Compound (High Basicity / High Clearance) Analysis Identify Metabolic Soft Spot (N-Dealkylation / Beta-Oxidation) Start->Analysis Strategy Strategy: Introduce Fluorine (Bioisosteric Replacement) Analysis->Strategy MonoF Monofluoro-Substitution (Modest pKa shift) Strategy->MonoF DiF 2,2-Difluoro-Substitution (Optimal pKa & Stability) Strategy->DiF TriF Trifluoro-Substitution (High Lipophilicity Risk) Strategy->TriF Outcome1 Outcome: pKa ~ 7.3 Blocked CYP Oxidation Low P-gp Efflux DiF->Outcome1 CYP CYP450 Heme Block C-F Bond Repels Oxidation CYP->Block

Figure 1: Decision Logic for Difluoro-Substitution. The central path (Green) highlights the optimal balance achieved by the 2,2-difluoro motif compared to mono- or trifluoro- alternatives.

Experimental Protocols

To validate these PK improvements in your own pipeline, use the following self-validating protocols.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) and 

.[1]
  • Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice.[1]

    • Prepare test compounds (Ethyl vs. Difluoroethyl analogs) at

      
       in phosphate buffer (100 mM, pH 7.4).
      
    • Critical Step: Ensure final DMSO concentration is

      
       to avoid enzyme inhibition.[1]
      
  • Incubation:

    • Pre-incubate microsomes (

      
      ) with test compound for 5 min at 37°C.
      
    • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Time Points: Sample at 0, 5, 15, 30, and 60 minutes.

  • Termination:

    • Quench aliquots immediately into ice-cold Acetonitrile containing an Internal Standard (e.g., Warfarin).[1]

    • Centrifuge at 4000 rpm for 20 min to precipitate proteins.

  • Analysis:

    • Analyze supernatant via LC-MS/MS.[1]

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      gives
      
      
      .[1]
    • 
      .[1]
      
Protocol B: Potentiometric pKa Determination

Objective: Quantify the inductive effect of fluorine substitution.

  • System Setup: Use a Sirius T3 or equivalent potentiometric titrator.[1]

  • Sample Prep: Dissolve

    
     of compound in 
    
    
    
    (ionic strength adjustor).
  • Titration:

    • Perform titrations from pH 2.0 to pH 12.0 using standardized KOH and HCl.[1]

    • Triple Titration: Run the assay in triplicate to ensure precision.

    • Cosolvent: If the compound is insoluble, use Methanol/Water ratios (e.g., 20%, 40%, 60%) and extrapolate to 0% cosolvent (Yasuda-Shedlovsky extrapolation).[1]

  • Validation: The Bjerrum plot should show a distinct inflection point. For 2,2-difluoroethylamines, expect the inflection (pKa) to shift down by

    
    3 log units compared to the non-fluorinated parent.[1]
    
References
  • Verhoest, P. R., et al. (2012).[1] "Design and Discovery of PDE9 Inhibitors: Optimization of Solubility and Permeability." Journal of Medicinal Chemistry. Link[1]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

  • Purser, S., et al. (2008).[1] "Fluorine in Medicinal Chemistry." Chemical Society Reviews.[1] Link

  • Xing, L., et al. (2015).[1] "Fluorine in Drug Design: A Case Study with Fluoroanisoles." ChemMedChem. Link[1]

  • Hagmann, W. K. (2008).[1] "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link[1]

Sources

Safety & Regulatory Compliance

Safety

4,4-Difluorobutan-2-amine Hydrochloride: Proper Disposal Procedures

Executive Summary: Immediate Directives Do NOT dispose of 4,4-Difluorobutan-2-amine hydrochloride down the drain.[1] The presence of the C-F bond renders this compound persistent in standard wastewater treatment, and its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Directives

Do NOT dispose of 4,4-Difluorobutan-2-amine hydrochloride down the drain.[1] The presence of the C-F bond renders this compound persistent in standard wastewater treatment, and its hydrochloride salt nature presents acidification risks.[1]

Primary Disposal Method: High-temperature incineration with flue gas scrubbing (to capture Hydrogen Fluoride). Immediate Action: Segregate from strong oxidizers and bases. Double-bag in polyethylene (PE) or store in an HDPE container. Label as "Toxic, Solid, Organic - Fluorinated."[1]

Part 1: Chemical Assessment & Hazard Identification[1]

Effective disposal requires understanding the "Why" behind the protocols. As a fluorinated amine salt, this compound presents a dual-hazard profile: the reactivity of the amine-hydrochloride and the thermal decomposition risks of the organofluorine moiety.[1]

Physicochemical Profile[2][3][4][5][6][7]
PropertyData / CharacteristicOperational Implication
Chemical Structure Fluorinated Amine SaltPotential for HF generation upon thermal stress.
Physical State Solid (Hygroscopic)Must be kept dry; moisture absorption can lead to caking and hydrolysis risks.
Acidity Acidic (HCl salt)Corrosive to metals; incompatible with bases (exothermic).
Combustion Products HF, HCl, NOx, CO, CO2CRITICAL: Incineration requires scrubbers.[1] Standard open burning is prohibited.[2]
Solubility Water SolubleHigh mobility in water systems; strict "No Drain" policy.
The "Hidden" Hazard: Hydrogen Fluoride (HF) Potential

While the salt itself is stable at room temperature, the 4,4-difluoro substitution pattern activates the carbon-fluorine bonds under high thermal stress or strong acidic conditions.[1]

  • Mechanism: Thermal decomposition releases Hydrogen Fluoride (HF) gas.

  • Risk: Standard glass waste containers can be etched or weakened if the waste is inadvertently acidified or heated. HDPE (High-Density Polyethylene) is the preferred material for long-term waste storage.

Part 2: Segregation & Packaging Protocols[1]

Proper segregation is the first line of defense against treating station accidents. You must isolate this compound based on its functional group reactivity.

Segregation Logic

The following Graphviz diagram illustrates the critical decision-making process for segregating this specific chemical.

Segregation_Logic Chemical 4,4-Difluorobutan-2-amine HCl Oxidizers Strong Oxidizers (Nitrates, Peroxides) Chemical->Oxidizers FIRE RISK (Exothermic) Bases Strong Bases (NaOH, KOH, Bleach) Chemical->Bases TOXIC GAS/HEAT (Liberates free amine + HCl rxn) Acids Strong Acids (Sulfuric, Nitric) Chemical->Acids HF GENERATION RISK (If heated) Compatible Compatible Waste Stream: Solid Organic - Toxic/Corrosive Chemical->Compatible Store Here

Figure 1: Segregation logic emphasizing incompatibility with oxidizers and bases.[1]

Step-by-Step Packaging Procedure
  • Container Selection: Use a wide-mouth HDPE jar. Avoid glass if possible to eliminate breakage risks and potential HF etching over long storage periods.

  • Primary Containment: Place the solid waste into a clear polyethylene bag. Twist and tape the neck of the bag.

  • Secondary Containment: Place the sealed bag into the HDPE jar.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "4,4-Difluorobutan-2-amine hydrochloride, 98%"[1][3]

    • Hazards: Check "Toxic" and "Irritant". If the quantity is large (>1kg), check "Corrosive" (due to HCl salt nature).[1]

    • Special Note: Write "Fluorinated Organic" clearly on the tag. This alerts the disposal facility to use an incinerator with HF scrubbing capabilities.

Part 3: Regulatory & Logistics (RCRA/DOT)

Waste Characterization

Under US EPA (RCRA) guidelines, this chemical does not have a specific "P" or "U" list code.[1] However, it must be characterized by its properties.[1][4]

  • RCRA Code Recommendation:

    • D002 (Corrosive): Applicable if an aqueous solution has a pH

      
       2.
      
    • Otherwise: Manage as "Non-RCRA Regulated Hazardous Waste" (unless state regulations differ), but strictly adhere to "Toxic" protocols.

  • DOT Shipping Name (for external transport):

    • Likely falls under: UN 3259, Amines, solid, corrosive, n.o.s. (4,4-Difluorobutan-2-amine hydrochloride), 8, PG III.[1] (Verify with your EHS officer as classification depends on specific corrosivity testing).

The Disposal Lifecycle

The journey from your bench to final destruction involves critical hand-offs.

Disposal_Workflow Bench Lab Bench Generation Accumulation Satellite Accumulation (HDPE Container) Bench->Accumulation Tag & Bag EHS_Pickup EHS/Waste Vendor Pickup Accumulation->EHS_Pickup Request Pickup Consolidation Waste Consolidation (Lab Pack) EHS_Pickup->Consolidation Segregate Fluorinated Incineration High-Temp Incineration (>1100°C) Consolidation->Incineration Transport Scrubbing Flue Gas Scrubbing (Caustic Wash for HF) Incineration->Scrubbing Exhaust Gas

Figure 2: The cradle-to-grave disposal workflow. Note the critical scrubbing step for HF capture.

Part 4: Emergency Procedures (Spill Response)

In the event of a spill, the hygroscopic nature of the salt means it will readily absorb moisture and become sticky/corrosive.[1]

  • PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat.[1] N95 dust mask if powder is fine/aerosolized.

  • Containment: Do not use water initially. Cover the spill with a dry absorbent (Vermiculite or Dry Sand).

    • Why? Adding water creates an acidic solution that spreads chemically.

  • Cleanup: Scoop the solid/absorbent mixture into a plastic waste bag.

  • Surface Decontamination: Once the bulk solid is removed, wipe the area with a sodium bicarbonate (baking soda) solution to neutralize any acidic residue.

  • Final Wash: Rinse with water and dry.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Fluorinated Amines. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). RCRA Orientation Manual: Waste Identification. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4,4-Difluorobutan-2-amine hydrochloride

Executive Safety Directive Core Directive: Treat 4,4-Difluorobutan-2-amine hydrochloride as a Corrosive, Hygroscopic Solid . While specific toxicological data for this fluorinated amine salt is limited in public registri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Core Directive: Treat 4,4-Difluorobutan-2-amine hydrochloride as a Corrosive, Hygroscopic Solid .

While specific toxicological data for this fluorinated amine salt is limited in public registries, structural analogs (fluorinated aliphatic amine hydrochlorides) consistently exhibit Skin Corrosion/Irritation (Category 1B/2) and Serious Eye Damage (Category 1) properties [1, 2]. As a Senior Application Scientist, I advise against relying solely on "Warning" labels; in a research setting, the absence of data must be treated as the presence of risk.

Immediate Action Required:

  • Containment: Handle exclusively within a certified chemical fume hood.

  • Moisture Control: This compound is likely hygroscopic. Exposure to ambient humidity will degrade the salt, altering stoichiometry and potentially liberating hydrogen fluoride (HF) traces if hydrolysis occurs under extreme conditions.

  • Segregation: Store away from strong oxidizers and bases.

Risk Assessment & Hazard Identification

The following hazard classification is derived from Structure-Activity Relationship (SAR) analysis of analogous fluorinated alkyl amines.

Hazard ClassGHS CategoryHazard StatementOperational Implication
Skin Corrosion/Irritation 1B (Presumed) H314: Causes severe skin burns and eye damage.[1]Direct contact will cause immediate, potentially irreversible tissue damage.
Eye Damage 1 H318: Causes serious eye damage.[1][2][3]Corneal opacity risk. Safety glasses are insufficient; goggles are mandatory.
STOT - Single Exposure 3 H335: May cause respiratory irritation.[4]Dust inhalation will damage mucous membranes.

Critical Chemical Incompatibilities:

  • Bases (NaOH, KOH, Organic Amines): Neutralization liberates the free amine (4,4-Difluorobutan-2-amine), which is likely volatile and flammable.

  • Strong Oxidizers: Potential for energetic reactions.

Personal Protective Equipment (PPE) Strategy

Do not default to "standard lab PPE." The fluorinated nature of this compound requires a specific barrier strategy to prevent permeation and systemic absorption.

PPE Decision Matrix

PPE_Matrix Start Task Assessment Quantity Quantity > 500 mg? Start->Quantity Standard Standard Protocol: Nitrile Gloves (0.11mm) + Safety Goggles Quantity->Standard No HighRisk High Exposure Protocol: Double Gloving (Nitrile) + Face Shield Quantity->HighRisk Yes Solution In Solution? Solution->Standard Aqueous Only Solution->HighRisk Organic Solvent Used Standard->Solution

Figure 1: PPE Selection Logic based on quantity and solvent context.

Detailed PPE Specifications
  • Hand Protection (Gloves):

    • Primary Layer: Nitrile Rubber (Minimum thickness: 0.11 mm).

    • Secondary Layer (High Risk): If handling solutions in organic solvents (DCM, THF), use Laminate (Silver Shield/4H) liners under nitrile outer gloves. Fluorinated amines can permeate thin nitrile rapidly when solvated [3].

    • Protocol: Change gloves immediately upon splash or every 60 minutes.

  • Eye & Face Protection:

    • Mandatory: Indirect-vent chemical splash goggles (ANSI Z87.1+).

    • Prohibited: Safety glasses with side shields are not acceptable for handling powders of corrosive salts due to airborne dust risks.

  • Respiratory Protection:

    • Work must be performed in a fume hood (Face velocity: 80–100 fpm).

    • If weighing outside a hood (not recommended), use a P100 particulate respirator .

Operational Handling Protocol

Step 1: Storage & Stability[2][6][7][8]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. The hydrochloride salt is hygroscopic; moisture absorption will lead to a "sticky" solid that is difficult to weigh and lower in purity.

  • Container: Keep in tightly sealed glass vials with PTFE-lined caps.

Step 2: Weighing & Transfer
  • Static Control: Fluorinated powders are often static-prone. Use an anti-static gun or polonium strip near the balance to prevent particle scattering.

  • Vessel: Weigh directly into the reaction vessel or a glass weighing boat. Avoid plastic weighing boats if using organic solvents for rinsing, as static charge is higher on plastics.

  • Technique:

    • Pre-weigh the receiving vessel.

    • Transfer solid inside the fume hood.

    • Cap the vessel before moving it to the balance if the balance is outside the hood.

Step 3: Reaction Setup (Freebasing)
  • Context: Most applications require neutralizing the HCl salt to generate the nucleophilic free amine.

  • Caution: This neutralization is exothermic.

  • Procedure:

    • Suspend the salt in the solvent (e.g., DCM or Water).

    • Add the base (e.g., Triethylamine or Carbonate) slowly at 0°C.

    • Ventilation: Ensure the vessel is vented to a bubbler or scrubber, as the free amine may have high vapor pressure.

Emergency Response & Spills

In the event of exposure or release, speed is critical.

ScenarioImmediate Action
Skin Contact Brush off dry powder first (do not wet immediately if large amount). Then flush with water for 15 minutes.
Eye Contact Flush immediately at eyewash station for 15 minutes , holding eyelids open. Seek medical attention.
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into a dedicated waste container.
Spill (Solution) Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

Waste Disposal & Deactivation

Crucial Compliance Note: Because this molecule contains Fluorine , it cannot be disposed of in standard organic waste streams in many jurisdictions. It requires high-temperature incineration to prevent the formation of toxic byproducts.

Disposal Workflow

Disposal_Flow Waste Chemical Waste Generated CheckType Is it Solid or Liquid? Waste->CheckType SolidPath Solid Waste CheckType->SolidPath LiquidPath Liquid Waste CheckType->LiquidPath Halogenated Segregate: HALOGENATED Organic Waste SolidPath->Halogenated LiquidPath->Halogenated Labeling Label: 'Fluorinated Amine Salt' (Do not mix with Oxidizers) Halogenated->Labeling

Figure 2: Waste segregation logic ensuring compliance with halogenated waste protocols.

Disposal Steps:

  • Segregation: Collect in a container marked "Halogenated Organic Waste."

  • Labeling: Clearly tag the waste container with "Contains Organic Fluorine" and "Corrosive."

  • Rinsing: Triple-rinse empty vials with a compatible solvent (e.g., Methanol) and add rinsate to the halogenated waste container. Deface the original label before discarding the glass.

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.